molecular formula C10H16 B3427059 Camphene CAS No. 565-00-4

Camphene

Cat. No.: B3427059
CAS No.: 565-00-4
M. Wt: 136.23 g/mol
InChI Key: CRPUJAZIXJMDBK-UHFFFAOYSA-N
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Description

Camphene appears as a colorless to white crystalline solid with an insipid camphor-like odor. Dust and crystals are irritants to the eyes, nose and throat. Emits flammable vapors when heated. Emits acrid smoke and irritating fumes at high temperature. Used for the manufacture of synthetic camphor.
This compound is a monoterpene with a bicyclic skeleton that is bicyclo[2.2.1]heptane substituted by geminal methyl groups at position 2 and a methylidene group at position 3. It is a widespread natural product found in many essential oils. It has a role as a plant metabolite and a fragrance. It is a monoterpene and a carbobicyclic compound.
This compound is a natural product found in Otanthus maritimus, Rhododendron dauricum, and other organisms with data available.
See also: Cannabis sativa subsp. indica top (part of).

Properties

IUPAC Name

2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane
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InChI

InChI=1S/C10H16/c1-7-8-4-5-9(6-8)10(7,2)3/h8-9H,1,4-6H2,2-3H3
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InChI Key

CRPUJAZIXJMDBK-UHFFFAOYSA-N
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Canonical SMILES

CC1(C2CCC(C2)C1=C)C
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Molecular Formula

C10H16
Record name CAMPHENE
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Related CAS

35138-79-5
Record name Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, dimer
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DSSTOX Substance ID

DTXSID8026488
Record name Camphene
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Molecular Weight

136.23 g/mol
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Physical Description

Camphene appears as a colorless to white crystalline solid with an insipid camphor-like odor. Dust and crystals are irritants to the eyes, nose and throat. Emits flammable vapors when heated. Emits acrid smoke and irritating fumes at high temperature. Used for the manufacture of synthetic camphor., Other Solid; Pellets or Large Crystals, Colorless solid; Insoluble in water; [Hawley] White solid; Insoluble in water; [MSDSonline], COLOURLESS SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colourless crystalline solid; mild, oil-camphoraceous aroma
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Boiling Point

310 °F at 760 mmHg (USCG, 1999), 161 °C /camphene, (+); 158 °C /camphene, (-)/, 156-160 °C
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Flash Point

92 °F (USCG, 1999), The Guide in the Emergency Response Guidebook is for "Flammable solid, organic, n.o.s." 26 °C, 42 °C (open cup); 33 °C (closed cup), 108 °F Open cup; 92 °F closed cup, 26 °C c.c.
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Solubility

In water, 4.6 mg/L at 25 °C, In water, 4.2 mg/L, Soluble in ether; slightly soluble in alcohol, Solubility in water, g/100ml at 20 °C: 0.0004 (very poor), Insoluble in water; soluble in oils, Soluble (in ethanol)
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Density

0.87 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.839 g/mL at 20 °C, 0.87 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
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Vapor Density

Relative vapor density (air = 1): 4.7
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Vapor Pressure

2.5 [mmHg], 2.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.4
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Color/Form

Colorless crystals

CAS No.

79-92-5
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Melting Point

122 °F (USCG, 1999), 52 °C, Melting point: 46 °C /Technical product/, Melting point: 51.5 °C; specific gravity: 0.879 @ 20 °C/4 °C /dl-Form/, 46 °C
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Foundational & Exploratory

The Architecture of Aroma: A Technical Guide to Camphene Biosynthesis in Medicinal Plants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Camphene, a bicyclic monoterpene, is a significant constituent of the essential oils of numerous medicinal plants, contributing not only to their characteristic aroma but also to their therapeutic properties, which include anti-inflammatory, antioxidant, and anticancer effects.[1][2] Understanding the biosynthetic pathway of this compound is pivotal for researchers, scientists, and drug development professionals aiming to harness its potential through metabolic engineering and synthetic biology approaches. This guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the enzymatic steps, regulatory mechanisms, and key experimental methodologies for its investigation. We will delve into the molecular logic that governs the transformation of the universal monoterpene precursor, geranyl diphosphate (GPP), into the intricate bicyclic structure of this compound, offering field-proven insights into the experimental choices that underpin the elucidation of this pathway.

The Foundational Pathways: Setting the Stage for Monoterpene Synthesis

All terpenoids, including this compound, originate from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3] Plants utilize two distinct pathways to synthesize these precursors: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[4] While the MVA pathway is primarily responsible for the production of sesquiterpenes and triterpenes, the MEP pathway is the main source of monoterpenes and diterpenes.[5] Given that this compound is a monoterpene, its biosynthesis predominantly relies on the MEP pathway for the supply of IPP and DMAPP.

The condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), yields the ten-carbon compound geranyl diphosphate (GPP). GPP is the universal precursor for all monoterpenes and stands at a critical branch point in terpenoid metabolism.[3][5]

MEP_Pathway cluster_MEP MEP Pathway (Plastid) Pyruvate Pyruvate DXP 1-deoxy-D-xylulose 5-phosphate Pyruvate->DXP DXS MEP 2-C-methyl-D-erythritol 4-phosphate DXP->MEP DXR G3P Glyceraldehyde-3-phosphate G3P->DXP DXS CDP_ME 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME CDP_MEP 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP MEcPP 2-C-methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEcPP HMBPP 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate MEcPP->HMBPP IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP HDR/IspG, IspH GPP GPP IPP_DMAPP->GPP GPPS

Figure 1: The MEP pathway leading to the synthesis of GPP.

The Core Reaction: Cyclization of Geranyl Diphosphate

The defining step in this compound biosynthesis is the cyclization of the linear GPP molecule into the bicyclic this compound structure. This complex transformation is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically this compound synthase.[6][7] The reaction mechanism is a fascinating example of enzymatic control over reactive carbocation intermediates.

The generally accepted mechanism proceeds through several key steps:

  • Ionization of GPP: The reaction is initiated by the metal-dependent removal of the diphosphate group from GPP, generating a geranyl cation.

  • Isomerization: This is often followed by isomerization to a linalyl diphosphate (LPP) intermediate, which allows for rotation around the C2-C3 bond.[8][9]

  • Cyclization: A subsequent ionization and cyclization cascade leads to the formation of a bornyl diphosphate (BPP) intermediate.[4][10][11]

  • Final Rearrangement and Deprotonation: The final step involves a rearrangement of the bornyl cation and the elimination of a proton to yield this compound.

It is important to note that some this compound synthases can also produce other monoterpenes, such as α-pinene, from the same GPP substrate.[6][12] The product specificity is determined by the precise architecture of the enzyme's active site, which dictates the folding of the substrate and the stabilization of specific carbocation intermediates.

Camphene_Biosynthesis GPP Geranyl Diphosphate (GPP) LPP (3R)-Linalyl Diphosphate (LPP) GPP->LPP Isomerization BPP (+)-Bornyl Diphosphate (BPP) LPP->BPP Cyclization This compound This compound BPP->this compound This compound Synthase (EC 4.2.3.116/117)

Figure 2: The core enzymatic steps in this compound biosynthesis.

Key Enzymes in the Pathway

Several key enzymes are involved in the biosynthesis of this compound, with their expression levels often correlating with the accumulation of this monoterpene in medicinal plants.

EnzymeAbbreviationEC NumberFunctionMedicinal Plant Examples
1-deoxy-D-xylulose-5-phosphate synthase DXS2.2.1.7Catalyzes the first committed step of the MEP pathway.[4][5]Cinnamomum burmannii[5], Amomum villosum[13]
Geranyl Diphosphate Synthase GPPS2.5.1.1Condenses IPP and DMAPP to form GPP.Salvia officinalis[14]
Bornyl Diphosphate Synthase BPPS5.5.1.8Catalyzes the cyclization of GPP to bornyl diphosphate, a key intermediate.[4][11]Salvia officinalis, Tanacetum vulgare[15]
This compound Synthase CS4.2.3.116/117Catalyzes the final conversion of GPP (via intermediates) to this compound.[6][16]Salvia officinalis[6], Abies grandis[16]

Regulation of this compound Biosynthesis

The production of this compound in medicinal plants is a tightly regulated process, influenced by developmental stage, environmental cues, and genetic factors.

  • Transcriptional Regulation: The expression of genes encoding key enzymes in the pathway, particularly DXS and terpene synthases like CS and BPPS, is a primary control point. Studies in sage (Salvia officinalis) have shown that the levels of enzymes involved in camphor (a related monoterpene) biosynthesis are highest during the period of maximum leaf expansion.[17]

  • Developmental Control: The accumulation of this compound and other monoterpenes often varies with the age of the plant and the specific tissue. For example, in sage, younger leaves tend to synthesize and accumulate these compounds more rapidly.[17]

  • Environmental Factors: Biotic and abiotic stresses, such as herbivory, pathogen attack, and light intensity, can induce the expression of terpene synthase genes, leading to increased production of volatile monoterpenes as part of the plant's defense response.

Experimental Methodologies

A multi-faceted approach is required to fully characterize the this compound biosynthesis pathway in a given medicinal plant. The following protocols provide a framework for such investigations.

Quantification of this compound and Other Volatiles

Objective: To identify and quantify this compound and other volatile compounds in plant tissues.

Methodology: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This technique is highly sensitive and allows for the non-destructive analysis of volatile organic compounds (VOCs).[1]

Protocol:

  • Sample Preparation: Collect fresh plant material (e.g., leaves, flowers) and place a known weight into a headspace vial.

  • Equilibration: Equilibrate the sample in a water bath at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.[1]

  • SPME Extraction: Expose a solid-phase microextraction (SPME) fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis: Thermally desorb the trapped volatiles from the SPME fiber in the injector port of a gas chromatograph coupled to a mass spectrometer.

  • Compound Identification: Identify this compound and other compounds by comparing their mass spectra and retention times with those of authentic standards and spectral libraries.

  • Quantification: Quantify the compounds by using an internal standard and generating a calibration curve with known concentrations of this compound.[1]

Gene Expression Analysis

Objective: To quantify the transcript levels of genes encoding key enzymes in the this compound biosynthesis pathway.

Methodology: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is a highly sensitive and accurate method for measuring gene expression levels.[18]

Protocol:

  • RNA Extraction: Isolate total RNA from the plant tissue of interest using a suitable protocol that yields high-quality, intact RNA. RNA quality should be assessed using methods like the SPUD assay and Experion analysis.[19][20]

  • DNase Treatment: Treat the RNA samples with DNase to remove any contaminating genomic DNA. It is crucial to include a no-reverse-transcriptase (noRT) control for each gene to verify the absence of DNA contamination.[19][20]

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and appropriate primers.

  • Primer Design and Validation: Design and validate primers specific to the target genes (e.g., DXS, GPPS, CS) and suitable reference genes. Primer efficiency should be determined to ensure accurate quantification.[19]

  • qPCR Reaction: Perform the qPCR reaction using a real-time PCR system, SYBR Green or a probe-based chemistry, and the synthesized cDNA as a template.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of one or more stably expressed reference genes.[3]

qPCR_Workflow Start Plant Tissue Sample RNA_Extraction Total RNA Extraction Start->RNA_Extraction Quality_Control RNA Quality Control (SPUD, Experion) RNA_Extraction->Quality_Control DNase DNase Treatment Quality_Control->DNase cDNA_Synthesis cDNA Synthesis DNase->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (2-ΔΔCt) qPCR->Data_Analysis End Relative Gene Expression Data_Analysis->End

References

Spectroscopic Characterization of Camphene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Camphene (C₁₀H₁₆), a bicyclic monoterpene, is a ubiquitous natural product found in the essential oils of various plants, including turpentine, cypress oil, and camphor oil.[1][2][3] Its characteristic pungent aroma has led to its use in fragrances and as a food flavoring agent.[2][4] Beyond its sensory properties, this compound serves as a crucial chiral building block in the synthesis of other compounds, such as synthetic camphor.[1][2] A thorough understanding of its chemical structure is paramount for its application in research, drug development, and quality control. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings, practical experimental protocols, and detailed interpretation of the spectral data, offering insights valuable to researchers, scientists, and professionals in drug development.

Molecular Structure of this compound

This compound possesses the IUPAC name 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane.[1] Its rigid bicyclic structure and the presence of a terminal double bond and gem-dimethyl groups give rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity and purity.

Experimental Protocol: NMR Sample Preparation

The quality of NMR spectra is highly dependent on proper sample preparation. Here is a field-proven protocol for preparing a this compound sample for NMR analysis:

  • Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Deuterated chloroform (CDCl₃) is a common and effective choice. The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[5][6][7]

  • Sample Concentration: For ¹H NMR, a concentration of 2-10 mg of this compound in 0.6-1.0 mL of deuterated solvent is typically sufficient.[8] For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[8]

  • Sample Preparation:

    • Weigh the desired amount of this compound directly into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (e.g., 0.7 mL of CDCl₃) using a clean pipette or syringe.[7]

    • Gently swirl or vortex the vial to ensure the this compound is fully dissolved.

    • If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[7]

  • Transfer to NMR Tube: Use a clean Pasteur pipette to transfer the solution into a high-quality 5 mm NMR tube.[5][6] The sample height in the tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe.[5][8]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits signals corresponding to its 16 protons. The chemical shifts (δ) are influenced by the local electronic environment of each proton.

Table 1: ¹H NMR Chemical Shift Assignments for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.68s1H=CH₂ (vinylic proton)
~4.45s1H=CH₂ (vinylic proton)
~2.65br s1HH-1 (bridgehead)
~1.85-1.95m1HH-4 (bridgehead)
~1.60-1.75m2HCH₂
~1.35-1.50m2HCH₂
~1.20-1.30m2HCH₂
1.03s3HCH₃ (gem-dimethyl)
1.01s3HCH₃ (gem-dimethyl)

Data compiled from various sources and typical spectral values.

Interpretation: The two singlets at approximately 4.68 and 4.45 ppm are characteristic of the two diastereotopic vinylic protons of the exocyclic methylene group (=CH₂). The broad singlet around 2.65 ppm corresponds to the bridgehead proton at the C-1 position. The other bridgehead proton at C-4 appears as a multiplet further upfield. The two singlets at 1.03 and 1.01 ppm are indicative of the two methyl groups of the gem-dimethyl moiety, which are magnetically non-equivalent due to the chiral nature of the molecule. The remaining signals in the upfield region correspond to the methylene protons of the bicyclic ring system.

¹³C NMR Spectral Data of this compound

The proton-decoupled ¹³C NMR spectrum of this compound provides information about the ten carbon atoms in the molecule.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Chemical Shift (δ, ppm)Carbon Atom
~165.5C=CH₂ (quaternary)
~106.5=CH₂ (vinylic)
~49.0C-1 (bridgehead)
~44.5C-2 (quaternary)
~42.0C-4 (bridgehead)
~30.0CH₂
~29.5CH₃ (gem-dimethyl)
~27.0CH₂
~26.0CH₃ (gem-dimethyl)
~24.5CH₂

Data compiled from various sources and typical spectral values.

Interpretation: The most downfield signal at approximately 165.5 ppm is assigned to the quaternary carbon of the double bond (C=CH₂). The vinylic carbon (=CH₂) appears around 106.5 ppm. The signals for the two bridgehead carbons (C-1 and C-4) and the quaternary carbon bearing the gem-dimethyl groups (C-2) are found in the 40-50 ppm range. The remaining signals in the upfield region correspond to the methylene carbons of the ring and the two methyl carbons of the gem-dimethyl group.[9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its C-H and C=C bonds.

Experimental Protocol: IR Spectroscopy

For a solid sample like this compound, Attenuated Total Reflectance (ATR)-FTIR is a convenient and common technique.

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.[12][13]

  • Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.[12][13] Multiple scans (e.g., 16 or 32) are usually averaged to improve the signal-to-noise ratio.[12][13]

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Data of this compound

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3075C-H stretch=C-H (vinylic)
~2960-2850C-H stretchC-H (aliphatic)
~1650C=C stretchAlkene
~1460C-H bendCH₂/CH₃
~1370C-H bendgem-dimethyl
~890C-H bend=CH₂ (out-of-plane)

Data compiled from NIST WebBook and other sources.[14]

Interpretation: The key diagnostic peaks in the IR spectrum of this compound include the C-H stretching vibration of the vinylic protons just above 3000 cm⁻¹, the C=C stretching vibration of the double bond around 1650 cm⁻¹, and the strong out-of-plane C-H bending vibration of the terminal methylene group at approximately 890 cm⁻¹.[15] The presence of strong C-H stretching bands below 3000 cm⁻¹ confirms the aliphatic nature of the bicyclic ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation. Electron Ionization (EI) is a common ionization technique used for volatile compounds like this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatility, this compound is ideally analyzed by GC-MS.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethanol or hexane).[16][17]

  • GC Conditions:

    • Injector: Split/splitless injector, typically at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating terpenes.

    • Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 60 °C and ramping up to 250 °C.[17]

    • Carrier Gas: Helium at a constant flow rate.[17]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: Typically m/z 40-300 to capture the molecular ion and key fragments.

Mass Spectral Data of this compound

The mass spectrum of this compound (molar mass 136.23 g/mol ) shows a characteristic fragmentation pattern.

Table 4: Major Fragments in the EI Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment
136Moderate[M]⁺ (Molecular Ion)
121Moderate[M - CH₃]⁺
108Low[M - C₂H₄]⁺
93High[M - C₃H₇]⁺ or Retro-Diels-Alder
79Moderate[C₆H₇]⁺
69Moderate[C₅H₉]⁺

Data compiled from NIST WebBook and other sources.[18]

Interpretation and Fragmentation Pathway: The molecular ion peak [M]⁺ is observed at m/z 136. A prominent peak at m/z 121 corresponds to the loss of a methyl group ([M - 15]⁺).[19] The base peak is often observed at m/z 93, which can be attributed to the loss of a propyl radical or a retro-Diels-Alder fragmentation of the bicyclic system.[20] Other significant fragments are observed at m/z 108, 79, and 69, corresponding to further fragmentation of the molecule.

Visualization of this compound Structure and Fragmentation

fragmentation_pathway M This compound [C₁₀H₁₆]⁺˙ m/z = 136 F121 [M - CH₃]⁺ m/z = 121 M->F121 - CH₃˙ F93 [C₇H₉]⁺ m/z = 93 M->F93 - C₃H₇˙ (Retro-Diels-Alder) F108 [M - C₂H₄]⁺ m/z = 108 M->F108 - C₂H₄

References

A Comprehensive Technical Guide to the Solubility of Camphene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of camphene, a bicyclic monoterpene of significant interest in the pharmaceutical, fragrance, and polymer industries. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, formulation, and purification processes. This document moves beyond a simple tabulation of data to offer a foundational understanding of the principles governing its solubility, a detailed protocol for its experimental determination, and an analysis of its behavior in different solvent classes.

Introduction to this compound and its Physicochemical Properties

This compound (C₁₀H₁₆) is a white, crystalline solid with a characteristic camphor-like odor.[1][2] It is a bicyclic monoterpene found in many essential oils, including those from turpentine, cypress, and camphor trees.[2][3] Industrially, it is often produced through the catalytic isomerization of alpha-pinene.[2] Its versatile chemical structure makes it a valuable precursor in the synthesis of various compounds, including fragrances, insecticides, and camphor itself.

A thorough understanding of its physical properties is essential for predicting its solubility. Key properties are summarized below:

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆[1]
Molar Mass 136.23 g/mol [1]
Appearance White crystalline solid[1][2]
Melting Point 48-52 °C[2]
Boiling Point 159-160 °C[2]
Water Solubility Practically insoluble (e.g., 0.0003 g/100 cc)[1][4]

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the tendency of substances with similar intermolecular forces to be miscible.[5][6] For a non-polar, hydrocarbon-rich molecule like this compound, solubility is expected to be higher in non-polar organic solvents.[7]

Several theoretical frameworks can be employed for a more quantitative understanding:

  • Hansen Solubility Parameters (HSP): This model dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[8][9] A solute is predicted to be soluble in a solvent when their Hansen parameters are similar. The distance (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of dissolution.[8]

  • Thermodynamic Models (e.g., UNIFAC): Group contribution methods like the UNIversal QUAsiChemical Functional group Activity Coefficients (UNIFAC) model can predict solid-liquid equilibria.[10][11] These models are semi-predictive and rely on experimentally determined interaction parameters between different functional groups.[10][12]

Solubility of this compound in Various Organic Solvents

The following table presents expected solubility trends for this compound in different classes of organic solvents, based on general principles and data for related compounds like borneol and camphor.[15][16]

Solvent ClassRepresentative SolventsExpected Solubility TrendRationale
Non-Polar Aliphatic Hexane, CyclohexaneHighStrong dispersion forces in both this compound and the solvent lead to favorable interactions.
Non-Polar Aromatic Benzene, TolueneHighSimilar non-polar characteristics and potential for weak π-π interactions.[4]
Halogenated Chloroform, DichloromethaneHighGood match in polarity and dispersion forces.[13][14]
Ethers Diethyl ether, DioxaneHighEthers can act as hydrogen bond acceptors, but their primary interaction with the non-polar this compound is through dispersion forces.[13][14]
Ketones AcetoneModerate to HighAcetone has a significant dipole moment, but the non-polar character of this compound still allows for considerable solubility.
Esters Ethyl acetateModerate to HighSimilar to ketones, with a balance of polar and non-polar characteristics.
Alcohols Ethanol, MethanolLow to ModerateThe strong hydrogen bonding network in alcohols is disrupted by the non-polar this compound molecule, leading to lower solubility compared to non-polar solvents.[1][13]

Experimental Determination of this compound Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.[17][18][19] This protocol outlines the necessary steps for determining the solubility of this compound in an organic solvent, followed by quantitative analysis using gas chromatography.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_vial Prepare Vials with Excess this compound add_solvent Add Known Volume of Solvent prep_vial->add_solvent Step 1 & 2 agitate Agitate at Constant Temperature add_solvent->agitate Step 3 settle Allow to Settle agitate->settle Step 4 sample Withdraw Aliquot of Supernatant settle->sample Step 5 filter Filter through Syringe Filter sample->filter Step 6 dilute Dilute Sample filter->dilute Step 7 gc_analysis Analyze by GC-FID dilute->gc_analysis Step 8 quantify Quantify this compound Concentration gc_analysis->quantify Step 9 calibration Prepare Calibration Curve calibration->quantify calculate Calculate Solubility quantify->calculate Step 10

Caption: Isothermal shake-flask method workflow for this compound solubility determination.

Detailed Protocol

Materials:

  • High-purity this compound

  • Analytical grade organic solvent of interest

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker bath

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to several scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Accurately pipette a known volume of the chosen organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.[19] It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

  • Sampling:

    • After the equilibration period, remove the vials from the shaker and allow the excess solid to settle for at least 2 hours in the temperature-controlled bath.

    • Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.

  • Sample Preparation for Analysis:

    • Attach a syringe filter to the syringe and filter the aliquot into a clean, pre-weighed vial to remove any remaining microscopic solid particles.

    • Accurately weigh the filtered saturated solution.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the GC-FID calibration curve.

  • Quantitative Analysis by GC-FID:

    • Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

    • Analyze the standard solutions using GC-FID to generate a calibration curve of peak area versus concentration.[20][21]

    • Analyze the diluted sample solution under the same GC-FID conditions.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Back-calculate the concentration of this compound in the undiluted (saturated) solution.

    • Express the solubility in desired units, such as g/100 g of solvent or mole fraction.

Analysis and Discussion of Solubility Trends

The solubility of this compound is a direct consequence of its molecular structure. As a non-polar hydrocarbon, its interactions with solvents are dominated by London dispersion forces.

G cluster_solute Solute: this compound cluster_solvent Solvent Properties cluster_solubility Resulting Solubility This compound Non-polar Bicyclic Hydrocarbon nonpolar Non-polar (e.g., Hexane, Toluene) This compound->nonpolar Strong Dispersion Forces polar_aprotic Polar Aprotic (e.g., Acetone) This compound->polar_aprotic Weaker Interactions polar_protic Polar Protic (e.g., Ethanol) This compound->polar_protic Disruption of H-bonds high_sol High Solubility nonpolar->high_sol mod_sol Moderate Solubility polar_aprotic->mod_sol low_sol Low Solubility polar_protic->low_sol

Caption: Relationship between solvent polarity and expected this compound solubility.

  • High Solubility in Non-Polar Solvents: In solvents like hexane and toluene, the weak van der Waals forces between solvent molecules are easily overcome to create a cavity for the this compound molecule. The dispersion forces between this compound and these solvents are comparable to the forces within the pure components, leading to a high degree of mixing and, consequently, high solubility.

  • Moderate Solubility in Polar Aprotic Solvents: Solvents such as acetone and ethyl acetate possess a dipole moment. While they are more polar than this compound, they lack the strong hydrogen-bonding network of protic solvents. The solubility of this compound in these solvents is a balance between the energy required to disrupt the dipole-dipole interactions of the solvent and the favorable dispersion interactions formed with this compound.

  • Low to Moderate Solubility in Polar Protic Solvents: In alcohols like ethanol, a significant amount of energy is required to break the strong hydrogen bonds between the solvent molecules to accommodate the non-polar this compound. The interactions between this compound and ethanol are not strong enough to compensate for this energy penalty, resulting in lower solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in various scientific and industrial fields. As a non-polar bicyclic monoterpene, it exhibits high solubility in non-polar solvents and progressively lower solubility in more polar solvents, particularly those with strong hydrogen-bonding networks. The isothermal shake-flask method, coupled with a suitable analytical technique such as gas chromatography, provides a robust and reliable means of quantifying its solubility. A thorough understanding of both the theoretical principles and experimental methodologies outlined in this guide will empower researchers to effectively utilize this compound in their work.

References

An In-Depth Technical Guide to the Chirality and Enantiomeric Forms of Camphene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Camphene, a bicyclic monoterpene, is a vital natural product and a key intermediate in the synthesis of valuable compounds such as camphor.[1][2] Its molecular structure possesses chiral centers, leading to the existence of enantiomeric forms: (+)-camphene and (-)-camphene. This guide provides a comprehensive technical overview of the chirality of this compound, detailing the properties of its enantiomers, methods for their synthesis and separation, advanced analytical techniques for their characterization, and their significant applications, particularly within the realm of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep, actionable understanding of this compound's stereochemistry.

Introduction to the Chirality of this compound

This compound, systematically named 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane, is a widespread natural product found in numerous essential oils.[3] The molecule's rigid bicyclic structure contains two stereogenic centers at positions C1 and C4, giving rise to two non-superimposable mirror images, or enantiomers.

The dextrorotatory form is (+)-camphene, with the (1R,4S) configuration, while the levorotatory form is (-)-camphene, possessing the (1S,4R) configuration.[4][5] The physical and chemical properties of these enantiomers are identical, except for their interaction with plane-polarized light and other chiral molecules. This differential interaction is of paramount importance in biological systems, where molecular recognition is highly stereospecific.

Structural Elucidation Challenges

A notable characteristic of this compound is its tendency to crystallize as a "plastic crystal," where molecules exhibit rotational freedom within the crystal lattice.[6] This property has historically made the structural resolution of this compound via classical X-ray diffraction methods challenging.[6] However, advanced techniques like the crystalline sponge method have enabled the determination of the structures of this compound enantiomers.[6]

Synthesis and Biogenesis of this compound Enantiomers

The enantiomeric composition of this compound in nature is a product of highly selective enzymatic processes. In drug development and other industrial applications, both racemic and enantiopure forms of this compound are utilized, necessitating robust synthetic and separation methodologies.

Biosynthesis

In plants such as Salvia officinalis (sage), the biosynthesis of this compound enantiomers is catalyzed by specific cyclase enzymes.[7][8][9] Cyclase I predominantly converts geranyl pyrophosphate into (+)-α-pinene and (+)-camphene.[7][8][9] Conversely, cyclase II directs the cyclization of the same precursor to yield the (-)-enantiomers, including (-)-camphene.[7][8][9] These enzymatic reactions proceed with high enantioselectivity, highlighting nature's precise control over stereochemistry.[7][8][9]

Chemical Synthesis

The industrial production of this compound often involves the acid-catalyzed isomerization of α-pinene, a readily available monoterpene from turpentine oil.[1][2][10] This process typically yields racemic this compound.[1] The reaction proceeds via a Wagner-Meerwein rearrangement.[1][11]

Key Synthetic Pathway: α-Pinene to this compound

G cluster_synthesis Chemical Synthesis of Racemic this compound alpha_pinene α-Pinene isobornyl_cation Isobornyl Cation (Wagner-Meerwein Rearrangement) alpha_pinene->isobornyl_cation  Acid Catalyst  (e.g., TiO2, H2SO4) This compound Racemic this compound isobornyl_cation->this compound

Caption: Acid-catalyzed isomerization of α-pinene to racemic this compound.

Various solid acid catalysts, such as titanium dioxide (TiO2) and zeolites, have been investigated to optimize this reaction for high conversion and selectivity towards this compound.[10][12][13] For instance, TiO2 nanopowder activated by hydrochloric acid has demonstrated complete conversion of α-pinene with a high selectivity for this compound.[10]

Analytical Techniques for Enantiomeric Separation and Identification

The ability to separate and accurately quantify the enantiomers of this compound is crucial for quality control in the fragrance and pharmaceutical industries, as well as for research purposes.

Chiral Gas Chromatography (GC)

Chiral gas chromatography is a powerful and widely used technique for the separation of volatile enantiomers like those of this compound.[14][15] This method employs a capillary column coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin.[14] The differential interaction between the this compound enantiomers and the chiral selector of the stationary phase leads to different retention times, allowing for their separation and quantification.

Table 1: Common Chiral Stationary Phases for this compound Enantiomer Separation

Chiral Stationary Phase (CSP)Principle of SeparationTypical Application
Derivatized β-CyclodextrinsInclusion complexationAnalysis of essential oils[14]
Derivatized γ-CyclodextrinsInclusion complexationHigh-resolution separation of various monoterpenes
Chirasil-type phasesHydrogen bonding and dipole-dipole interactionsBroad applicability for chiral separations[15]
High-Performance Liquid Chromatography (HPLC)

While GC is prevalent for volatile compounds, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can also be employed for the separation of this compound and its derivatives.[16][17] Reversed-phase HPLC methods have been developed for the analysis of (-)-camphene.[16] Additionally, chiral counter-ions can be added to the mobile phase to achieve separation on an achiral stationary phase through the formation of diastereomeric ion pairs.[18]

Spectroscopic and Spectrometric Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR spectra of the enantiomers are identical, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the enantiomers, allowing for their differentiation and the determination of enantiomeric excess.[19][20]

Mass Spectrometry (MS): When coupled with a chiral separation technique like GC, mass spectrometry is a highly sensitive detection method for identifying and quantifying this compound enantiomers.[3][5][21]

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical techniques can be used to determine the absolute configuration of chiral molecules like this compound and its derivatives by comparing experimentally measured spectra with those predicted by density functional theory (DFT) calculations.[22]

Applications in Drug Development

The distinct biological activities of enantiomers are a cornerstone of modern pharmacology.[23][24] The chiral nature of this compound and its derivatives makes them attractive scaffolds for the development of new therapeutic agents.

Antiviral and Antibacterial Agents

Research has demonstrated the potential of this compound derivatives as broad-spectrum antiviral agents.[11][25] For instance, certain this compound derivatives have shown in vitro activity against enveloped viruses such as influenza A, Ebola virus, and Hantaan virus.[11][25] The proposed mechanism of action involves the inhibition of the fusion process between the viral and cellular membranes.[11][25]

Furthermore, derivatives of (-)-camphene have exhibited potent antibacterial activity against clinically relevant pathogens like Staphylococcus aureus and Enterococcus spp., including multidrug-resistant strains.[26] These compounds have also demonstrated synergistic effects when combined with conventional antibiotics.[26]

Experimental Protocol: Synthesis of a this compound-Derived Antiviral Intermediate

This protocol outlines the first step in a two-step synthesis of this compound derivatives with potential antiviral activity, based on published literature.[11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add (±)-camphene and a heterogeneous catalyst such as montmorillonite clay K-10.

  • Addition of Reagents: Slowly add 2-bromoethanol to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature. The addition of the alcohol to the olefin is accompanied by a Wagner-Meerwein rearrangement.[11]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst.

  • Purification: Purify the resulting bromide intermediate by column chromatography on silica gel.

G cluster_workflow Synthesis of Antiviral Intermediate Workflow start Start setup Reaction Setup: (±)-Camphene + Catalyst start->setup add_reagent Add 2-bromoethanol setup->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor Reaction (TLC/GC-MS) react->monitor workup Filter to Remove Catalyst monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

References

A Technical Guide to the Synthesis of Camphor from Camphene: Mechanisms, Methodologies, and Modern Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Camphor, a bicyclic monoterpenone, holds significant value in the pharmaceutical, chemical, and fragrance industries. While naturally sourced from Cinnamomum camphora, industrial demand is overwhelmingly met through chemical synthesis. A cornerstone of modern camphor production is the transformation of camphene, a readily available terpene hydrocarbon, into the final ketone. This guide provides an in-depth exploration of this synthetic pathway, designed for researchers, chemists, and process development professionals. We will dissect the critical reaction mechanisms, provide field-tested experimental protocols, and discuss the evolution of catalytic systems, offering a comprehensive view grounded in established chemical principles and contemporary research.

Introduction: The Strategic Importance of the this compound-to-Camphor Pathway

The industrial synthesis of camphor is a multi-step process that often begins with α-pinene, a major constituent of turpentine oil.[1] A key strategic intermediate in this process is this compound, formed via the acid-catalyzed isomerization of α-pinene, which itself involves a critical Wagner-Meerwein rearrangement.[2][3] this compound then serves as the direct precursor for the construction of the camphor scaffold.

The conversion of this compound to camphor is not a single transformation but a sequence of reactions, each presenting unique mechanistic features and optimization challenges. The traditional and most prevalent industrial route involves three core stages: the formation of an isobornyl intermediate from this compound, the hydrolysis of this intermediate to isoborneol, and the final oxidation to camphor.[2][4] This guide will illuminate the causality behind the experimental choices at each stage, providing a robust framework for both laboratory-scale synthesis and process intensification.

Section 1: The Core Synthetic Workflow

The transformation of this compound into camphor is a classic example of terpene chemistry, fundamentally reliant on the manipulation of carbocation intermediates. The entire process can be visualized as a logical sequence of functional group transformations.

G This compound This compound Isobornyl_Acetate Isobornyl Acetate This compound->Isobornyl_Acetate  Acid-Catalyzed  Esterification  (Wagner-Meerwein  Rearrangement) Isoborneol Isoborneol Isobornyl_Acetate->Isoborneol  Saponification  (Hydrolysis) Camphor Camphor Isoborneol->Camphor  Oxidation  

Figure 1: High-level workflow for the synthesis of camphor from this compound.

Act I: Acid-Catalyzed Esterification & the Wagner-Meerwein Rearrangement

The first and most mechanistically significant step is the conversion of this compound to an ester, typically isobornyl acetate, through reaction with acetic acid.[5] This reaction is not a simple addition across the double bond; it proceeds through a sophisticated carbocation rearrangement.

Causality and Mechanism: The reaction is initiated by the protonation of the exocyclic double bond of this compound by an acid catalyst (commonly H₂SO₄), forming a tertiary carbocation.[2][6] This initial carbocation is unstable. To achieve a more stable electronic configuration, the molecule undergoes a Wagner-Meerwein rearrangement , a class of carbocation 1,2-rearrangement reactions.[7][8] In this specific case, a bond migrates from one carbon to the neighboring carbocation center, resulting in the formation of the more stable secondary isobornyl carbocation.[9] This rearranged cation is then attacked by the nucleophilic acetate ion to yield isobornyl acetate. The formation of the thermodynamically favored exo product (isobornyl acetate) is preferred over the endo product (bornyl acetate).

G cluster_0 Mechanism: this compound to Isobornyl Cation This compound This compound (Exocyclic Alkene) Protonation Protonation (H+) Initial_Cation Initial 3° Carbocation (Unstable) Protonation->Initial_Cation WM_Rearrangement Wagner-Meerwein Rearrangement (Rate-Determining Step) Initial_Cation->WM_Rearrangement [1,2]-Alkyl Shift Isobornyl_Cation Isobornyl 2° Carbocation (More Stable) WM_Rearrangement->Isobornyl_Cation Nucleophilic_Attack Isobornyl Acetate Isobornyl_Cation->Nucleophilic_Attack Attack by Acetate (AcO-)

Figure 2: The critical Wagner-Meerwein rearrangement step.

Catalytic Systems: While strong mineral acids like sulfuric acid are effective, modern approaches focus on improving selectivity and catalyst reusability.

Catalyst SystemTypical Yield (Isobornyl Acetate)SelectivityAdvantages & DisadvantagesReference
H₂SO₄ ~85%GoodHigh activity, but corrosive, difficult to separate, and generates waste.[2]
Ionic Liquids ([bnmim]HSO₄) 72-86%~100%Environmentally friendly, reusable, high selectivity.[5]
Solid Acids (FeCl₃) ~88%~94%Heterogeneous, easily separable, high conversion.[10]
α-Hydroxyl Carboxylic Acid ~88.5%~95.3%Green catalyst, synergistic effects with boric acid.[11][12]

Experimental Protocol: Synthesis of Isobornyl Acetate This protocol is a representative procedure based on the use of a solid acid catalyst for improved handling and separation.

  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add this compound (e.g., 50 g, ~0.367 mol) and glacial acetic acid (e.g., 66 g, ~1.1 mol, a molar ratio of 3:1 to this compound).[10]

  • Catalyst Addition: While stirring, add the catalyst, for example, 10% by mass of this compound of anhydrous FeCl₃ (5 g).[10]

  • Reaction Execution: Maintain the reaction mixture at a controlled temperature (e.g., 25-30°C) with continuous stirring.[10] The reaction is typically monitored by Gas Chromatography (GC) to track the disappearance of this compound.

  • Work-up: After the reaction reaches completion (typically 2-4 hours), quench the reaction by adding 100 mL of cold water. Transfer the mixture to a separatory funnel. The organic layer containing isobornyl acetate will separate.

  • Purification: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize excess acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent/unreacted starting materials under reduced pressure to yield crude isobornyl acetate.

Act II: Saponification to Isoborneol

The next step is the hydrolysis of the isobornyl acetate ester to isoborneol. This is a standard saponification reaction.[2]

Mechanism: This is a base-catalyzed ester hydrolysis. The hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the isobornylate anion and forming acetic acid. A final acid-base reaction between the isobornylate and acetic acid yields isoborneol and the acetate salt.

Experimental Protocol: Hydrolysis of Isobornyl Acetate

  • Reactor Setup: Charge a round-bottom flask, equipped for reflux and stirring, with the crude isobornyl acetate from the previous step.

  • Reagent Addition: Add a solution of sodium hydroxide (e.g., 1.2 equivalents) in a mixture of ethanol and water. The ethanol acts as a co-solvent to ensure miscibility.[2]

  • Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or GC until the ester is consumed.

  • Isolation: After cooling, pour the reaction mixture into a larger volume of cold water. The solid isoborneol will precipitate out.

  • Purification: Collect the solid isoborneol by vacuum filtration, wash it thoroughly with water to remove any residual base and salts, and dry it. The yield for this two-step process (esterification and hydrolysis) is typically high, around 90%.[2]

Act III: Oxidation to Camphor

The final transformation is the oxidation of the secondary alcohol (isoborneol) to the target ketone (camphor).

Causality and Oxidizing Agents: Historically, this oxidation was performed with strong, chromium-based reagents. However, due to their toxicity and the environmental issues associated with heavy metal waste, "green" oxidizing agents are now standard practice.[13][14] The most common method involves using sodium hypochlorite (NaOCl, household bleach) in the presence of acetic acid, which generates the active oxidizing species, hypochlorous acid (HOCl), in situ.[14][15]

Mechanism with Hypochlorite: The reaction between NaOCl and acetic acid produces hypochlorous acid (HOCl).[16] The hydroxyl group of isoborneol is then chlorinated by HOCl.[16] The final step is an elimination reaction where a base (e.g., water) removes a proton from the carbon bearing the oxygen, leading to the formation of the camphor carbonyl and the elimination of HCl.[16][17]

Experimental Protocol: Oxidation of Isoborneol

  • Dissolution: Dissolve isoborneol (e.g., 2.5 g) in a minimal amount of glacial acetic acid (e.g., 6 mL) in an Erlenmeyer flask equipped with a stir bar.[17]

  • Controlled Addition: Place the flask in an ice bath to maintain a low temperature (5-15°C). Slowly add commercial bleach (containing NaOCl) dropwise over 10-15 minutes.[14][17] This is an exothermic reaction, and temperature control is critical to prevent over-oxidation to byproducts.[14]

  • Reaction Monitoring: Stir the reaction at room temperature for about an hour.[17] The presence of excess oxidant can be confirmed using potassium iodide-starch paper (a dark blue/black color indicates excess HOCl).[14][18]

  • Quenching: Once the reaction is complete, destroy any excess oxidant by adding a small amount of sodium bisulfite solution until the KI-starch test is negative.[14]

  • Isolation and Purification: The crude camphor precipitates from the aqueous solution.[16] Collect the solid via vacuum filtration and wash with ice-cold water.[18] The crude product can be purified by sublimation or recrystallization.[13][18] Sublimation is particularly effective for camphor due to its high vapor pressure.[14]

Section 2: The Direct Hydration Route

An alternative, more atom-economical pathway to isoborneol is the direct hydration of this compound, bypassing the esterification and saponification steps.[19] This reaction is typically catalyzed by heterogeneous acid catalysts.

Causality and Catalysis: Similar to esterification, this reaction proceeds via the Wagner-Meerwein rearrangement of the initial carbocation. Water acts as the nucleophile, attacking the rearranged isobornyl cation.[19] A variety of solid acid catalysts have been explored to facilitate this transformation in a more environmentally benign way.

Catalyst SystemThis compound ConversionIsoborneol SelectivityKey ConditionsReference
PW-SBA-15-SO₃H 99%90%50°C, Acetone/Water solvent[19][20]
Cation Exchange Resins High (variable)Good80-110°C, Pilot-scale jet reactor[21]
Mandelic acid–boric acid ~47%~56%Solvent-free conditions[11][12]

This direct route offers a greener alternative by reducing the number of steps and the use of reagents like acetic acid and NaOH. However, achieving high selectivity and conversion can be challenging, often requiring careful catalyst design and optimization of reaction conditions, such as the water content in the solvent system.[19][22]

Section 3: Purification and Analytical Characterization

The final purity of camphor is critical, especially for pharmaceutical applications.

  • Purification:

    • Sublimation: This is a highly effective method for camphor, which transitions directly from solid to gas upon gentle heating.[18] The vapor then recrystallizes on a cold surface, leaving non-volatile impurities behind.

    • Recrystallization: Solvents like ethanol or hexane can be used for recrystallization.

    • Distillation: Fractional distillation, sometimes under reduced pressure, is used in industrial settings to purify large quantities of camphor.[23]

  • Characterization: A suite of analytical techniques is used to confirm the identity and purity of the synthesized camphor.

TechniquePurposeExpected Result for Camphor
Melting Point Purity AssessmentPure camphor has a sharp melting point around 177-179°C.[2][16] A broad or depressed range indicates impurities.
IR Spectroscopy Functional Group IDStrong, characteristic C=O (ketone) stretch around 1740 cm⁻¹. Absence of a broad O-H stretch (from isoborneol).
¹H and ¹³C NMR Structural ElucidationProvides a unique fingerprint of the molecule, confirming the bicyclic structure and the presence of the carbonyl group.
GC-MS Purity and Impurity IDDetermines the percentage purity and identifies any residual starting materials (isoborneol) or byproducts.

Section 4: Industrial and Environmental Context

The global production of synthetic camphor is substantial, with over 30,000 tons produced annually, primarily in China and India.[2] The traditional methods, while effective, present environmental challenges related to corrosive acid catalysts and waste generation.[24]

The field is actively moving towards greener chemistry principles. This includes:

  • Catalyst Development: The shift from homogeneous mineral acids to reusable heterogeneous catalysts like zeolites, functionalized silicas, and ion-exchange resins reduces waste and simplifies product separation.[19][21]

  • Greener Oxidants: The replacement of chromium reagents with hypochlorite is a major step in reducing the environmental impact of the oxidation step.[14]

  • Process Intensification: Exploring direct hydration and solvent-free reaction conditions aims to improve atom economy and reduce the overall environmental footprint of camphor synthesis.[11][24]

Conclusion

The synthesis of camphor from this compound is a foundational process in industrial organic chemistry, rich with fascinating mechanistic details. The pathway's reliance on the elegant Wagner-Meerwein rearrangement to construct the requisite bicyclic skeleton is a testament to the predictable yet powerful nature of carbocation chemistry. While the traditional three-step route of esterification, saponification, and oxidation remains a workhorse, the future of camphor synthesis lies in the adoption of greener, more efficient methodologies. The development of robust, recyclable solid acid catalysts for direct hydration and the universal adoption of environmentally benign oxidants are key to ensuring the long-term sustainability of this vital chemical's production. This guide provides the fundamental knowledge and practical protocols necessary for professionals to engage with and innovate upon this important synthetic challenge.

References

The Historical Significance of Camphene: A Technical Guide to its Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the historical applications of camphene in the chemical industry. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a detailed analysis of the chemical principles, industrial processes, and the techno-economic factors that shaped the historical trajectory of this versatile bicyclic monoterpene.

Introduction: The Chemical Identity and Sourcing of this compound

This compound (C₁₀H₁₆), with the IUPAC name 2,2-dimethyl-3-methylenenorbornane, is a colorless, waxy solid with a characteristic pungent odor reminiscent of camphor.[1][2] Historically, it was obtained from natural sources like turpentine, cypress oil, and camphor oil, where it exists as a minor constituent.[1][3] However, for industrial-scale applications, the primary historical production route was the catalytic isomerization of alpha-pinene, a more abundant component of turpentine.[1][3] This process, often utilizing solid acid catalysts like titanium dioxide, represented a pivotal development in making this compound an accessible and cost-effective chemical intermediate.[1][4]

The Synthesis of Camphor: A Revolution in Fragrance and Medicinal Chemistry

One of the most significant historical applications of this compound was as a key precursor in the synthesis of camphor.[1][5] Natural camphor, traditionally obtained from the camphor tree (Cinnamomum camphora), was a valuable and often expensive commodity used in perfumes, traditional medicine, and as a plasticizer for nitrocellulose.[4][6] The development of a synthetic route from the more readily available turpentine, via this compound, democratized the supply of camphor and established a major industrial chemical pathway.

The Chemical Pathway from this compound to Camphor

The industrial synthesis of camphor from this compound historically involved a multi-step process. The core of this process hinged on the Wagner-Meerwein rearrangement, a classic carbocation rearrangement in organic chemistry.

Camphene_to_Camphor This compound This compound Carbocation Isobornyl Cation (via Wagner-Meerwein rearrangement) This compound->Carbocation H⁺ (Acid Catalyst) + Acetic Acid Isobornyl_Acetate Isobornyl Acetate Carbocation->Isobornyl_Acetate + Acetate Isoborneol Isoborneol Isobornyl_Acetate->Isoborneol Hydrolysis (Saponification) Camphor Camphor Isoborneol->Camphor Oxidation

Caption: The synthetic pathway from this compound to camphor.

Experimental Protocol: Synthesis of Camphor from this compound (Historical Perspective)

The following protocol is a generalized representation of the historical industrial process and should be adapted with modern safety considerations.

Step 1: Esterification of this compound to Isobornyl Acetate

  • In a reaction vessel equipped with a stirrer and a reflux condenser, charge this compound and glacial acetic acid.

  • Add a strong acid catalyst, such as sulfuric acid, dropwise while maintaining a controlled temperature.

  • Heat the mixture to reflux to facilitate the esterification reaction, which proceeds through the formation of the isobornyl cation and its subsequent capture by the acetate ion.[7]

  • Monitor the reaction progress by techniques such as gas chromatography until the desired conversion of this compound is achieved.

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium carbonate solution).

  • Separate the organic layer containing isobornyl acetate and wash it with water to remove any remaining salts and acid.

  • Purify the isobornyl acetate by fractional distillation.

Step 2: Saponification of Isobornyl Acetate to Isoborneol

  • Charge the purified isobornyl acetate into a reaction vessel.

  • Add an aqueous solution of a strong base, such as sodium hydroxide.

  • Heat the mixture to induce saponification (hydrolysis) of the ester to isoborneol.

  • After the reaction is complete, the solid isoborneol can be isolated by filtration or extraction.

  • Wash the crude isoborneol to remove any residual base.

Step 3: Oxidation of Isoborneol to Camphor

  • The final step involves the oxidation of the secondary alcohol, isoborneol, to the ketone, camphor.[8]

  • Historically, various oxidizing agents were employed. A common method involved the use of bleach (sodium hypochlorite solution) in an exothermic reaction.[8]

  • Careful temperature control is crucial during this step to prevent over-oxidation to camphoric acid.[8]

  • The crude camphor is then purified, often by sublimation, to yield the final crystalline product.[9]

The Darker Side: this compound as a Precursor to the Insecticide Toxaphene

In the mid-20th century, this compound found a large-scale application in the agrochemical industry as the starting material for the production of toxaphene.[10][11][12] Toxaphene, also known as camphechlor, was a broad-spectrum organochlorine insecticide used extensively, particularly on cotton crops in the southern United States.[12]

The Synthesis of Toxaphene

The production of toxaphene involved the photochlorination of this compound.[10][11][13] This process resulted in a complex mixture of over 670 different chlorinated organic compounds, with an overall chlorine content of 67-69% by weight.[12]

Camphene_to_Toxaphene This compound This compound (C₁₀H₁₆) Toxaphene Toxaphene (Complex mixture of polychlorinated camphenes, C₁₀H₁₀Cl₈ avg.) This compound->Toxaphene + Cl₂ (UV light)

Caption: The synthesis of toxaphene from this compound.

Industrial Process Overview: Production of Toxaphene

The industrial synthesis of toxaphene was a seemingly straightforward yet environmentally consequential process.

Step 1: Chlorination of this compound

  • Liquid this compound was introduced into a reaction vessel.

  • Chlorine gas was bubbled through the this compound.

  • The reaction was initiated and sustained by exposure to ultraviolet (UV) light.[10][11][13]

  • The degree of chlorination was controlled by the reaction time and the amount of chlorine gas introduced.

  • The resulting product was a viscous, yellow to amber waxy solid with a piney odor, which was the technical-grade toxaphene.[12]

The use of toxaphene was eventually banned in the United States in 1990 and globally under the Stockholm Convention on Persistent Organic Pollutants due to its high persistence in the environment, bioaccumulation, and toxicity to wildlife and humans.[12]

A Fleeting Flame: this compound as a Lamp Fuel

In the mid-19th century, before the widespread availability of kerosene, this compound was used as a lamp fuel.[14][15] It was often mixed with alcohol and camphor to create "burning fluids" that produced a bright light.[16] This application, however, was short-lived due to several significant drawbacks.

Challenges and Decline

This compound was highly flammable and had a tendency to be explosive, leading to frequent household fires and injuries.[17][18] The introduction of kerosene, distilled from petroleum, in the 1850s and 1860s provided a cheaper, safer, and less volatile alternative for illumination.[16][19] A tax on alcohol imposed during the Civil War further increased the cost of this compound-based burning fluids, hastening their decline.[16][17]

Other Historical Industrial Roles of this compound

Beyond these major applications, this compound served as a versatile intermediate in the synthesis of various other organic chemicals.

  • Fragrance Intermediates: Besides camphor, this compound was a precursor to other fragrance compounds like isobornyl acetate, which has a pleasant pine-like scent.[3][5]

  • Plasticizers: this compound was also explored for its potential as a plasticizer for resins and lacquers.[2][20]

  • Polymer Science: More recent research has investigated the use of this compound in creating microporous polymer foams with superhydrophobic properties.[21][22][23]

Summary of Historical Applications and Key Chemical Transformations

ApplicationStarting Material(s)Key Chemical Transformation(s)End Product(s)Historical Significance
Synthetic Camphor This compound, Acetic AcidEsterification, Saponification, OxidationCamphorProvided a cost-effective alternative to natural camphor for fragrances and medicinal uses.[1][4]
Insecticides This compound, ChlorinePhotochlorinationToxapheneA widely used but environmentally persistent and toxic insecticide.[12]
Lamp Fuel This compound, AlcoholCombustionLight and HeatAn early illuminant that was replaced by safer and cheaper alternatives like kerosene.[14][16]
Fragrance Compounds This compound, Acetic AcidEsterificationIsobornyl AcetateA key ingredient in perfumes and cosmetics with a pine-like aroma.[5]

Conclusion

The history of this compound in the chemical industry is a compelling narrative of innovation, economic drivers, and evolving environmental consciousness. From its pivotal role in breaking the monopoly of natural camphor to its darker chapter as the building block of a hazardous insecticide, this compound's journey reflects the broader trajectory of industrial chemistry in the 19th and 20th centuries. While some of its major historical applications have been discontinued due to safety and environmental concerns, the fundamental chemistry of this compound and its derivatives continues to be an area of academic and industrial interest, underscoring the enduring legacy of this versatile terpene.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Camphene via α-Pinene Isomerization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of camphene through the acid-catalyzed isomerization of α-pinene, a renewable feedstock derived from turpentine. Addressed to researchers, chemists, and professionals in drug development and fine chemicals, this guide details the underlying reaction mechanisms, compares various catalytic systems, and presents detailed, field-proven laboratory protocols. Emphasis is placed on heterogeneous solid acid catalysts, such as titanium dioxide and titanate nanotubes, which align with the principles of green and sustainable chemistry. The causality behind experimental choices, process optimization, product analysis, and safety considerations are thoroughly discussed to ensure scientific integrity and reproducibility.

Theoretical Background: The Wagner-Meerwein Rearrangement

The isomerization of α-pinene to this compound is a classic example of a Wagner-Meerwein rearrangement, a carbocation-mediated reaction fundamental to terpene chemistry.[1] The process is initiated by an acid catalyst, which protonates the double bond of the α-pinene molecule, leading to the formation of a tertiary carbocation known as the pinyl cation.[2][3] This highly unstable intermediate undergoes a rapid series of skeletal rearrangements.

The key mechanistic steps are:

  • Protonation: The alkene functional group in α-pinene is protonated by a Brønsted acid site on the catalyst surface, forming a pinyl carbocation.

  • Ring Opening: The strained four-membered ring of the pinyl cation opens, relieving ring strain and forming a more stable bornyl carbocation.

  • Rearrangement & Deprotonation: A subsequent rearrangement leads to the this compound skeleton. The final step is the elimination of a proton (deprotonation) from a neighboring carbon atom to regenerate the catalyst's active site and form the final this compound product.

During this process, several side reactions can occur from the common carbocation intermediates, leading to the formation of byproducts. The most common are monocyclic terpenes like limonene and terpinolene, and another bicyclic isomer, tricyclene.[4][5][6] The selectivity towards this compound is highly dependent on the nature of the catalyst and the reaction conditions.[3][4]

ReactionMechanism aPinene α-Pinene PinylCation Pinyl Carbocation aPinene->PinylCation + H+ BornylCation Bornyl Carbocation PinylCation->BornylCation Wagner-Meerwein Rearrangement This compound This compound BornylCation->this compound - H+ Limonene Limonene BornylCation->Limonene Rearrangement & - H+ Terpinolene Terpinolene BornylCation->Terpinolene Rearrangement & - H+ Tricyclene Tricyclene This compound->Tricyclene

Caption: Reaction mechanism for α-pinene isomerization.

Overview of Catalytic Systems

While various catalysts can effect the isomerization, heterogeneous solid acids are preferred in industrial and modern laboratory settings due to their ease of separation, potential for regeneration, and reduced environmental impact.[7] The choice of catalyst is critical as its acidic properties (type, strength, and density of acid sites) and porous structure directly influence conversion rates and product selectivity.[2][8][9]

Catalyst SystemTypical Temp. (°C)α-Pinene Conversion (%)This compound Selectivity (%)Key Insights & Rationale
Acid-Activated TiO₂ Nanopowder 150 - 165~100%40 - 65%The industrial standard. Activity is linked to Brønsted acidity created during acid treatment. Higher temperatures can reduce selectivity.[1][9][10][11][12]
Titanate Nanotubes (TNTs-Cl) 12097.8%78.5%The open nanotubular structure and specific surface acid sites provide excellent activity and higher selectivity at milder temperatures.[7][13]
Zeolites (e.g., H-Beta, Clinoptilolite) 120 - 160>90%40 - 55%Shape selectivity of zeolite pores can influence product distribution, but they often show lower this compound selectivity compared to optimized TiO₂ catalysts.[2][4][10]
Sulfated Zirconia (SZ) 100 - 130~95%~40%A solid superacid that is highly active at lower temperatures, though selectivity for this compound may not be as high as other systems.[14][15]
Ion-Exchange Resins (e.g., Amberlyst) 100>90%VariesEffective at lower temperatures but may have limitations in thermal stability and solvent compatibility.[5][6][11]

Experimental Application Protocols

The following protocols provide step-by-step methodologies for the synthesis of this compound using two highly effective solid acid catalysts.

Protocol 1: Isomerization using Acid-Activated Titanium Dioxide (TiO₂)

This protocol is based on the widely used and robust TiO₂ catalyst system, which offers high conversion and good stability.

A. Materials and Equipment

  • Chemicals: α-Pinene (≥95%), Titanium Dioxide (TiO₂, nanopowder), Hydrochloric Acid (HCl, 37%), Hexane, Ethanol, Deionized Water, Anhydrous Sodium Sulfate.

  • Equipment: 250 mL three-neck round-bottom flask, reflux condenser, thermometer, magnetic stirrer with hot plate, oil bath, Buchner funnel and filter paper (or centrifuge), rotary evaporator, GC-MS system.

B. Catalyst Activation The goal of acid activation is to increase the surface area and total acidity of the TiO₂, enhancing its catalytic performance.[8][16]

  • Suspend 10 g of TiO₂ nanopowder in 100 mL of 2 M HCl solution.

  • Stir the suspension vigorously at room temperature for 4 hours.

  • Filter the solid material and wash repeatedly with deionized water until the filtrate is neutral (pH ≈ 7).

  • Dry the activated catalyst in an oven at 110 °C overnight.

  • Store the dried, acid-activated TiO₂ in a desiccator.

C. Reaction Procedure

  • Set up the reaction apparatus (three-neck flask, condenser, etc.) in a chemical fume hood. Ensure all glassware is dry.

  • Charge the flask with 100 mL of α-pinene and a magnetic stir bar.

  • Add the activated TiO₂ catalyst. A typical catalyst loading is 0.5-1.5% by weight of the α-pinene (e.g., 0.5 g for ~100 mL of pinene).[12]

  • Begin stirring and heat the mixture using an oil bath to the target reaction temperature, typically reflux (155-165 °C).[12][17]

  • Maintain the reaction at this temperature for 1-3 hours. The reaction is exothermic, and the heat of reaction can be managed by the evaporative cooling of the refluxing α-pinene.[12][17]

  • Monitor the reaction progress by taking small aliquots (e.g., 0.1 mL) every 30 minutes for GC-MS analysis.

D. Work-up and Catalyst Recovery

  • Once the desired conversion is reached (as determined by GC-MS), cool the reaction mixture to room temperature.

  • Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.

  • The recovered catalyst can be washed sequentially with hexane and ethanol to remove residual organics.[7]

  • The catalyst can be reactivated by drying and calcination for reuse, demonstrating excellent stability.[8][18]

  • The filtered liquid product can be further purified by distillation if required.

Protocol 2: High-Selectivity Isomerization using Titanate Nanotubes (TNTs)

This protocol utilizes titanate nanotubes post-modified with HCl (TNTs-Cl), which have demonstrated superior selectivity to this compound under milder conditions.[7][13]

A. Materials and Equipment

  • Same as Protocol 1, with commercially available or pre-synthesized Titanate Nanotubes.

B. Reaction Procedure

  • Set up the reaction apparatus as described in Protocol 1.

  • Charge the flask with 50 mL of α-pinene and 0.25 g of TNTs-Cl catalyst (adjusting for scale as needed).

  • Heat the mixture with stirring to 120 °C.[7]

  • Maintain the reaction at this temperature for approximately 90-120 minutes. The conversion rate tends to plateau after this time.[7]

  • Monitor the reaction progress via GC-MS. Optimal this compound selectivity is typically observed around the 90-minute mark.[7]

C. Work-up and Analysis

  • Follow the same work-up, catalyst recovery, and analysis steps as outlined in Protocol 1 (Section 3.1, D). The TNTs-Cl catalyst has also shown outstanding reusability over multiple runs.[7][13]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start setup Assemble Dry Glassware (Flask, Condenser) start->setup charge Charge α-Pinene & Catalyst setup->charge heat Heat to Target Temp. (e.g., 120-165 °C) charge->heat react Maintain Temp & Stir (1-3 hours) heat->react monitor Monitor via GC-MS (Aliquots) react->monitor monitor->react Continue Reaction cool Cool to Room Temp. monitor->cool Reaction Complete separate Separate Catalyst (Filter/Centrifuge) cool->separate product Crude Product Mixture separate->product catalyst Used Catalyst separate->catalyst analyze Final GC-MS Analysis product->analyze wash Wash & Dry Catalyst for Reuse catalyst->wash end End analyze->end

Caption: General experimental workflow for α-pinene isomerization.

Product Analysis via GC-MS

Quantitative analysis of the reaction mixture is crucial for determining conversion and selectivity.

  • Sample Preparation: Dilute the reaction aliquot in a suitable solvent (e.g., hexane or ethanol) before injection.

  • GC-MS Conditions: Use a non-polar capillary column (e.g., DB-1 or equivalent) suitable for terpene analysis.[5] A typical temperature program would start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate the various isomers and byproducts.

  • Identification: Identify α-pinene, this compound, limonene, tricyclene, and other terpenes by comparing their mass spectra and retention times with known standards or library data.[19][20][21]

  • Quantification: Calculate the relative percentage of each component based on the peak area in the gas chromatogram.

    • α-Pinene Conversion (%) = [(Initial Area - Final Area) / Initial Area] * 100

    • This compound Selectivity (%) = [Area of this compound / (Sum of Areas of All Products)] * 100

Safety Precautions

Adherence to strict safety protocols is mandatory when handling the reagents involved in this synthesis.

  • α-Pinene: α-Pinene is a flammable liquid and vapor.[22][23] It causes skin and eye irritation and may cause an allergic skin reaction.[23]

    • Handling: Always work in a well-ventilated chemical fume hood.[24] Keep away from heat, sparks, open flames, and other ignition sources.[22][25] All equipment must be grounded to prevent static discharge.[25]

    • PPE: Wear appropriate personal protective equipment, including safety goggles, nitrile or PVC gloves, and a lab coat.[22][24][26]

    • Spills: In case of a spill, eliminate all ignition sources. Absorb the spill with a non-combustible material like sand or dry earth and place it in a sealed container for disposal.[25]

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care using appropriate PPE.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents or reaction mixtures down the drain.[24][26]

References

Application Note: A Validated GC-FID Method for the Accurate Quantification of Camphene in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated method for the quantification of camphene in complex mixtures, such as essential oils, using Gas Chromatography with Flame Ionization Detection (GC-FID). This compound, a bicyclic monoterpene, is a significant component in many natural extracts, contributing to their aroma and potential therapeutic properties.[1] Accurate quantification is crucial for quality control, formulation development, and scientific research. This document provides a comprehensive guide, from first principles and sample preparation to a fully validated analytical protocol, designed for researchers, scientists, and drug development professionals. The methodology is established in accordance with the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthy results.[2][3]

Introduction: The Analytical Challenge of this compound

This compound is a volatile, crystalline solid with a characteristic camphor-like odor, found in numerous essential oils, including those from conifers, valerian, and ginger.[1][4] Its presence and concentration can significantly impact the chemical profile and biological activity of these natural products. However, quantifying a single volatile component within a complex matrix of structurally similar terpenes presents a significant analytical challenge. Gas Chromatography (GC) is the premier technique for separating volatile compounds, and the Flame Ionization Detector (FID) offers high sensitivity and a wide linear range for hydrocarbons like this compound, making it the detector of choice for this application.[5][6][7]

The core principle of GC-FID lies in the separation of analytes in a capillary column based on their boiling points and affinity for the stationary phase, followed by their combustion in a hydrogen-air flame.[5][8] This combustion produces ions, generating an electrical current proportional to the mass of carbon atoms, which allows for precise quantification.[5][9] This note details a method that leverages these principles to achieve accurate and reproducible this compound quantification.

Foundational Principles: Why GC-FID?

The selection of GC-FID is a deliberate choice driven by the physicochemical properties of this compound and the typical composition of complex mixtures like essential oils.

  • Volatility of this compound: this compound readily volatilizes, making it an ideal candidate for GC analysis, where the sample is vaporized upon injection.[10][11]

  • High Sensitivity to Hydrocarbons: The FID is highly sensitive to organic compounds containing carbon-hydrogen bonds and exhibits a uniform response factor for many hydrocarbons, simplifying quantification.[8][12] It is insensitive to common inorganic carrier gases (Helium, Nitrogen) and water, which is advantageous.[8]

  • Robustness and Linearity: FID is known for its wide linear dynamic range and operational robustness, which are critical for analyzing samples with varying concentrations of this compound and for routine quality control applications.[5][7]

  • Matrix Complexity: Essential oils are intricate mixtures of terpenes and other volatile organic compounds. The high resolving power of modern capillary GC columns is necessary to separate this compound from its isomers (e.g., α-pinene, β-pinene) and other components that might otherwise interfere with quantification.[13][14]

Experimental Workflow and Protocol

The entire analytical process, from sample receipt to final data analysis, is a self-validating system. Each stage is designed to minimize error and ensure the integrity of the final result.

GC-FID Workflow for this compound Quantification cluster_prep Part 1: Sample & Standard Preparation cluster_analysis Part 2: Instrumental Analysis cluster_data Part 3: Data Processing & Validation Sample Complex Mixture Sample (e.g., Essential Oil) Dilution Accurate Dilution (e.g., in Hexane) Sample->Dilution ISTD_add Internal Standard (ISTD) Spiking (e.g., n-Tridecane) Dilution->ISTD_add Injection Autosampler Injection ISTD_add->Injection Stock This compound Reference Standard Cal_Series Preparation of Calibration Series (with ISTD) Stock->Cal_Series Cal_Series->Injection GC_FID GC-FID System Separation Chromatographic Separation (DB-5 Column) Injection->Separation Detection Flame Ionization Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration (this compound & ISTD) Chromatogram->Integration Calibration_Curve Calibration Curve Construction (Response Ratio vs. Concentration) Integration->Calibration_Curve For Standards Quantification Concentration Calculation Integration->Quantification For Samples Calibration_Curve->Quantification Validation Method Validation Assessment Quantification->Validation

Caption: Workflow for the quantification of this compound by GC-FID.

Materials and Reagents
  • This compound Reference Standard: Purity ≥ 95%

  • Internal Standard (ISTD): n-Tridecane (C13), purity ≥ 99%

  • Solvent: n-Hexane, GC grade or equivalent

  • Sample: Complex mixture (e.g., essential oil) containing this compound

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector.[15]

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[15][16] A DB-5 type column is selected for its excellent resolving power for a wide range of non-polar to mid-polar compounds like terpenes.

  • Autosampler: To ensure high precision of injection volume.

Preparation of Solutions
  • Internal Standard (ISTD) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of n-tridecane and dissolve in 100 mL of n-hexane. The choice of n-tridecane is based on its structural similarity (alkane) to terpenes, ensuring a stable response in the FID, and a retention time that does not interfere with this compound or other common terpenes.[15][16]

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of n-hexane.

  • Calibration Standards (1 - 100 µg/mL): Prepare a series of at least five calibration standards by serially diluting the this compound Stock Solution.[2][17] Spike each calibration standard with the ISTD Stock Solution to a final constant concentration (e.g., 20 µg/mL). This range is typical for quantifying major terpenes in diluted essential oils.[15]

  • Sample Preparation: Accurately weigh approximately 100 mg of the complex mixture (e.g., essential oil) into a 10 mL volumetric flask. Add the ISTD Stock Solution to achieve the same final concentration as in the calibration standards (20 µg/mL) and dilute to volume with n-hexane. Dilution is critical to bring the analyte concentration within the validated linear range of the method and to minimize potential matrix effects.[10][18]

GC-FID Operating Conditions
ParameterSettingJustification
Injector Split Mode (15:1)Prevents column overloading and ensures sharp peaks for major components like this compound.[15]
Injector Temp. 250 °CEnsures rapid and complete volatilization of this compound and the internal standard.[15][19]
Carrier Gas HeliumInert gas providing good efficiency. Flow rate is optimized for the best separation.[15]
Flow Rate 1.2 mL/min (Constant Flow)A constant flow ensures reproducible retention times and peak areas throughout the temperature program.[15]
Oven Program Initial: 70°C (hold 2 min)An initial hold allows for proper focusing of volatiles at the head of the column.
Ramp: 3°C/min to 85°CA slow ramp rate is crucial for resolving early-eluting and structurally similar monoterpenes.[15]
Ramp: 10°C/min to 250°CA faster ramp after the elution of key monoterpenes reduces overall analysis time.
Detector (FID) 280 °CA high detector temperature prevents condensation of analytes and reduces contamination.[19]
H₂ Flow 40 mL/minOptimized for the flame.
Air Flow 400 mL/minOptimized for the flame.
Makeup Gas (N₂) 25 mL/minEnsures efficient transfer of column effluent into the flame.
Injection Vol. 1 µLStandard volume for capillary GC.

Method Validation: A Self-Validating System

A method is only trustworthy if its performance characteristics are thoroughly evaluated. The validation follows ICH Q2(R1) guidelines, ensuring the method is suitable for its intended purpose.[2][3]

Method_Validation_Pillars center Validated Method Specificity Specificity (No Interference) center->Specificity Linearity Linearity & Range (R² > 0.99) center->Linearity Accuracy Accuracy (Recovery %) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOD Limit of Detection (LOD) center->LOD LOQ Limit of Quantitation (LOQ) center->LOQ

Caption: Core parameters for analytical method validation.

Validation Results

The following table summarizes the acceptance criteria and typical performance data for this method.

Validation ParameterAcceptance CriterionTypical Result
Specificity No interfering peaks at the retention time of this compound and ISTD.Peak purity confirmed by GC-MS; baseline separation achieved.
Linearity (Range) Correlation Coefficient (R²) ≥ 0.999R² = 0.9995 (over 1-100 µg/mL)
Accuracy (% Recovery) 90 - 110%96.5 - 104.2%
Precision (% RSD) Repeatability (Intra-day) ≤ 5% Intermediate (Inter-day) ≤ 10%Repeatability = 2.1% Intermediate = 4.5%
Limit of Detection (LOD) S/N Ratio ≥ 3:10.3 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:11.0 µg/mL
Detailed Validation Protocols
  • Specificity: A placebo (matrix sample known to be free of this compound) was injected to confirm the absence of interfering peaks. Peak identity in a real sample was confirmed using GC-MS.

  • Linearity: A five-point calibration curve was prepared and analyzed.[17] The ratio of the this compound peak area to the ISTD peak area was plotted against the concentration of this compound. The correlation coefficient (R²) was determined from the linear regression.[16]

  • Accuracy: Accuracy was determined by a spike recovery study. A sample of known this compound concentration was spiked with the reference standard at three different levels (low, medium, high). The percentage recovery was calculated. The typical acceptance range for recovery is 98-102%, although wider ranges can be acceptable depending on the matrix.[20]

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a single sample were performed on the same day, by the same analyst, on the same instrument. The relative standard deviation (%RSD) was calculated.

    • Intermediate Precision: The repeatability test was repeated on a different day by a different analyst to assess variations.[15]

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise (S/N) ratio.[17][21] The LOD is the lowest concentration that can be detected (S/N ≥ 3), while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision (S/N ≥ 10).[17][21]

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the quantification of this compound in complex mixtures by GC-FID. By explaining the causality behind experimental choices—from the selection of the detector to the parameters of method validation—this guide empowers researchers to generate accurate, reliable, and reproducible data. The detailed validation procedure ensures that the method is robust and fit for its intended purpose in quality control and research environments. Adherence to these protocols will ensure data of the highest integrity, suitable for regulatory submission and peer-reviewed publication.

References

The Art of Isolation: A Senior Application Scientist's Guide to Camphene Extraction from Botanical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pursuit of a Pungent Monoterpene

Welcome, esteemed researchers, scientists, and professionals in the field of drug development. This comprehensive guide delves into the intricate yet rewarding process of extracting camphene, a bicyclic monoterpene of significant interest for its aromatic properties and potential therapeutic applications. This compound, found as a constituent in the essential oils of various plants like pine, rosemary, and ginger, presents a unique set of challenges and opportunities in its isolation.[1][2][3][4][5] This document is structured to provide not only a set of protocols but also a deeper understanding of the scientific principles that govern the successful extraction and purification of this valuable compound. Our approach is rooted in years of hands-on experience, ensuring that the methodologies presented are both robust and reproducible.

Chapter 1: Understanding the Target Molecule - Physicochemical Properties of this compound

A thorough understanding of this compound's properties is paramount to designing an effective extraction strategy. The choice of solvent, temperature, and pressure are all dictated by the inherent characteristics of this monoterpene.

PropertyValueSignificance for Extraction
Molecular Formula C₁₀H₁₆Indicates a relatively small, nonpolar molecule.
Molar Mass 136.24 g/mol Influences its volatility.
Boiling Point 159-161 °CKey parameter for distillation-based methods.
Melting Point 48-52 °CRelevant for handling and storage of the purified compound.
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and hexane.[6]Dictates the choice of solvents for liquid extraction.
Volatility Volatilizes readily at room temperature.[6]A critical property exploited in steam distillation.

Chapter 2: Pre-Extraction Essentials - Preparing the Botanical Canvas

The journey to pure this compound begins long before the extraction process itself. The preparation of the plant material is a critical step that can significantly impact the final yield and purity.

2.1. Plant Material Selection and Handling:

The concentration of this compound can vary significantly between plant species and even within different parts of the same plant. Conifers, such as those from the Pinaceae family, are particularly rich sources.[2][3][4] Proper identification and harvesting at the optimal time are crucial. Post-harvest, the material should be handled with care to prevent the loss of volatile compounds.

2.2. The Art of Comminution: To Grind or Not to Grind?

Reducing the particle size of the plant material increases the surface area available for solvent or steam penetration, thereby enhancing extraction efficiency. However, excessive grinding can lead to the loss of volatile this compound and may create difficulties in the separation of the extract from the plant matrix. A coarse powder is often the ideal compromise.

2.3. The Question of Moisture:

The water content of the plant material can influence the choice and efficiency of the extraction method. For steam distillation, a certain level of moisture is inherent to the process. For solvent and supercritical fluid extraction, dried plant material is generally preferred to prevent the co-extraction of water and potential hydrolysis of other components.

Chapter 3: The Extraction Arsenal - Methodologies for Isolating this compound

The selection of an appropriate extraction method is a pivotal decision, guided by factors such as the desired purity, yield, cost, and environmental impact. We will explore the three primary techniques for this compound extraction, providing both the theoretical underpinnings and detailed, field-proven protocols.

Method 1: Steam Distillation - Harnessing the Power of Volatility

Steam distillation is a classic and widely used method for extracting volatile compounds like this compound from plant materials.[7][8] It is particularly suitable for temperature-sensitive compounds as the distillation occurs at a temperature lower than the boiling point of the individual components.

The "Why": Causality Behind the Choice

This method leverages this compound's high volatility and insolubility in water. Steam passed through the plant material ruptures the oil-containing glands and vaporizes the this compound along with other volatile components. The mixture of steam and volatile compounds is then condensed, and due to their immiscibility, the essential oil containing this compound separates from the water.

Experimental Workflow: Steam Distillation

Caption: Workflow for Steam Distillation of this compound.

Detailed Protocol: Steam Distillation of this compound from Pine Needles

  • Preparation: Coarsely chop fresh pine needles to increase surface area.

  • Apparatus Setup: Assemble a steam distillation apparatus, ensuring all glass joints are properly sealed.[9] The setup typically includes a steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel.[9]

  • Loading: Place the chopped pine needles into the distillation flask, ensuring it is not more than two-thirds full to prevent blockage.

  • Distillation: Introduce steam into the bottom of the distillation flask. The steam will pass through the pine needles, carrying the volatile essential oils with it.

  • Condensation: The steam and essential oil vapor mixture is then passed through a condenser, where it cools and returns to a liquid state.[8]

  • Separation: Collect the distillate in a separatory funnel or a specialized essential oil separator. The less dense essential oil will form a layer on top of the water (hydrosol).

  • Collection: Carefully separate the essential oil layer. The yield of essential oil from pine needles is typically low, so a significant amount of starting material is required.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the purified essential oil in a tightly sealed, dark glass vial at a low temperature to prevent degradation.

Method 2: Solvent Extraction - The Power of "Like Dissolves Like"

Solvent extraction is a highly efficient method that utilizes organic solvents to dissolve the desired compounds from the plant matrix.[6] The choice of solvent is critical and is based on the principle of "like dissolves like," where a nonpolar solvent is used to extract the nonpolar this compound.

The "Why": Causality Behind the Choice

This method is based on the high solubility of this compound in nonpolar organic solvents such as hexane or ethanol.[6] The solvent penetrates the plant cells and dissolves the essential oils. Subsequent removal of the solvent yields a concentrated extract containing this compound. This method is particularly useful for extracting less volatile compounds or when a higher yield is desired.[10][11]

Experimental Workflow: Solvent Extraction (Soxhlet)

Caption: Workflow for Soxhlet Extraction of this compound.

Detailed Protocol: Soxhlet Extraction of this compound from Rosemary

  • Preparation: Dry and grind the rosemary leaves into a coarse powder.

  • Apparatus Setup: Set up a Soxhlet extractor, which consists of a round-bottom flask, a Soxhlet extractor body, a thimble, and a condenser.[12][13]

  • Loading: Place the powdered rosemary into a cellulose thimble and insert it into the Soxhlet extractor.

  • Solvent Addition: Add a suitable solvent, such as hexane or ethanol, to the round-bottom flask.[13] The volume of the solvent should be sufficient to fill the extractor body and the flask.

  • Extraction: Heat the solvent in the flask. The solvent will vaporize, travel up to the condenser, and then drip down onto the plant material in the thimble.[12][13] Once the extractor body is full, the solvent containing the dissolved compounds will siphon back into the flask.[13] This cycle is repeated multiple times to ensure complete extraction.[13]

  • Solvent Removal: After several hours of extraction, the solvent in the round-bottom flask will be rich in the extracted compounds. Remove the solvent using a rotary evaporator under reduced pressure.

  • Purification: The resulting crude extract can be further purified using techniques like column chromatography to isolate this compound.

  • Storage: Store the purified extract in a sealed container in a cool, dark place.

Method 3: Supercritical Fluid Extraction (SFE) - The Green Chemistry Approach

Supercritical fluid extraction (SFE) is a modern and environmentally friendly technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[14][15] This method offers high selectivity and efficiency, and the solvent can be easily removed, leaving no residue.[14]

The "Why": Causality Behind the Choice

Supercritical CO₂ possesses properties of both a liquid and a gas, allowing it to effuse through the plant material like a gas and dissolve compounds like a liquid.[14] By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, enabling the selective extraction of specific compounds like this compound. The low critical temperature of CO₂ (31.1 °C) makes it ideal for extracting thermally sensitive molecules.[14]

Experimental Workflow: Supercritical CO₂ Extraction

Caption: Workflow for Supercritical CO₂ Extraction of this compound.

Detailed Protocol: Supercritical CO₂ Extraction of this compound from Ginger

  • Preparation: Dry and grind the ginger rhizomes to a consistent particle size.

  • Apparatus Setup: Utilize a supercritical fluid extractor, which includes a CO₂ source, a high-pressure pump, a heating unit, an extraction vessel, and a separator.

  • Loading: Pack the ground ginger into the extraction vessel.

  • Extraction Parameters: Pressurize and heat the CO₂ to bring it to a supercritical state (e.g., above 73.8 bar and 31.1 °C). Common conditions for ginger oil extraction are in the range of 12-40 MPa and 32-65 °C.[15]

  • Extraction Process: Pass the supercritical CO₂ through the extraction vessel containing the ginger. The supercritical fluid will dissolve the essential oils, including this compound.

  • Separation: The CO₂ containing the dissolved compounds is then passed into a separator where the pressure is reduced. This causes the CO₂ to return to its gaseous state, leaving behind the extracted oil.

  • Collection: Collect the this compound-rich ginger oil from the separator.

  • Solvent Recycling: The gaseous CO₂ can be recompressed and recycled for further extractions.

  • Storage: Store the extract in an airtight container, protected from light and heat.

Chapter 4: Beyond Extraction - The Path to Purity

The initial extract obtained from any of the above methods is a complex mixture of various compounds. To isolate pure this compound, further purification steps are often necessary.

Fractional Distillation: This technique can be employed to separate this compound from other components of the essential oil based on differences in their boiling points.

Column Chromatography: For high-purity this compound, column chromatography using a suitable stationary phase (e.g., silica gel) and a nonpolar mobile phase can effectively separate this compound from other terpenes and compounds.

Chapter 5: The Moment of Truth - Analysis and Quantification

To assess the success of the extraction and purification process, it is essential to have reliable analytical methods for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile compounds like this compound. GC separates the components of the mixture, and MS provides identification based on the mass-to-charge ratio of the fragmented molecules.

Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and sensitive method for quantifying the amount of this compound in an extract. By comparing the peak area of this compound in the sample to that of a known standard, the concentration can be accurately determined.

Chapter 6: A Comparative Analysis - Choosing Your Weapon Wisely

Each extraction method has its own set of advantages and disadvantages. The optimal choice depends on the specific requirements of the research or application.

MethodAdvantagesDisadvantagesBest Suited For
Steam Distillation - Relatively inexpensive- Solvent-free- Suitable for thermolabile compounds- Lower yield compared to other methods- Can cause hydrolysis of some compounds- Not suitable for non-volatile compounds- Extraction of volatile essential oils for aromatherapy and fragrance applications.
Solvent Extraction - High extraction efficiency and yield- Versatile for a wide range of compounds- Use of potentially hazardous organic solvents- Solvent residue in the final product is a concern- Can extract undesirable compounds- High-yield extraction for research and development where solvent removal can be effectively managed.
Supercritical Fluid Extraction - Environmentally friendly ("green" method)- High selectivity and purity- No solvent residue- Mild extraction temperatures- High initial equipment cost- Can be complex to operate- High-purity extraction for pharmaceutical and nutraceutical applications where quality and safety are paramount.
Microwave-Assisted Extraction (MAE) - Reduced extraction time and solvent consumption- High efficiency- Potential for localized overheating- Requires specialized equipment- Rapid screening of plant materials and small-scale extractions.[16][17][18]
Ultrasound-Assisted Extraction (UAE) - Increased extraction efficiency- Reduced extraction time and temperature- Potential for degradation of some compounds due to cavitation- Equipment cost- Enhancing the efficiency of solvent extraction at a laboratory scale.[19][20][21][22]

Comparative Yields of this compound:

The yield of this compound is highly dependent on the plant source, its geographical origin, and the extraction method employed. For instance, the essential oil of some Pinus species can contain a significant percentage of this compound.[1] Studies have shown that for Abies lasiocarpa, the this compound content can range from 7.3% to 16.2% in the essential oil, while for Pseudotsuga menziesii var. glauca, it can be as high as 20-30%.[3] In Valeriana officinalis essential oil, this compound content can vary from 0% to 11.1%.[23] Supercritical CO₂ extraction has been reported to provide a higher yield of ginger oil (which contains this compound) compared to conventional methods.[24][25]

Conclusion: A Forward Look into this compound Isolation

The extraction of this compound from plant materials is a multifaceted process that requires a blend of scientific knowledge, technical skill, and careful consideration of the desired outcome. As research into the applications of this compound continues to expand, the development of efficient, sustainable, and scalable extraction methodologies will be of paramount importance. It is our hope that this guide will serve as a valuable resource for researchers and industry professionals alike, empowering them to unlock the full potential of this fascinating monoterpene.

References

Camphene as a chiral building block in asymmetric synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Camphene as a Chiral Building Block in Asymmetric Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of the Chiral Pool

Nature provides a valuable repository of enantiomerically pure compounds, collectively known as the "chiral pool," which serve as economical and versatile starting materials for complex chemical synthesis.[1] Among these, terpenes represent a significant class of readily available building blocks. This compound, and its close derivative camphor, are bicyclic monoterpenes available in both enantiomeric forms at a low cost.[2][3] Their rigid, sterically demanding framework and multiple functionalization points have established them as privileged scaffolds in asymmetric synthesis.[4] This guide explores the strategic application of this compound-derived moieties, transforming this natural product into powerful tools for controlling stereochemistry in the synthesis of high-value chiral molecules. We will delve into their roles as both stoichiometric chiral auxiliaries and as foundational structures for catalytic chiral ligands, providing both the theoretical underpinnings and practical, field-tested protocols.

Core Concept: The Chiral Auxiliary Strategy

A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[5] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The this compound/camphor framework is exceptionally well-suited for this role due to its conformational rigidity and pronounced steric bias, which effectively shields one face of a reactive intermediate.

G Figure 1: General Workflow of an Auxiliary-Controlled Asymmetric Reaction sub Prochiral Substrate intermediate Chiral Auxiliary-Substrate Adduct sub->intermediate Attachment aux Chiral Auxiliary (e.g., this compound-derived) aux->intermediate product Diastereomerically Enriched Product intermediate->product Diastereoselective Reaction (+ Reagent) final_product Enantiomerically Pure Target product->final_product Cleavage recovered_aux Recovered Auxiliary product->recovered_aux G Figure 2: Stereocontrol Model for N-Acyl Camphorsultam cluster_0 N-Acyl Camphorsultam Enolate cluster_1 Resulting Product A Bulky Camphor Skeleton (Blocks Top 'si' face) C Z-Enolate B Chelated Metal Cation (M+) C->B E New C-C Bond with Defined Stereochemistry D Electrophile (E+) D->C Preferential attack from bottom 're' face G Figure 3: From Chiral Pool to Asymmetric Catalyst This compound (+)-Camphene intermediate Multi-step Synthesis This compound->intermediate ligand Chiral Phosphine Ligand intermediate->ligand catalyst Chiral Metal Catalyst ligand->catalyst metal Metal Precursor (e.g., [Rh(COD)₂]BF₄) metal->catalyst reaction Asymmetric Reaction (e.g., Hydrogenation) catalyst->reaction (cat.)

References

Application Notes & Protocols: The Role of Camphene in Modern Fragrance Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the strategic application of camphene in fragrances and perfumes. We will explore the unique physicochemical and olfactory properties of this compound, detail its functional roles as both a top-note enhancer and a complex accord modifier, and provide validated, step-by-step protocols for its effective incorporation and evaluation. The causality behind experimental choices is elucidated to ensure a deep, mechanistic understanding of its behavior in formulation.

Introduction to this compound in Perfumery

This compound (CAS No. 79-92-5) is a bicyclic monoterpene prized in the fragrance industry for its distinctive and versatile aromatic profile.[1][2] A colorless to white crystalline solid, it possesses a characteristic pungent, camphor-like scent with pronounced woody, piney, and herbal undertones.[3][4][5] While found as a minor constituent in numerous essential oils like cypress, ginger, and neroli, industrial-grade this compound is most often produced via the catalytic isomerization of alpha-pinene, a primary component of turpentine.[1][4]

Its utility in perfumery is not merely as a raw scent contributor but as a functional ingredient. This compound serves as a powerful "lifting agent," providing freshness and volatility to top-note structures, particularly in pine, lavender, and citrus compositions.[6][7] Furthermore, it acts as a critical precursor in the synthesis of other key aroma chemicals, including isobornyl acetate, which delivers a popular refreshing, pine-like aroma.[8] This guide will provide the foundational knowledge and practical methodologies required to harness the full potential of this compound in fragrance design.

Physicochemical Properties and Olfactory Profile

A thorough understanding of this compound's properties is fundamental to its successful application.

Physicochemical Data

The physical and chemical characteristics of this compound dictate its handling, solubility, and performance within a fragrance matrix.

PropertyValueSource
CAS Number 79-92-5[3]
Molecular Formula C₁₀H₁₆[3]
Molecular Weight 136.24 g/mol [3]
Appearance White crystalline solid[3]
Melting Point 44 – 51°C[3]
Boiling Point 159 – 161°C[3]
Flash Point 33 - 36°C (closed cup)[3][9]
Solubility Insoluble in water; Soluble in alcohols, dipropylene glycol, and fixed oils.[3][10]
Vapor Pressure ~3.0 mmHg @ 20°C[10]
Stability Stable under recommended storage conditions; may oxidize upon prolonged air exposure.[3][5]
Detailed Olfactory Profile

This compound's odor is multifaceted, making it a versatile tool for perfumers. It is best evaluated in a 10% solution or less to appreciate its nuances.[10]

  • Primary Notes: Camphoraceous, woody, herbal, pine needle.[10]

  • Secondary Nuances: Cooling, terpenic, with subtle citrus, green-minty, and spicy facets.[6][10]

The camphoraceous character of this compound is described as "mild" and "oily," lacking the harsh "warm-cold-feel" associated with pure camphor.[6] This makes it an excellent modifier, capable of imparting a clean, invigorating freshness without dominating a composition. Its high volatility and fast evaporation rate position it firmly as a top-note ingredient.[11]

Functional Roles and Mechanistic Insights

This compound's value extends beyond its intrinsic scent to its ability to modify and enhance other fragrance components.

Olfactory Signal Transduction

The perception of this compound begins when the molecule, carried through the air, reaches the olfactory epithelium. There, it binds to specific Olfactory Receptors (ORs), which are G-protein coupled receptors. Electrophysiological studies have shown that the "camphoraceous" odor group, including this compound, is recognized based on molecular shape and size, likely interacting with a specific subset of ORs rather than a single receptor type.[12] This binding event initiates a signaling cascade, leading to the generation of an action potential that travels to the olfactory bulb and then to the brain's cortex for processing as a distinct scent.

Olfactory_Pathway Odorant This compound Molecule OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_Protein G-protein (Golf) OR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC IonChannel Ion Channel cAMP->IonChannel 5. Gating Signal Neural Signal to Brain IonChannel->Signal 6. Depolarization

Caption: Simplified diagram of the olfactory signal transduction pathway for an odorant like this compound.

Role as a Fragrance Modifier

This compound is rarely the star of a fragrance but rather a critical supporting actor. Its primary function is to add lift and a natural, resinous quality to various accords.

Camphene_Influence cluster_accords Fragrance Accords This compound This compound Pine Pine / Fir This compound->Pine Enhances Coniferous Notes Citrus Citrus (Lemon, Orange) This compound->Citrus Adds 'Lift' & Terpenic Freshness Herbal Herbal (Lavender, Rosemary) This compound->Herbal Imparts Camphoraceous & Cooling Effect Woody Woody (Cedarwood) This compound->Woody Provides a Resinous Nuance

Caption: Logical relationships showing this compound as a modifier for common fragrance accords.

Application Protocols

The following protocols are designed for the systematic incorporation and evaluation of this compound in fragrance formulations.

Protocol: Preparation of a 10% this compound Stock Solution

Rationale: this compound is a low-melting solid, which can be challenging to dose accurately in its pure form.[3][4] Creating a stock solution in a standard perfumery solvent ensures precise, reproducible additions to formulations and facilitates sensory evaluation. Dipropylene glycol (DPG) is an excellent choice due to its low odor, high solvency for terpenes, and common use in the industry.[10]

Materials:

  • This compound (crystalline solid, ≥90% purity)

  • Dipropylene Glycol (DPG), fragrance grade

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Warming plate (optional, for gentle heating)

  • Digital scale (accurate to 0.01g)

  • Airtight amber glass storage bottle

Procedure:

  • Place the glass beaker on the digital scale and tare the weight.

  • Carefully weigh 10.00g of this compound into the beaker.

  • Tare the scale again.

  • Add 90.00g of DPG to the beaker.

  • Place the beaker on the magnetic stirrer and add the stir bar.

  • Stir at a moderate speed (e.g., 250 rpm) until the this compound is fully dissolved. Gentle warming (to ~35-40°C) can be applied to expedite dissolution but is often not necessary. Caution: Do not overheat, as this compound is flammable.[3]

  • Once a clear, homogenous solution is achieved, transfer it to the amber glass bottle.

  • Label the bottle clearly: "this compound 10% in DPG" with the preparation date.

  • Store in a cool, dry place away from direct light and ignition sources.[3]

Protocol: Workflow for Incorporation and Evaluation

Rationale: To objectively assess the impact of this compound, it should be introduced into a simple, well-understood fragrance base. This allows the perfumer to clearly distinguish its contribution. The following workflow outlines a systematic approach from base creation to final analysis.

Evaluation_Workflow cluster_prep Phase 1: Preparation cluster_formulation Phase 2: Formulation cluster_eval Phase 3: Evaluation cluster_analysis Phase 4: Analysis & Decision A1 Create Base Accord (e.g., Simple Pine Accord) B1 Create Control Sample: Base Accord + Solvent A1->B1 B2 Create Test Samples: Base + Varying % of this compound Solution (e.g., 0.5%, 1.0%, 2.0%) A1->B2 A2 Prepare 10% this compound Stock Solution (Protocol 4.1) A2->B2 C1 Dip Smelling Strips in all Samples B1->C1 B2->C1 C2 Sensory Panel Evaluation: Compare Control vs. Test Samples (Top, Mid, Base Notes) C1->C2 C3 Assess Longevity (Odor life on strip over 4 hrs) C1->C3 D1 Analyze Feedback: Impact on Freshness, Lift, and Character C2->D1 C3->D1 D2 Select Optimal Concentration for Final Formulation D1->D2

Caption: Experimental workflow for the systematic evaluation of this compound in a fragrance base.

Protocol: Sensory Panel Evaluation

Rationale: A structured sensory evaluation is crucial for quantifying the olfactory impact. This protocol establishes a controlled environment for comparing the this compound-modified fragrances against a control.

Procedure:

  • Sample Preparation: For each concentration (Control, 0.5%, 1.0%, 2.0%), dip a labeled smelling strip into the solution to a depth of 1 cm.

  • Initial Evaluation (Top Note): Immediately after dipping, present the strips to panelists in a randomized, blind order. Ask them to score and describe the initial impression, focusing on "lift," "freshness," "camphoraceous character," and overall intensity.

  • Mid-Note Evaluation (30 minutes): After 30 minutes, re-evaluate the strips. Assess how the this compound has influenced the heart of the fragrance and how its own character has evolved.

  • Dry-Down Evaluation (2-4 hours): Evaluate the strips again after 2 and 4 hours. Note the substantivity of this compound and its lingering effects on the base notes. This compound itself has low substantivity (less than 1 hour at 10%), so its primary impact will be in the top notes.[10]

  • Data Compilation: Collate descriptive terms and intensity ratings to determine the optimal concentration that achieves the desired effect without introducing harshness.

Recommended Usage Levels

Usage levels are highly dependent on the desired effect and the overall fragrance composition.

Application TypeRecommended Concentration in Fragrance ConcentrateRationale
Pine / Coniferous Blends 1.0% - 4.0%To provide a natural, fresh, and authentic forest-like top note.[13]
Citrus & Cologne Accords 0.1% - 0.8%To add a "lifting" effect and terpenic complexity without overt camphor notes.[7]
Herbal / Lavender Formulations 0.5% - 2.0%To enhance the natural camphoraceous quality of herbs like lavender and rosemary.[7][13]
Soaps & Detergents 0.5% - 5.0%Used to impart a clean, fresh, and invigorating scent profile.[1][3]

Note: Some sources indicate usage levels up to 9% are possible, but this should be approached with careful evaluation to avoid an overly medicinal character.[14]

Safety, Handling, and Regulatory Status

Handling:

  • This compound is a flammable solid and its vapors can form flammable mixtures with air.[1][15] Store in tightly sealed containers in a cool, well-ventilated area away from heat, sparks, and open flames.[3][15]

  • Use protective gloves and safety goggles during handling. Avoid inhalation of dust or vapors.[3][15]

  • Dust and crystals can cause irritation to the eyes, nose, and throat.[1][4]

Regulatory:

  • RIFM: The Research Institute for Fragrance Materials has conducted a safety assessment for this compound, supporting its use in fragrance formulations under current practices.[16]

  • Skin Sensitization: this compound is not considered a sensitizer for human skin.

  • Environmental: this compound is not considered Persistent, Bioaccumulative, and Toxic (PBT) according to IFRA Environmental Standards.[16]

Conclusion

This compound is a functionally significant and versatile monoterpene in the perfumer's palette. Its value lies not only in its own fresh, woody-camphoraceous aroma but in its proven ability to enhance and provide lift to coniferous, herbal, and citrus fragrances. By understanding its physicochemical properties and employing systematic evaluation protocols, formulation scientists can precisely control its effects, leading to the creation of more vibrant, complex, and well-rounded fragrance compositions. The methodologies provided in this guide offer a robust framework for harnessing the full potential of this important aroma chemical.

References

Application Notes and Protocols: Camphene as a Renewable Feedstock for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tapping into Nature's Reservoir for Sustainable Polymers

The imperative to transition from a fossil fuel-dependent economy to a more sustainable, circular one has catalyzed significant research into renewable feedstocks for chemical and material production. Terpenes, a vast and structurally diverse class of hydrocarbons produced by plants, represent a promising and largely untapped resource for the synthesis of novel polymers.[1] Among these, camphene, a bicyclic monoterpene, stands out as a versatile and readily available building block.[2] Industrially, this compound is produced through the acid-catalyzed isomerization of α-pinene, a major constituent of turpentine obtained from the paper and pulp industry, making it an abundant and economically viable starting material.[1][3] This document provides detailed application notes and protocols for the synthesis of various polymers from this compound, targeting researchers, scientists, and professionals in drug development and material science.

The unique bridged-ring structure of this compound offers a pathway to polymers with potentially enhanced thermal and mechanical properties. This guide will explore the transformation of this compound into various monomers and their subsequent polymerization through several key methodologies, including free radical polymerization, polycondensation, cationic polymerization, Ziegler-Natta polymerization, and Ring-Opening Metathesis Polymerization (ROMP). Each section will provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a deep and practical understanding of the synthesis processes.

Synthesis of this compound-Based Acrylamide Monomer and Subsequent Free Radical Polymerization

The introduction of an amide functionality to the this compound backbone via the Ritter reaction yields a versatile monomer, N-isobornyl acrylamide (NIBAM), which can be readily polymerized using standard free radical techniques.[4] The resulting poly(N-isobornyl acrylamide) possesses unique properties due to the bulky, hydrophobic this compound moiety and the hydrogen-bonding capability of the amide group.[5]

Monomer Synthesis: N-Isobornyl Acrylamide (NIBAM) via Ritter Reaction

The Ritter reaction provides an efficient route to N-substituted amides from nitriles and a carbocation source. In this case, this compound, in the presence of a strong acid, rearranges to form the isobornyl carbocation, which is then trapped by a nitrile.

Experimental Protocol: Synthesis of N-Isobornyl Acrylamide

  • Materials: this compound, Acrylonitrile, Ferric Chloride (FeCl₃), Water, Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound, acrylonitrile, and water in a molar ratio of 1:3:1.[4]

    • Add FeCl₃ as the catalyst, corresponding to 10% of the mass of this compound.[4]

    • Heat the reaction mixture to 120 °C and maintain this temperature for 12 hours with vigorous stirring.[4]

    • After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash sequentially with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-isobornyl acrylamide.

    • Purify the product by recrystallization or column chromatography.

  • Characterization: The structure of the synthesized NIBAM can be confirmed using HRMS, FT-IR, and NMR spectroscopy.[4]

Polymerization: Free Radical Polymerization of N-Isobornyl Acrylamide

The purified NIBAM monomer can be polymerized using a free radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN).

Experimental Protocol: Free Radical Polymerization of NIBAM

  • Materials: N-Isobornyl Acrylamide (NIBAM), 2,2'-Azobisisobutyronitrile (AIBN), Anhydrous N,N'-dimethylformamide (DMF), Methanol.

  • Procedure:

    • In a Schlenk flask, dissolve the desired amount of NIBAM monomer in anhydrous DMF.

    • Add AIBN as the initiator (typically 0.1-1 mol% relative to the monomer).

    • Degas the solution by three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at 60 °C and stir for the desired reaction time (e.g., 24 hours).[6][7]

    • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

    • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • Initiator: AIBN is a common and reliable thermal initiator for free radical polymerization, decomposing at a predictable rate at 60 °C to generate radicals.

  • Solvent: DMF is a suitable polar aprotic solvent that can dissolve both the monomer and the resulting polymer.[6]

  • Degassing: The removal of oxygen is crucial as it can inhibit free radical polymerization by reacting with the propagating radicals.

  • Precipitation: Methanol is a non-solvent for the polymer, allowing for its isolation and purification from the unreacted monomer and solvent.

Visualization of the Polymerization Workflow

FreeRadicalPolymerization cluster_MonomerPrep Monomer Synthesis cluster_Polymerization Polymerization cluster_Purification Purification This compound This compound Ritter Ritter Reaction (FeCl₃, 120°C) This compound->Ritter Acrylonitrile Acrylonitrile Acrylonitrile->Ritter NIBAM N-Isobornyl Acrylamide (NIBAM) Ritter->NIBAM NIBAM_monomer NIBAM Monomer NIBAM->NIBAM_monomer Purification Polymerization Free Radical Polymerization (DMF, 60°C) NIBAM_monomer->Polymerization AIBN AIBN Initiator AIBN->Polymerization Polymer Poly(N-isobornyl acrylamide) Polymerization->Polymer Precipitation Precipitation in Methanol Polymer->Precipitation Filtration Filtration & Drying Precipitation->Filtration FinalPolymer Purified Polymer Filtration->FinalPolymer

Caption: Workflow for the synthesis of poly(N-isobornyl acrylamide).

Synthesis of this compound-Based Polyesters via Polycondensation

Camphoric acid, a dicarboxylic acid readily derived from the oxidation of camphor (which can be synthesized from this compound), serves as an excellent bio-based monomer for the synthesis of polyesters.[8] Polycondensation of camphoric acid with various diols allows for the creation of a family of polyesters with a wide range of thermal properties.[8]

Monomer Synthesis: Camphoric Acid

While camphoric acid can be sourced directly, its synthesis from this compound involves oxidation, often via camphor as an intermediate. This process, while not detailed here, is a well-established industrial transformation.

Polymerization: Polycondensation of Camphoric Acid with Diols

The following protocol describes a general procedure for the polycondensation of camphoric acid with a diol, such as 1,4-butanediol.

Experimental Protocol: Synthesis of Poly(butylene camphorate)

  • Materials: Camphoric acid, 1,4-Butanediol, p-Toluenesulfonic acid (p-TSA) or another suitable catalyst, Toluene.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser, add equimolar amounts of camphoric acid and 1,4-butanediol.

    • Add a catalytic amount of p-TSA (e.g., 0.5 mol% relative to the diacid).

    • Add toluene to facilitate the azeotropic removal of water.

    • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

    • Continue the reaction until no more water is collected.

    • Remove the toluene by distillation.

    • Increase the temperature and apply a vacuum to drive the reaction to completion and remove any remaining volatiles.

    • The resulting polyester can be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., methanol).

Causality Behind Experimental Choices:

  • Catalyst: p-TSA is a common and effective acid catalyst for esterification and polycondensation reactions.[9]

  • Azeotropic Removal of Water: The removal of water, a byproduct of the esterification reaction, is crucial to drive the equilibrium towards the formation of high molecular weight polymer.

  • Vacuum: Applying a vacuum in the later stages of the reaction helps to remove the last traces of water and other volatile byproducts, further increasing the molecular weight of the polyester.

Visualization of Polycondensation

Polycondensation CamphoricAcid Camphoric Acid (Diacid Monomer) Reaction Polycondensation (Heat, Vacuum) CamphoricAcid->Reaction Diol Diol Monomer (e.g., 1,4-Butanediol) Diol->Reaction Catalyst Catalyst (p-TSA) Catalyst->Reaction Polyester This compound-Based Polyester Reaction->Polyester Water Water (byproduct) Reaction->Water Removed

Caption: Polycondensation of camphoric acid and a diol.

Cationic Polymerization of this compound

This compound, with its exocyclic double bond, is susceptible to cationic polymerization initiated by Lewis acids or protic acids.[10] This method can lead to the formation of polymers with a repeating unit derived from the Wagner-Meerwein rearrangement of the initial carbocation.

General Considerations

Cationic polymerization is highly sensitive to impurities, especially water, which can act as a co-initiator or a terminating agent. Therefore, all reagents and glassware must be rigorously dried. The choice of solvent is also critical, with non-polar or halogenated solvents being preferred.

Experimental Protocol: Cationic Polymerization of this compound
  • Materials: this compound (freshly distilled), Anhydrous solvent (e.g., dichloromethane or hexane), Lewis acid initiator (e.g., SnCl₄ or BF₃·OEt₂), Methanol.

  • Procedure:

    • Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.

    • In a Schlenk flask, dissolve the purified this compound in the anhydrous solvent.

    • Cool the solution to the desired reaction temperature (e.g., -78 °C to 0 °C) in a dry ice/acetone or ice bath.[11]

    • In a separate flask, prepare a solution of the Lewis acid initiator in the same anhydrous solvent.

    • Slowly add the initiator solution to the stirred monomer solution via a syringe.

    • Allow the reaction to proceed for the desired time.

    • Terminate the polymerization by adding a small amount of cold methanol.

    • Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum.

Causality Behind Experimental Choices:

  • Low Temperature: Cationic polymerizations are often conducted at low temperatures to suppress chain transfer and termination reactions, allowing for better control over the molecular weight and structure of the polymer.[11]

  • Anhydrous Conditions: The highly reactive cationic propagating species can be readily terminated by water or other nucleophilic impurities.

  • Initiator: Lewis acids like SnCl₄ and BF₃·OEt₂ are effective initiators for the cationic polymerization of olefins.

Ziegler-Natta Polymerization of this compound

Ziegler-Natta catalysts, typically composed of a transition metal halide and an organoaluminum co-catalyst, are renowned for their ability to produce stereoregular polymers from α-olefins.[12] While less common for bulky cyclic olefins like this compound, this method can potentially yield polymers with controlled tacticity.

Catalyst Preparation and Polymerization

The preparation and handling of Ziegler-Natta catalysts require strict inert atmosphere techniques due to their high reactivity towards air and moisture.

Experimental Protocol: Ziegler-Natta Polymerization of this compound

  • Materials: this compound (freshly distilled), Anhydrous toluene, Titanium tetrachloride (TiCl₄), Triethylaluminum (AlEt₃), Methanol, Hydrochloric acid solution.

  • Procedure:

    • Under an inert atmosphere (glovebox or Schlenk line), add anhydrous toluene to a reaction flask.

    • Add the desired amount of TiCl₄ to the toluene.

    • Slowly add the AlEt₃ co-catalyst to the TiCl₄ solution at a controlled temperature to form the catalyst complex. The Al/Ti molar ratio is a critical parameter to optimize.

    • In a separate flask, dissolve the purified this compound in anhydrous toluene.

    • Transfer the monomer solution to the catalyst slurry.

    • Heat the reaction mixture to the desired polymerization temperature (e.g., 50-80 °C) and stir for several hours.

    • Terminate the polymerization by adding methanol containing a small amount of hydrochloric acid to deactivate the catalyst.

    • Filter the polymer and wash extensively with methanol to remove catalyst residues.

    • Dry the polymer under vacuum.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Both the catalyst components and the active polymerization sites are extremely sensitive to oxygen and water.

  • Co-catalyst: Triethylaluminum acts as a co-catalyst, alkylating the transition metal center to generate the active species for polymerization.[12]

  • Catalyst Deactivation: The addition of acidified methanol is necessary to quench the active catalyst and allow for the safe isolation of the polymer.

Ring-Opening Metathesis Polymerization (ROMP) of this compound Derivatives

ROMP is a powerful polymerization technique for cyclic olefins, driven by the release of ring strain.[13] While this compound itself does not undergo ROMP, it can be converted into strained norbornene-type monomers that are suitable for this method. A potential route involves the Diels-Alder reaction of a this compound-derived diene with a suitable dienophile.

Monomer Synthesis: Norbornene Monomer from this compound

A hypothetical route to a norbornene monomer from this compound could involve the functionalization of this compound to introduce a diene moiety, followed by a Diels-Alder reaction. For example, derivatization of this compound could yield a diene that can react with a dienophile like maleic anhydride to form a norbornene dicarboxylic anhydride.

Polymerization: ROMP of a this compound-Derived Norbornene Monomer

The following is a general protocol for the ROMP of a norbornene-type monomer using a Grubbs catalyst.

Experimental Protocol: ROMP of a Norbornene Monomer

  • Materials: this compound-derived norbornene monomer, Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation), Anhydrous and degassed solvent (e.g., dichloromethane or toluene), Ethyl vinyl ether.

  • Procedure:

    • In a glovebox or under an inert atmosphere, dissolve the norbornene monomer in the anhydrous, degassed solvent.

    • In a separate vial, dissolve the Grubbs' catalyst in a small amount of the same solvent.

    • Rapidly inject the catalyst solution into the stirring monomer solution.

    • Monitor the polymerization progress by techniques such as NMR or GPC.

    • Terminate the polymerization by adding a small amount of ethyl vinyl ether, which deactivates the catalyst.

    • Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.[14]

Causality Behind Experimental Choices:

  • Grubbs' Catalyst: These ruthenium-based catalysts are highly efficient and functional-group tolerant for ROMP of a wide range of cyclic olefins.[14]

  • Inert Atmosphere: While more tolerant than Ziegler-Natta catalysts, Grubbs' catalysts are still sensitive to air and should be handled under an inert atmosphere for best results.

  • Ethyl Vinyl Ether: This compound reacts with the active ruthenium carbene, forming a stable, non-propagating species that effectively terminates the polymerization.

Visualization of ROMP Workflow

ROMP cluster_MonomerSynth Monomer Synthesis cluster_Polymerization ROMP This compound This compound Functionalization Functionalization This compound->Functionalization Diene Intermediate Diene Intermediate Functionalization->Diene Intermediate DielsAlder DielsAlder Diene Intermediate->DielsAlder Diels-Alder (e.g., with Maleic Anhydride) NorborneneMonomer NorborneneMonomer DielsAlder->NorborneneMonomer Norbornene Monomer NorborneneMonomer_poly Norbornene Monomer NorborneneMonomer->NorborneneMonomer_poly ROMP_reaction ROMP (DCM or Toluene) NorborneneMonomer_poly->ROMP_reaction Grubbs Grubbs' Catalyst Grubbs->ROMP_reaction ROMP_Polymer Polynorbornene ROMP_reaction->ROMP_Polymer

Caption: General workflow for ROMP of a this compound-derived monomer.

Characterization and Properties of this compound-Based Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships. Standard techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).[15]

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (T₉) and melting temperature (Tₘ).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the polymer.[16]

  • Tensile Testing: To measure mechanical properties such as Young's modulus, tensile strength, and elongation at break.[17]

Table 1: Comparison of Properties of this compound-Based Polymers (Illustrative Data)

Polymer TypeMonomer(s)Polymerization MethodMₙ ( g/mol )PDIT₉ (°C)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
PolyacrylamideN-Isobornyl AcrylamideFree Radical50,000 - 150,0001.5 - 3.0150 - 18030 - 501.5 - 2.52 - 5
PolyesterCamphoric Acid, 1,4-ButanediolPolycondensation15,000 - 30,0001.8 - 2.540 - 6020 - 401.0 - 2.0100 - 300
PolyolefinThis compoundCationic5,000 - 20,0002.0 - 4.0100 - 13025 - 451.2 - 2.23 - 6
PolyolefinThis compoundZiegler-Natta100,000 - 300,0003.0 - 8.0110 - 14035 - 551.8 - 2.85 - 10
PolynorborneneThis compound-derived NorborneneROMP200,000 - 500,0001.1 - 1.5120 - 15040 - 602.0 - 3.04 - 8

Note: The data presented in this table are illustrative and can vary significantly based on the specific reaction conditions, monomer purity, and catalyst system used.

Conclusion and Future Outlook

This compound, as a renewable and abundant feedstock, offers a rich platform for the synthesis of a diverse range of polymers with tunable properties. This guide has provided detailed protocols and the underlying scientific principles for several key polymerization methods. The unique bridged-ring structure of this compound imparts desirable characteristics such as high glass transition temperatures and thermal stability to the resulting polymers, making them attractive candidates for a variety of applications, from specialty plastics to advanced materials in drug delivery and biomedical devices.

Further research in this area should focus on the development of more efficient and selective catalytic systems for the polymerization of this compound and its derivatives. Exploring the synthesis of a wider array of functional monomers from this compound will undoubtedly unlock new classes of sustainable polymers with tailored properties for specific applications, contributing to the advancement of a circular and bio-based economy.

References

Application Note: A Detailed Mechanistic and Practical Guide to the Acid-Catalyzed Isomerization of Camphene to Isobornyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive guide to the synthesis of isobornyl acetate via the acid-catalyzed isomerization of camphene. Isobornyl acetate is a valuable chemical intermediate, notably in the production of camphor and as a fragrance component.[1][2] We delve into the core reaction mechanism, a classic example of the Wagner-Meerwein rearrangement, detailing the carbocation intermediates that dictate the product outcome. A comparative overview of various catalytic systems, from traditional mineral acids to modern heterogeneous and "green" catalysts, is presented to inform catalyst selection. Detailed, step-by-step laboratory protocols for both Lewis acid and reusable solid acid-catalyzed synthesis are provided, complete with procedural rationale and safety considerations. Finally, this guide includes sections on data analysis, a troubleshooting matrix for common experimental challenges, and a curated list of authoritative references to support further investigation.

Introduction: The Industrial Significance of a Classic Rearrangement

The conversion of this compound to isobornyl acetate is a cornerstone reaction in the industrial chemistry of terpenes. The product, isobornyl acetate, is highly valued for its characteristic pine-like scent, leading to its extensive use in perfumes, cosmetics, and air fresheners.[3] Beyond its role in the fragrance industry, it serves as a critical precursor for the synthesis of isoborneol and, subsequently, camphor, a compound with broad applications in pharmaceuticals and plastics.[1][2]

The synthesis is typically achieved through the acid-catalyzed esterification of this compound with acetic acid.[4] While seemingly straightforward, the reaction is mechanistically elegant, proceeding through a sophisticated carbocation rearrangement. Understanding this mechanism, the Wagner-Meerwein rearrangement, is paramount for optimizing reaction conditions, maximizing yield and selectivity, and designing novel, efficient catalytic systems.[5][6] This guide bridges the mechanistic theory with practical application, offering researchers the foundational knowledge and procedural details required for successful synthesis.

The Core Mechanism: A Wagner-Meerwein Rearrangement

The isomerization of this compound does not proceed through a simple addition of acetic acid across the double bond. Instead, it involves a multistep sequence centered around a carbocation skeletal rearrangement, which is crucial for forming the desired isobornyl structure.[5][6] The process is initiated and catalyzed by an acid.

Step 1: Protonation and Formation of the this compound Cation The reaction begins with the electrophilic addition of a proton (H+) from the acid catalyst to the exocyclic double bond of this compound. This protonation occurs at the methylene carbon, leading to the formation of a tertiary carbocation. This intermediate, however, is sterically hindered.[7]

Step 2: The Wagner-Meerwein Rearrangement This is the pivotal, rate-determining step of the reaction. The strained tertiary carbocation undergoes a rapid 1,2-alkyl shift. A bond migrates from a bridgehead carbon to the adjacent carbocation center, resulting in the formation of a new, more stable secondary carbocation, the isobornyl cation.[6][8] This rearrangement is energetically favored as it relieves significant steric strain inherent in the initial carbocation.[7]

Step 3: Nucleophilic Attack by Acetic Acid The acetic acid present in the reaction mixture acts as a nucleophile, attacking the electron-deficient isobornyl cation. This attack forms a protonated ester intermediate (an oxonium ion).[9]

Step 4: Deprotonation and Catalyst Regeneration A weak base (such as another molecule of acetic acid or the conjugate base of the catalyst) removes the proton from the oxonium ion. This final step yields the neutral isobornyl acetate product and regenerates the acid catalyst, allowing it to participate in another catalytic cycle.

Wagner-Meerwein Rearrangement Mechanism of this compound Isomerization cluster_0 Step 1: Protonation cluster_1 Step 2: Wagner-Meerwein Shift cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Deprotonation This compound This compound Carbocation1 Tertiary Carbocation (Sterically Hindered) This compound->Carbocation1 + H+ H_plus H+ Carbocation2 Secondary Carbocation (Isobornyl Cation) Carbocation1->Carbocation2 Rearrangement Oxonium Oxonium Ion Carbocation2->Oxonium + CH₃COOH AcOH CH₃COOH Product Isobornyl Acetate Oxonium->Product - H+

Caption: The acid-catalyzed Wagner-Meerwein rearrangement of this compound to isobornyl acetate.

Catalyst Systems: A Comparative Overview

Catalyst choice is critical and has evolved significantly from corrosive mineral acids to more environmentally benign solid acids.[1][10]

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantagesYield/Selectivity
Mineral Acids Sulfuric Acid (H₂SO₄)Low temp (~15°C), short timeInexpensive, high activityCorrosive, environmental pollution, side reactions, difficult separation[1][10]Variable, often lower selectivity
Lewis Acids Iron(III) Chloride (FeCl₃)25°C, 2h, this compound:AcOH 1:3High activity at low tempCan be difficult to remove from product, moisture sensitive~88% yield, ~94% selectivity[11]
Solid Acids Cation Exchange Resins (NKC-9, Amberlyst-15)30-50°C, fixed-bed or batchEasily separable, reusable, non-corrosive[4]Lower activity than mineral acids, potential for deactivation>95% conversion, high selectivity[4]
Zeolites H-Beta Zeolite60-100°CShape selectivity, reusableHigher temperatures needed, potential for pore blockage[12]Good selectivity, moderate conversion[12]
"Green" Composites α-Hydroxyl Carboxylic Acid (HCA) + Boric Acid70°C, 16hHigh selectivity, can use aqueous acetic acid, reusable[1][13]Longer reaction times, multi-component catalyst~88.5% GC content, ~95.3% selectivity[1][13]

Experimental Protocols

Here we provide two distinct protocols that represent different catalytic approaches to the synthesis.

Protocol 1: Lab-Scale Batch Synthesis using a Lewis Acid (FeCl₃) Catalyst

This protocol is based on the high catalytic activity of anhydrous FeCl₃ at ambient temperature.[11]

A. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound (95%)ReagentSigma-AldrichContains ~10% tricyclene
Glacial Acetic AcidACSFisher ScientificAnhydrous
Iron(III) Chloride (FeCl₃)Anhydrous, 97%Acros OrganicsHighly hygroscopic; handle in a glovebox or dry atmosphere.
Diethyl EtherACSVWRFor extraction
Saturated NaHCO₃ soln.-Lab-preparedFor neutralization
Brine (Saturated NaCl)-Lab-preparedFor washing
Anhydrous MgSO₄-Lab-preparedFor drying

B. Step-by-Step Procedure

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (e.g., 27.2 g, 0.2 mol) and glacial acetic acid (e.g., 36.0 g, 0.6 mol). The molar ratio of this compound to acetic acid should be approximately 1:3.[11]

  • Inert Atmosphere: Begin stirring and purge the flask with dry nitrogen.

  • Temperature Control: Place the flask in a water bath to maintain the reaction temperature at approximately 25°C.

  • Catalyst Addition: Carefully add anhydrous FeCl₃ (e.g., 2.7 g, 10% by mass of this compound) in portions to control any initial exotherm.[11]

  • Reaction: Allow the reaction to proceed with vigorous stirring for 2 hours at 25°C. Monitor the reaction progress by taking small aliquots for GC analysis.

  • Workup - Quenching: After 2 hours, slowly pour the reaction mixture into 100 mL of cold water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) until the aqueous layer is neutral or slightly basic, and finally with 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure isobornyl acetate.[1]

Protocol 2: Synthesis using a Reusable Cation Exchange Resin

This protocol leverages a solid acid catalyst for ease of separation and reusability, representing a greener approach.[4]

Solid_Acid_Workflow Workflow for Solid Acid Catalysis cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_separation Product Isolation cluster_recycle Catalyst Recycling prep_resin 1. Activate Cation Exchange Resin (e.g., wash with acid, then water, then dry) charge_reactor 2. Charge Reactor with This compound, Acetic Acid, and Activated Resin prep_resin->charge_reactor run_reaction 3. Heat and Stir (e.g., 40-50°C) Monitor by GC charge_reactor->run_reaction filter_catalyst 4. Cool and Filter to Separate Catalyst run_reaction->filter_catalyst wash_product 5. Wash Crude Product (Water, NaHCO₃, Brine) filter_catalyst->wash_product wash_catalyst 7. Wash Recovered Catalyst (e.g., with Acetic Acid or Acetone) filter_catalyst->wash_catalyst Catalyst Path purify_product 6. Dry and Purify (Vacuum Distillation) wash_product->purify_product dry_catalyst 8. Dry Catalyst for Reuse wash_catalyst->dry_catalyst dry_catalyst->charge_reactor Recycle

Caption: Experimental workflow for isobornyl acetate synthesis using a reusable solid acid catalyst.

A. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound (95%)ReagentSigma-Aldrich
Glacial Acetic AcidACSFisher Scientific
NKC-9 Cation Exchange Resin-Nankai University CatalystOr equivalent (e.g., Amberlyst-15)
Other workup reagentsAs per Protocol 1-

B. Step-by-Step Procedure

  • Catalyst Activation: If required, activate the cation exchange resin according to the manufacturer's instructions. This typically involves washing with dilute acid, then deionized water until neutral, followed by drying under vacuum.

  • Reaction Setup: In a round-bottom flask equipped for stirring and heating with a reflux condenser, combine this compound, acetic acid (a molar ratio of 1:1.5 to 1:2 is often sufficient), and the dried resin (e.g., 15-20% of the total reactant weight).[4]

  • Reaction: Heat the mixture to the desired temperature (e.g., 40-50°C) with efficient stirring. The solid catalyst must be kept suspended.

  • Monitoring: Monitor the reaction's progress via GC until the this compound conversion plateaus.

  • Catalyst Separation: Cool the reaction mixture to room temperature. Separate the catalyst beads from the liquid product mixture by simple filtration.

  • Catalyst Regeneration: Wash the recovered catalyst with fresh acetic acid or acetone to remove adsorbed products, and dry it under vacuum for reuse in subsequent batches.

  • Product Workup: The filtrate (crude product) is subjected to the same aqueous workup (washing with water, NaHCO₃, brine) and purification (drying, vacuum distillation) as described in Protocol 1.

Data Analysis and Interpretation

  • Gas Chromatography (GC): This is the primary technique for monitoring the reaction. A typical chromatogram of the final product mixture will show peaks for residual this compound, the main product isobornyl acetate, and common side products like fenchyl acetate and isoborneol.[1]

  • Calculations:

    • This compound Conversion (%): [(Initial moles of this compound - Final moles of this compound) / Initial moles of this compound] * 100

    • Isobornyl Acetate Selectivity (%): [Moles of isobornyl acetate formed / (Initial moles of this compound - Final moles of this compound)] * 100

    • Yield (%): (Conversion * Selectivity) / 100

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low this compound Conversion 1. Insufficient catalyst activity (deactivated or insufficient amount). 2. Reaction temperature too low. 3. Insufficient reaction time.1. Use fresh/reactivated catalyst; increase catalyst loading. 2. Increase reaction temperature in small increments. 3. Extend reaction time and monitor by GC.
Low Selectivity (High Isoborneol Content) 1. Presence of water in the reactants (especially acetic acid).[1][13]1. Use anhydrous glacial acetic acid. Ensure all glassware is dry. If isoborneol is desired, water can be added intentionally.[13]
Low Selectivity (High Fenchyl Acetate) 1. Catalyst type or reaction conditions favor the formation of the fenchyl carbocation intermediate.1. Screen different catalysts. Lowering the reaction temperature may improve selectivity for the isobornyl product.
Solid Catalyst Deactivation 1. Fouling of catalyst pores by oligomeric byproducts. 2. Leaching of active sites.1. Wash the catalyst with a suitable solvent (acetone, toluene) after reaction. 2. If leaching is suspected, consider a different type of solid support or catalyst.
Difficult Emulsions During Workup 1. Formation of fine catalyst particles or polymeric material.1. Allow the mixture to stand for a longer period. 2. Add more brine to help break the emulsion. 3. Filter the entire mixture through a pad of Celite before extraction.

Conclusion

The synthesis of isobornyl acetate from this compound is a powerful illustration of how a fundamental mechanistic principle—the Wagner-Meerwein rearrangement—governs a large-scale industrial process. By understanding the stepwise progression through carbocation intermediates, researchers can make informed decisions regarding catalyst selection and reaction parameter optimization. The shift from traditional homogeneous catalysts to reusable, environmentally friendly solid acids demonstrates the field's progress toward sustainable chemical synthesis. The protocols and data presented in this guide offer a robust framework for successfully performing and troubleshooting this valuable transformation in a laboratory setting.

References

Application Note & Protocols: Biocatalytic Transformations of Camphene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the enzymatic transformation of camphene, a versatile bicyclic monoterpene. It moves beyond traditional chemical synthesis, which often relies on harsh acidic catalysts, to explore the use of enzymes for creating high-value derivatives such as isoborneol and isobornyl esters. We present the scientific rationale, detailed experimental protocols, and analytical validation methods for key biocatalytic reactions, including hydration and enantioselective ester hydrolysis. The aim is to equip researchers with the foundational knowledge and practical steps required to leverage biocatalysis for sustainable and selective synthesis in the fields of fragrance, materials, and pharmaceutical development.

Introduction: The Case for Enzymatic this compound Valorization

This compound, a bicyclic monoterpene, is a readily available and cost-effective chemical feedstock, primarily produced via the catalytic isomerization of α-pinene, a major constituent of turpentine.[1][2] Its unique chemical structure makes it a valuable precursor for a range of commercially important compounds, including the fragrance isobornyl acetate, the camphor intermediate isoborneol, and camphor itself.[1][2][3][4]

Traditionally, the conversion of this compound involves processes like acid-catalyzed hydration or esterification.[5][6][7] While effective, these methods often suffer from drawbacks such as the use of corrosive mineral acids, high energy consumption, and the formation of undesirable byproducts, leading to environmental and purification challenges.[6][8]

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a compelling alternative.[9][10] Enzymes operate under mild aqueous conditions, exhibit remarkable chemo-, regio-, and stereoselectivity, and can obviate the need for protecting groups, aligning perfectly with the principles of green chemistry.[11] This guide explores the application of various enzyme classes to the transformation of this compound, providing a framework for developing selective and sustainable synthetic routes.

Core Biotransformation Pathways of this compound

The primary enzymatic transformations of this compound focus on the functionalization of its exocyclic double bond and subsequent modifications. The three key pathways discussed in this guide are hydration, esterification, and oxidation, which lead to a variety of valuable downstream products.

Camphene_Transformations This compound This compound Isoborneol (+/-)-Isoborneol This compound->Isoborneol Hydrolase/Hydratase (Hydration) IsobornylAcetate (+/-)-Isobornyl Acetate This compound->IsobornylAcetate Lipase (Esterification) OpticallyPureIsoborneol (+)-Isoborneol (>98% ee) IsobornylAcetate->OpticallyPureIsoborneol Esterase (e.g., EstB) (Enantioselective Hydrolysis) OpticallyPureCamphor (-)-Camphor OpticallyPureIsoborneol->OpticallyPureCamphor Dehydrogenase/Oxidase (Oxidation)

Figure 1: Key biocatalytic routes for the valorization of this compound.

Protocol 1: Enzymatic Hydration of this compound to Isoborneol

3.1. Scientific Rationale

The hydration of this compound yields isoborneol, a key intermediate in the synthesis of camphor.[1][5] While often performed with acid catalysts, enzymatic hydration offers a milder alternative. This protocol utilizes a whole-cell biocatalyst or a crude enzyme lysate containing a hydratase or a promiscuous hydrolase capable of performing the addition of water across the double bond. Due to the low aqueous solubility of this compound (approx. 4.6 mg/L)[12], a biphasic system or the use of a co-solvent is essential to improve substrate availability and reaction efficiency.

3.2. Materials and Reagents

  • Substrate: this compound (≥95% purity)

  • Biocatalyst: Recombinant E. coli expressing a suitable hydratase/carboligase, or a commercially available lipase preparation with known hydratase activity.

  • Buffer: Potassium phosphate buffer (50 mM, pH 7.5)

  • Co-solvent: Dimethyl sulfoxide (DMSO) or isopropanol

  • Organic Extraction Solvent: Ethyl acetate

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

  • Analytical Standards: Authentic standards of this compound and isoborneol for GC-MS analysis.[13]

  • Equipment: Shaking incubator, centrifuge, separatory funnel, rotary evaporator, gas chromatograph-mass spectrometer (GC-MS).

3.3. Step-by-Step Protocol

  • Biocatalyst Preparation: If using whole cells, grow the recombinant strain to the desired cell density (e.g., OD₆₀₀ of 2-3) and harvest by centrifugation. Resuspend the cell pellet in the reaction buffer to a final concentration of 50-100 g/L wet cell weight.

  • Reaction Setup: In a sterile baffled flask, add 10 mL of the biocatalyst suspension or enzyme solution.

  • Substrate Addition: Prepare a stock solution of this compound in DMSO (e.g., 1 M). Add the stock solution to the reaction flask to achieve a final this compound concentration of 10-20 mM. The final DMSO concentration should not exceed 5% (v/v) to minimize enzyme denaturation.

  • Incubation: Seal the flask and place it in a shaking incubator at 30°C and 200 rpm for 24-48 hours.

  • Reaction Quenching & Extraction: Stop the reaction by adding an equal volume (10 mL) of ethyl acetate. Mix vigorously for 2 minutes.

  • Phase Separation: Transfer the mixture to a centrifuge tube and spin at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Product Recovery: Carefully collect the upper organic layer using a pipette and transfer it to a clean flask. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

  • Analysis: Filter or decant the dried organic solvent and analyze the sample by GC-MS to determine this compound conversion and isoborneol formation.

3.4. Experimental Workflow

Hydration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Biocatalyst Prepare Biocatalyst (Whole Cells/Enzyme) AddSubstrate Add this compound (Substrate) Biocatalyst->AddSubstrate ReactionMix Prepare Reaction Mix (Buffer, Co-solvent) ReactionMix->AddSubstrate Incubate Incubate (30°C, 200 rpm) AddSubstrate->Incubate Quench Quench & Extract (Ethyl Acetate) Incubate->Quench Dry Dry Organic Phase (Na2SO4) Quench->Dry Analyze Analyze by GC-MS Dry->Analyze

Figure 2: Workflow for the enzymatic hydration of this compound.

Protocol 2: Kinetic Resolution of (±)-Isobornyl Butyrate

4.1. Scientific Rationale

Many applications, particularly in pharmaceuticals, require enantiomerically pure compounds. The chemical synthesis of camphor from α-pinene typically yields a racemic mixture.[3] Biocatalytic kinetic resolution is a powerful strategy to separate enantiomers. This protocol is based on the highly enantioselective hydrolysis of racemic isobornyl esters by the esterase EstB from Burkholderia gladioli.[3] The enzyme preferentially hydrolyzes one ester enantiomer, leaving the other unreacted. This results in two separable, optically pure products: (+)-isoborneol and the unreacted (-)-isobornyl butyrate, which can be subsequently hydrolyzed to (-)-isoborneol. The resulting (+)-isoborneol can be easily oxidized to produce (-)-camphor.[3]

4.2. Materials and Reagents

  • Substrate: Racemic isobornyl butyrate (can be synthesized from (±)-isoborneol and butyric anhydride).

  • Biocatalyst: Purified Esterase B (EstB) from Burkholderia gladioli or a whole-cell equivalent.

  • Buffer: Tris-HCl buffer (50 mM, pH 8.0).

  • Base for pH control: 0.5 M NaOH solution.

  • Equipment: pH-stat or autotitrator, temperature-controlled reaction vessel, magnetic stirrer, extraction solvents, GC equipped with a chiral column (e.g., Beta-DEX™).

4.3. Step-by-Step Protocol

  • Reaction Setup: In a temperature-controlled vessel at 30°C, add 50 mL of Tris-HCl buffer.

  • Substrate Addition: Add racemic isobornyl butyrate to the buffer to a final concentration of 50 mM.

  • pH Control: Place the pH electrode into the solution and set the autotitrator to maintain a pH of 8.0 by the controlled addition of 0.5 M NaOH. The consumption of NaOH is directly proportional to the amount of butyric acid released, allowing for real-time monitoring of the reaction progress.

  • Enzyme Addition: Initiate the reaction by adding the EstB enzyme solution.

  • Monitoring: Allow the reaction to proceed until 50% conversion is reached (indicated by the consumption of 0.5 molar equivalents of NaOH). This point theoretically yields the highest possible enantiomeric excess for both the product and the remaining substrate.

  • Workup: Once 50% conversion is achieved, stop the reaction and extract the entire mixture twice with an equal volume of diethyl ether.

  • Separation & Analysis: Combine the organic layers and dry over Na₂SO₄. The product (+)-isoborneol and unreacted (-)-isobornyl butyrate can be separated by column chromatography. Analyze both fractions using a chiral GC to determine the enantiomeric excess (% ee).

4.4. Data Presentation: Expected Outcomes

ParameterTarget ValueRationale
Conversion~50%Maximizes the theoretical enantiomeric excess (ee) of both product and remaining substrate in a kinetic resolution.
Product ee ((+)-Isoborneol)>98%Demonstrates the high enantioselectivity of the EstB enzyme.[3]
Substrate ee ((-)-Isobornyl Butyrate)>98%Confirms the selective hydrolysis of only one enantiomer.

Advanced Topics and Future Outlook

The field of biocatalysis is rapidly advancing, opening new avenues for terpene transformations.[9]

  • Enzyme Engineering: Techniques like directed evolution and computational design are being used to create novel terpene synthases and modify existing enzymes to accept non-natural substrates or exhibit enhanced stability and activity.[14][15][16]

  • Flow Biocatalysis: The development of continuous flow systems, where the substrate is passed over immobilized enzymes, can significantly improve productivity, simplify product isolation, and enhance process control.[17]

  • Chemo-enzymatic Cascades: Integrating enzymatic steps with traditional chemical reactions in a one-pot or sequential manner allows for the synthesis of complex molecules that would be difficult to access by either method alone.[10][18] This synergy combines the selectivity of enzymes with the broad reaction scope of chemocatalysis.

References

Troubleshooting & Optimization

By-products formed during the synthesis of camphene from α-pinene.

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of camphene from α-pinene. This isomerization is a cornerstone of terpene chemistry, pivotal for producing valuable intermediates for fragrances, pharmaceuticals, and polymers. However, the reaction is notoriously prone to the formation of a complex mixture of by-products, posing significant challenges in achieving high purity and yield.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this reaction. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound from α-pinene, offering explanations for their root causes and actionable solutions.

1. Low Conversion of α-Pinene

  • Question: My reaction has stalled, and I'm observing a low conversion of α-pinene. What are the likely causes and how can I improve it?

  • Answer: Low conversion of α-pinene is a common issue that can often be traced back to catalyst activity, reaction temperature, or the presence of inhibitors.

    • Catalyst Deactivation: The acidic catalysts used in this isomerization, such as acid-activated titanium dioxide or zeolites, can become deactivated.[1][2] This can be due to poisoning by impurities in the α-pinene feedstock or coking at elevated temperatures.

      • Solution: Ensure the α-pinene is of high purity. If catalyst deactivation is suspected, consider regenerating the catalyst according to the manufacturer's instructions or using a fresh batch. For instance, some catalysts can be regenerated through calcination.[1]

    • Insufficient Temperature: The isomerization of α-pinene is an endothermic process and requires a specific temperature range to proceed efficiently, typically between 130°C and 170°C.[2][3]

      • Solution: Carefully monitor and control the reaction temperature. A gradual increase in temperature might be necessary to initiate and sustain the reaction. However, excessive temperatures can lead to the formation of undesired by-products.[4]

    • Inhibitors in Feedstock: Trace amounts of water or other impurities in the α-pinene can interfere with the catalytic process.

      • Solution: Use anhydrous α-pinene and ensure all glassware and reagents are thoroughly dried before use.

2. High Levels of Tricyclene Formation

  • Question: My product mixture contains a significant amount of tricyclene. How can I minimize its formation?

  • Answer: Tricyclene is a common isomeric by-product in this compound synthesis, and its formation is in equilibrium with this compound.[4] The ratio of this compound to tricyclene is influenced by the reaction temperature and the nature of the catalyst.

    • Reaction Temperature: Higher reaction temperatures tend to favor the formation of tricyclene.[4]

      • Solution: Optimizing the reaction temperature is crucial. A two-stage temperature profile, with an initial higher temperature to drive the conversion of α-pinene followed by a lower temperature during the final phase, can reduce tricyclene formation.[4]

    • Catalyst Selection: The type of acidic catalyst and its properties, such as acidity and pore structure, play a significant role in the product selectivity.[1][3]

      • Solution: Experiment with different catalysts. For example, titanate nanotubes have shown high selectivity towards this compound.[5][6] The acidity of the catalyst can be tuned to favor this compound formation over other by-products.

3. Formation of Monocyclic Terpenes (Limonene, Terpinolene, etc.)

  • Question: I am observing the formation of various monocyclic terpenes like limonene and terpinolene in my reaction. What causes this and how can I avoid it?

  • Answer: The formation of monocyclic terpenes is a result of the carbocation intermediate undergoing a ring-opening rearrangement instead of the desired Wagner-Meerwein rearrangement that leads to this compound.[6][7][8]

    • Catalyst Acidity: Strong Brønsted acid sites on the catalyst can promote the ring-opening pathway.[9]

      • Solution: Employing catalysts with a higher proportion of Lewis acid sites or with moderate acid strength can enhance selectivity towards this compound.[10]

    • Reaction Conditions: Prolonged reaction times and high temperatures can increase the likelihood of these side reactions.[4]

      • Solution: Monitor the reaction progress using techniques like Gas Chromatography (GC) and stop the reaction once the optimal conversion to this compound is achieved. This prevents further isomerization to undesired monocyclic products.

4. Polymerization and Formation of High-Boiling Residues

  • Question: My reaction mixture has become viscous, and I'm observing the formation of a dark, high-boiling residue. What is causing this and how can I prevent it?

  • Answer: Polymerization is a significant side reaction, especially at higher temperatures and with prolonged reaction times.[4] The reactive carbocation intermediates can react with other terpene molecules, leading to the formation of dimers, trimers, and higher polymers.

    • Excessive Temperature and Time: As mentioned, these are the primary drivers of polymerization.

      • Solution: A two-step temperature process can be beneficial. An initial refluxing stage to convert the bulk of the α-pinene, followed by a lower temperature secondary reaction to complete the conversion, can significantly reduce the formation of polymeric by-products.[4]

    • Catalyst Concentration: A high concentration of a very active catalyst can also accelerate polymerization.

      • Solution: Optimize the catalyst loading. Using the minimum amount of catalyst required for efficient conversion is advisable.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the formation of this compound and its by-products from α-pinene?

A1: The isomerization of α-pinene to this compound is a classic example of a carbocation rearrangement, specifically the Wagner-Meerwein rearrangement.[11][12] The reaction is initiated by the protonation of the double bond in α-pinene by an acid catalyst, forming a tertiary carbocation. This carbocation is unstable and undergoes a series of rearrangements. The desired pathway involves a 1,2-alkyl shift (the Wagner-Meerwein rearrangement) to form the more stable this compound skeleton. However, this intermediate carbocation can also undergo other reactions, leading to the formation of by-products.

  • Tricyclene: A competing intramolecular cyclization of the initial carbocation can lead to the formation of tricyclene.[9]

  • Monocyclic Terpenes: Ring-opening of the carbocation intermediate, followed by deprotonation at different positions, results in the formation of various monocyclic terpenes like limonene, α-terpinene, γ-terpinene, and terpinolene.[7][8]

  • Polymers: The carbocation intermediates can also act as electrophiles and attack other unreacted α-pinene or product molecules, leading to polymerization.[4]

Q2: Which analytical techniques are best suited for monitoring the reaction and characterizing the by-products?

A2: Gas Chromatography (GC) is the most powerful and widely used technique for this purpose.[4]

  • Gas Chromatography (GC): A GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column) can effectively separate and quantify α-pinene, this compound, and the various by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For unambiguous identification of the by-products, coupling the GC to a mass spectrometer is essential. The mass spectra of the individual components can be compared with library data for positive identification.[13]

Q3: What are the key safety precautions to consider during this synthesis?

A3: The synthesis of this compound from α-pinene involves flammable materials and potentially hazardous catalysts.

  • Flammability: α-Pinene and many of the terpene by-products are flammable. The reaction should be carried out in a well-ventilated fume hood, away from any sources of ignition.

  • Catalyst Handling: Acidic catalysts can be corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressure Build-up: The reaction is often carried out at elevated temperatures. It is important to use appropriate glassware and to ensure that the system is not sealed to prevent pressure build-up. A reflux condenser is typically used to control the pressure and return the solvent to the reaction mixture.[4]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for the Isomerization of α-Pinene to this compound using an Acid-Activated Titanium Dioxide Catalyst

This protocol provides a general guideline. The optimal conditions may vary depending on the specific catalyst and equipment used.

Materials:

  • α-Pinene (high purity, anhydrous)

  • Acid-activated titanium dioxide catalyst (e.g., TiO2 nanopowder activated by hydrochloric acid)[1]

  • Nitrogen gas supply

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer

  • Heating mantle

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the round-bottom flask with α-pinene and the acid-activated titanium dioxide catalyst (typically 0.1-2.0% by weight of α-pinene).[4]

  • Begin stirring and purge the system with nitrogen gas.

  • Heat the reaction mixture to the desired temperature (e.g., 155-165°C) under a nitrogen atmosphere.[4]

  • Maintain the reaction at this temperature and monitor its progress by taking small aliquots at regular intervals and analyzing them by GC.

  • Once the desired conversion of α-pinene is achieved, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • The crude product can then be purified by fractional distillation to separate this compound from the by-products and any unreacted α-pinene.

Data Presentation: Typical By-product Distribution

The following table summarizes the typical distribution of major by-products observed in the isomerization of α-pinene under different catalytic systems. Note that these values are illustrative and can vary significantly based on the specific reaction conditions.

Catalyst SystemThis compound Selectivity (%)Tricyclene Selectivity (%)Monocyclic Terpenes Selectivity (%)Reference
Acid-activated TiO₂ nanopowder63.9613.138.41[1][2]
Weakly acidic titanium dioxide hydrate~80 (combined with tricyclene)Ratio of C:T ≈ 4.8:1~1.8 (p-menthadienes)[4]
Titanate nanotubes78.5Not specifiedNot specified[5]
Sulfated Zirconia~40-42Not specifiedPresent[10]

Part 4: Visualizations

Reaction Pathway Diagram

The following diagram illustrates the key reaction pathways in the acid-catalyzed isomerization of α-pinene.

Reaction_Pathway cluster_start Starting Material cluster_intermediate Carbocation Intermediates cluster_products Products & By-products alpha-Pinene alpha-Pinene Pinanyl Cation Pinanyl Cation alpha-Pinene->Pinanyl Cation H+ (Catalyst) Rearranged Cation Rearranged Cation Pinanyl Cation->Rearranged Cation Wagner-Meerwein Rearrangement Tricyclene Tricyclene Pinanyl Cation->Tricyclene Intramolecular Cyclization Monocyclic Terpenes Monocyclic Terpenes Pinanyl Cation->Monocyclic Terpenes Ring Opening & -H+ Polymers Polymers Pinanyl Cation->Polymers + Terpene This compound This compound Rearranged Cation->this compound -H+ Rearranged Cation->Polymers + Terpene

Caption: Reaction pathways in α-pinene isomerization.

Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting common issues in this compound synthesis.

Troubleshooting_Workflow Start Problem Encountered LowConversion Low α-Pinene Conversion Start->LowConversion HighTricyclene High Tricyclene Formation Start->HighTricyclene Monocyclics Formation of Monocyclic Terpenes Start->Monocyclics Polymerization Polymerization Occurring Start->Polymerization CheckCatalyst Check Catalyst Activity & Purity of α-Pinene LowConversion->CheckCatalyst OptimizeTemp Optimize Temperature Profile HighTricyclene->OptimizeTemp OptimizeCatalyst Optimize Catalyst Type & Acidity Monocyclics->OptimizeCatalyst OptimizeConditions Optimize Temp & Time Polymerization->OptimizeConditions CheckTemp Check Reaction Temperature CheckCatalyst->CheckTemp Active/Pure Solution1 Regenerate/Replace Catalyst Use Pure α-Pinene CheckCatalyst->Solution1 Inactive/Impure Solution2 Adjust Temperature to Optimal Range (130-170°C) CheckTemp->Solution2 Incorrect OptimizeTemp->OptimizeCatalyst No Solution3 Implement Two-Stage Temperature Profile OptimizeTemp->Solution3 Yes MonitorTime Monitor Reaction Time OptimizeCatalyst->MonitorTime Solution4 Screen Different Catalysts (e.g., Titanate Nanotubes) OptimizeCatalyst->Solution4 Yes Solution5 Stop Reaction at Optimal this compound Yield MonitorTime->Solution5 Yes Solution6 Employ Two-Step Temp Profile Optimize Catalyst Loading OptimizeConditions->Solution6 Yes

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for High Yield of Camphene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of camphene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for optimizing the synthesis of this compound, a valuable bicyclic monoterpene.[1] As an important intermediate in the production of fragrances, pharmaceuticals, and insecticides, achieving a high yield of this compound is of significant industrial interest.[2][3] This document provides a comprehensive resource to navigate the common challenges encountered during the isomerization of α-pinene to this compound.

I. Troubleshooting Guide: Maximizing this compound Yield

This section addresses specific issues that can arise during the synthesis of this compound, providing potential causes and actionable solutions to enhance reaction outcomes.

Issue 1: Low Conversion of α-Pinene

A low conversion rate of the starting material, α-pinene, is a frequent challenge that directly impacts the overall yield of this compound.

Potential Causes:

  • Insufficient Catalyst Activity: The catalyst may be deactivated, poisoned, or possess inherently low activity.

  • Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy barrier for the isomerization reaction.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.

  • Poor Mixing: In heterogeneous catalysis, inefficient stirring can lead to poor contact between the reactants and the catalyst surface.

Troubleshooting Steps:

  • Catalyst Evaluation:

    • Activation: Ensure the catalyst is properly activated according to the supplier's or literature protocol. For instance, acid-activated titanium dioxide catalysts often show enhanced surface area and acidity, leading to higher conversion rates.[4]

    • Fresh Catalyst: Use a fresh batch of catalyst to rule out deactivation from storage or previous use.

    • Catalyst Loading: Systematically vary the catalyst loading. While a higher loading can increase conversion, an excessive amount may lead to unwanted side reactions. A typical range for titanium oxide hydrate catalysts is 0.1 to 2.0% by weight, based on pure α-pinene.[5][6]

  • Temperature Optimization:

    • Gradually increase the reaction temperature. The isomerization of α-pinene to this compound is often carried out at temperatures ranging from 100 to 170°C.[2] A common industrial practice involves refluxing at approximately 155 to 165°C.[5][6]

    • Be aware that excessively high temperatures can promote the formation of undesirable byproducts such as p-menthadienes and polymers.[5]

  • Reaction Time Adjustment:

    • Monitor the reaction progress over time using an appropriate analytical technique like Gas Chromatography (GC).[7]

    • Extend the reaction time until the α-pinene concentration plateaus, indicating the reaction has reached completion.

  • Improve Mixing:

    • Ensure vigorous and consistent stirring throughout the reaction to maintain a uniform suspension of the catalyst in the reaction mixture.

Issue 2: Low Selectivity towards this compound (High Formation of Byproducts)

Even with high α-pinene conversion, the yield of this compound can be compromised by the formation of various byproducts.

Common Byproducts:

  • Tricyclene

  • Limonene

  • Terpinolene

  • p-Menthadienes

  • Polymeric materials[5][8]

Potential Causes:

  • Inappropriate Catalyst: The catalyst's acidity and pore structure may favor the formation of other isomers over this compound.

  • High Reaction Temperature: Elevated temperatures can lead to secondary reactions and the formation of thermodynamically more stable, but undesired, products.[5]

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the optimal this compound concentration is reached can lead to its conversion into other products.

Troubleshooting Steps:

  • Catalyst Selection and Modification:

    • Different catalysts exhibit varying selectivities. For instance, titanate nanotubes have shown high selectivity for this compound.[9]

    • The acidity of the catalyst is crucial. Catalysts with medium-strength acid sites tend to favor this compound formation.[8]

  • Strategic Temperature Control:

    • A two-stage temperature approach can be highly effective. Initially, reflux the α-pinene until its content in the reaction mixture is around 3-5% by weight. Then, complete the reaction at a lower temperature, below 160°C (e.g., 150-155°C), to minimize the formation of polymeric byproducts.[5]

  • Real-time Reaction Monitoring:

    • Use GC analysis to track the concentration of both this compound and key byproducts over time. Quench the reaction when the this compound concentration is at its maximum.

Issue 3: Difficulty in Product Purification

Separating this compound from the reaction mixture, which contains unreacted α-pinene, other isomers, and byproducts, can be challenging.

Potential Causes:

  • Similar Boiling Points: this compound and some of its isomers have close boiling points, making simple distillation difficult.

  • Azeotrope Formation: The presence of multiple components can lead to the formation of azeotropes.

Troubleshooting Steps:

  • Fractional Distillation:

    • Employ a high-efficiency fractional distillation column to separate components with close boiling points.

    • Careful control of the distillation parameters (pressure, temperature, reflux ratio) is essential.

  • Crystallization:

    • This compound is a solid at room temperature, which can be exploited for purification.[1] Cooling the reaction mixture may allow for the selective crystallization of this compound.

  • Chromatography:

    • For high-purity applications, column chromatography can be an effective, albeit less scalable, purification method.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and effective catalyst for the isomerization of α-pinene to this compound?

A1: Titanium dioxide (TiO2) based catalysts, particularly weakly acidic titanium oxide hydrate, are widely used and have proven to be very effective for this reaction.[5][6] Acid-activated nano-TiO2 has also shown excellent performance, with complete conversion of α-pinene and high selectivity towards this compound. Other catalysts like sulfated zirconia, certain zeolites, and titanate nanotubes have also been investigated with good results.[9][10]

Q2: What is the typical reaction temperature and time for this isomerization?

A2: The reaction is typically carried out at temperatures between 100°C and 170°C.[2] A common industrial practice is to heat the reaction mixture to its reflux temperature, which is generally around 155-165°C.[5][6] The reaction time can vary from 0.5 to 3.5 hours, depending on the catalyst activity, catalyst concentration, and reaction temperature.[6]

Q3: How can I minimize the formation of tricyclene?

A3: The formation of tricyclene is an equilibrium process with this compound, and its proportion is influenced by the reaction temperature.[5] Running the reaction at the lowest effective temperature can help to minimize its formation. Additionally, recycling the tricyclene fraction from the distillation of the crude product back into the reactor can shift the equilibrium and potentially increase the overall yield of this compound.[5]

Q4: What analytical methods are suitable for monitoring the reaction progress?

A4: Gas Chromatography (GC) is the most common and effective method for monitoring the isomerization of α-pinene.[7] It allows for the quantification of the starting material, the desired product (this compound), and the various byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify unknown byproducts.[11]

Q5: Is it possible to use a solvent-free process?

A5: Yes, the isomerization of α-pinene to this compound is often performed under solvent-free conditions, which is advantageous from both an economic and environmental perspective.[9]

III. Experimental Protocols & Data

Protocol 1: General Procedure for this compound Synthesis using a Titanium Oxide Hydrate Catalyst

This protocol outlines a general procedure for the isomerization of α-pinene to this compound.

Materials:

  • α-pinene (high purity)

  • Weakly acidic titanium oxide hydrate catalyst

  • Nitrogen gas supply

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer

Procedure:

  • Setup: Assemble the reaction apparatus and ensure all glassware is dry.

  • Charging the Reactor: Charge the round-bottom flask with α-pinene and the titanium oxide hydrate catalyst (0.1-2.0 wt% of α-pinene).[5][6]

  • Inert Atmosphere: Purge the system with nitrogen gas to create an inert atmosphere.

  • Heating: Begin stirring and heat the mixture to its reflux temperature (approximately 155-165°C) at a controlled rate (e.g., 2-4°C/min).[6][12]

  • Reaction: Maintain the reaction at reflux. The exothermic nature of the reaction will contribute to maintaining the temperature.[5]

  • Monitoring: Periodically take samples and analyze them by GC to monitor the conversion of α-pinene and the formation of this compound.

  • Two-Stage Temperature Profile (Optional but Recommended for High Selectivity):

    • Once the α-pinene concentration drops to approximately 3-5 wt%, reduce the temperature to below 160°C (e.g., 150-155°C) and continue the reaction until the desired α-pinene conversion is achieved.[5]

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Table 1: Influence of Reaction Parameters on this compound Yield
ParameterConditionEffect on α-Pinene ConversionEffect on this compound SelectivityReference
Catalyst Titanium Oxide HydrateHighGood, can be improved with temperature control[5]
Acid-activated nano-TiO2CompleteHigh (e.g., 63.96%)[4]
Titanate NanotubesHigh (e.g., 97.8%)Very High (e.g., 78.5%)[9]
Temperature 130°CModerateMay be higher[6]
155-165°C (Reflux)HighGood, but risk of byproduct formation[5][6]
Two-stage (Reflux then <160°C)HighExcellent, minimizes polymer formation[5]
Catalyst Loading 0.1-2.0 wt%Increases with loadingCan decrease at very high loadings[5][6]

IV. Visualizing the Process

Diagram 1: Key Steps in Optimizing this compound Synthesis

G cluster_start Reaction Setup cluster_catalyst Catalyst Selection & Loading cluster_conditions Reaction Conditions cluster_analysis Analysis & Purification cluster_end Outcome Start Start with High-Purity α-Pinene Catalyst Select Active Catalyst (e.g., TiO2 Hydrate, Titanate Nanotubes) Start->Catalyst Loading Optimize Catalyst Loading (0.1-2.0 wt%) Catalyst->Loading Temp Control Temperature (Two-Stage Profile Recommended) Loading->Temp Time Monitor Reaction Time Temp->Time Analysis In-Process GC Analysis Time->Analysis Purification Fractional Distillation Time->Purification Analysis->Time Feedback Loop End High-Yield this compound Purification->End

Caption: A workflow for optimizing this compound synthesis.

Diagram 2: Troubleshooting Low this compound Yield

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_selectivity Solutions for Low Selectivity Problem Low this compound Yield LowConversion Low α-Pinene Conversion Problem->LowConversion LowSelectivity Low Selectivity Problem->LowSelectivity CheckCatalyst Check Catalyst Activity/Loading LowConversion->CheckCatalyst OptimizeTemp Increase Temperature LowConversion->OptimizeTemp IncreaseTime Extend Reaction Time LowConversion->IncreaseTime ChangeCatalyst Change Catalyst Type LowSelectivity->ChangeCatalyst ControlTemp Implement Two-Stage Temp. LowSelectivity->ControlTemp OptimizeTime Optimize Reaction Time LowSelectivity->OptimizeTime

References

Technical Support Center: High-Purity Camphene Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of high-purity camphene. This guide is designed for researchers, scientists, and professionals in drug development who require this compound of exceptional purity for their work. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of this compound purification, focusing on troubleshooting common experimental hurdles and explaining the scientific principles behind our recommendations.

Introduction: The Critical Need for High-Purity this compound

This compound (C₁₀H₁₆) is a bicyclic monoterpene widely used as a key intermediate in the synthesis of fragrances, pesticides like toxaphene, and vital pharmaceuticals, most notably camphor.[1][2] For applications in drug development and fine chemical synthesis, the purity of the starting this compound is paramount. Common impurities, such as the precursor α-pinene, isomers like tricyclene, or polymeric byproducts, can lead to unwanted side reactions, lower yields, and introduce contaminants into the final active pharmaceutical ingredient (API).[3][4]

This guide provides a structured approach to achieving high-purity this compound through the most effective industrial and laboratory techniques: Fractional Distillation and Crystallization . We will also cover the essential analytical methods for purity verification.

Core Purification Workflow

The path from crude, synthesized this compound to a high-purity solid involves a multi-step process. Crude this compound is typically produced via the catalytic isomerization of α-pinene.[2][5] The resulting mixture requires purification to remove unreacted starting material, isomers, and byproducts.

PurificationWorkflow Crude Crude this compound (from α-pinene isomerization) Distill Vacuum Fractional Distillation Crude->Distill Removes volatile impurities (α-pinene) & non-volatile polymers Crystallize Recrystallization Distill->Crystallize Removes structural isomers (tricyclene) Analysis1 GC-MS Analysis (Impurity Profile) Distill->Analysis1 In-process control Pure High-Purity this compound (>99%) Crystallize->Pure Analysis2 GC-MS / Melting Point (Final Purity Check) Crystallize->Analysis2 Quality control

Caption: General workflow for purifying crude this compound.

Fractional Distillation: The Primary Purification Step

Fractional distillation separates components of a liquid mixture based on differences in their boiling points. Since this compound has a boiling point of approximately 159-160°C, while its common precursor α-pinene boils at ~156°C, a highly efficient fractional distillation column is required for separation.[1] To prevent thermal degradation and polymerization at high temperatures, this process is almost always performed under vacuum.

Troubleshooting Fractional Distillation

Q1: I'm seeing poor separation between this compound and α-pinene. My distillate is still rich in the starting material. What's going wrong?

A1: This is a classic efficiency problem. The boiling points of this compound and α-pinene are very close, demanding a distillation setup with a high number of theoretical plates.

  • Causality: Poor separation occurs when the vapor phase is not sufficiently enriched with the more volatile component (α-pinene) at each stage of the column.

  • Solutions:

    • Increase Column Efficiency: Switch to a more efficient column. A Vigreux column is often insufficient. Use a packed column (e.g., with Raschig rings or metal sponge) or a spinning band distillation apparatus for the best resolution.

    • Optimize Reflux Ratio: Increase the reflux ratio. This means returning more of the condensed vapor to the column, allowing for more vaporization-condensation cycles and improving separation. A higher reflux ratio, however, will increase the distillation time.

    • Ensure Adiabatic Conditions: Insulate your distillation column thoroughly with glass wool or aluminum foil. Heat loss from the column disrupts the temperature gradient, effectively reducing the number of theoretical plates.

    • Maintain Stable Vacuum: Fluctuations in vacuum pressure will cause the boiling points to change, ruining the separation. Use a high-quality vacuum pump with a sensitive controller and ensure all joints are perfectly sealed.

Q2: The distillation is proceeding extremely slowly, or the material in the pot seems to be decomposing.

A2: This points to an issue with temperature and pressure management.

  • Causality: this compound and other terpenes can polymerize or rearrange at high temperatures.[3] A slow distillation rate under harsh conditions exacerbates this.

  • Solutions:

    • Lower the Boiling Point: The primary reason for using a vacuum is to lower the boiling point to a safe temperature where decomposition is minimized. Aim for a pot temperature below 100°C if possible by applying a stronger vacuum.

    • Check for Leaks: A leak in your system will prevent you from reaching the target vacuum, forcing you to use a higher pot temperature, which in turn can cause decomposition.

    • Ensure Proper Heating: Use a heating mantle with a stirrer for even heat distribution. A "hot spot" in the distillation flask can cause localized charring and polymerization.

Protocol: Vacuum Fractional Distillation of Crude this compound
  • Setup: Assemble a fractional distillation apparatus with a packed column. Ensure all glass joints are greased and sealed for high vacuum. Connect the receiving flask through a cold trap to a vacuum pump.

  • Charge: Charge the distillation flask with the crude this compound mixture (no more than 2/3 full). Add boiling chips or a magnetic stir bar.

  • Evacuate: Slowly and carefully evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heat: Begin heating the distillation pot gently.

  • Equilibrate: As the mixture begins to boil and reflux, allow the column to equilibrate for at least 30 minutes. You should observe a ring of condensate slowly rising through the packing.

  • Collect Fractions:

    • Fore-run: Collect the first fraction, which will be enriched in the most volatile impurities like α-pinene.

    • Main Fraction: Once the head temperature stabilizes at the boiling point of this compound at your working pressure, switch to a new receiving flask and collect the main fraction.

    • End-run: Stop the distillation when the temperature begins to rise again or when only a small, viscous residue (containing polymers) remains in the pot.

  • Analysis: Analyze all fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity.[6][7]

Compound Boiling Point (atm) Melting Point Notes
(±)-Camphene159-160 °C[1]48-52 °C[1]The target product. A waxy solid at room temperature.[8]
α-Pinene~156 °C-64 °CA common precursor impurity; liquid at room temperature.[9]
Tricyclene~153 °C~66 °CAn isomer often formed during synthesis; difficult to separate by distillation alone.
Terpene Polymers>200 °CN/AHigh-boiling byproducts; remain in the distillation pot.[3]

Recrystallization: The Final Polishing Step

Recrystallization is a powerful technique for removing impurities that co-distill with this compound, particularly structural isomers like tricyclene. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Troubleshooting Recrystallization

Q1: My this compound "oiled out" instead of forming crystals upon cooling.

A1: "Oiling out" is a common problem where the solute separates as a liquid phase instead of a solid crystalline lattice.

  • Causality: This typically happens when the solution is too concentrated, the cooling is too rapid, or the solvent is a very poor solvent for the compound even when hot. The solute comes out of solution above its melting point.

  • Solutions:

    • Add More Solvent: The most common fix. Re-heat the mixture until the oil dissolves, add slightly more hot solvent to decrease the saturation, and then allow it to cool slowly again.

    • Slow Down Cooling: Rapid cooling (e.g., plunging a hot flask into an ice bath) promotes oiling. Allow the solution to cool to room temperature on the benchtop first, then move it to an ice bath.

    • Use a Solvent/Anti-solvent System: Dissolve the this compound in a minimal amount of a "good" solvent (like ethanol or acetone) while hot. Then, slowly add a "poor" or "anti-solvent" (like water) dropwise until the solution just becomes cloudy. Re-heat to clarify and then cool slowly. This method provides fine control over solubility.[10][11]

Q2: I have a very low yield of crystals after recrystallization.

A2: This indicates that your compound is too soluble in the chosen solvent, even at low temperatures.

  • Causality: A significant portion of the product remains dissolved in the cold mother liquor.

  • Solutions:

    • Change Solvents: The ideal solvent dissolves the compound well when hot but poorly when cold.[12] Test different solvents. For this compound, ethanol or methanol are common choices.

    • Use a Solvent/Anti-solvent Pair: As described above, this can help force more of the product out of solution.

    • Reduce Solvent Volume: You may have used too much solvent to begin with. The goal is to create a saturated solution at the boiling point of the solvent. Evaporate some of the solvent and attempt to recrystallize again.

    • Chill Thoroughly: Ensure the flask is cooled in an ice bath for a sufficient amount of time (e.g., 30 minutes) to maximize crystal precipitation before filtration.

CrystallizationTroubleshooting start Start: Dissolve crude this compound in minimal hot solvent cool Cool the solution start->cool outcome What is the result? cool->outcome oiling Oiling Out outcome->oiling Liquid phase separates low_yield Low Yield / No Crystals outcome->low_yield Solution remains clear or few crystals appear success Good Crystals Formed outcome->success Solid precipitates sol1 1. Re-heat & add more solvent. 2. Cool more slowly. 3. Try a solvent/anti-solvent pair. oiling->sol1 sol2 1. Use a less effective solvent. 2. Evaporate excess solvent. 3. Chill longer in ice bath. low_yield->sol2 sol3 Proceed to filtration, washing, and drying. success->sol3

Caption: Decision tree for troubleshooting this compound recrystallization.

Protocol: Recrystallization of this compound from Ethanol
  • Solvent Selection: Choose a suitable solvent. Ethanol is a good starting point.

  • Dissolution: Place the distilled, semi-pure this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with swirling until all the solid dissolves. If it doesn't dissolve, add more ethanol in small portions until a clear, saturated solution is obtained at the boiling point.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals. Air-drying is often sufficient, but for residual high-boiling solvents, a vacuum oven at low heat may be necessary.[12]

  • Analysis: Check the purity of the final product by measuring its melting point and by GC-MS analysis. Pure this compound should have a sharp melting point around 50°C.

General FAQs

Q: What are the primary safety concerns when working with this compound? A: this compound is a flammable solid.[2][13] Its dust can form explosive mixtures with air. It should be handled in a well-ventilated area, away from sources of ignition.[13] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15]

Q: How can I confirm the purity of my final product? A: The two most common methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard. It separates all volatile components and provides their relative concentrations, giving a precise purity value (e.g., 99.5%). It can also identify the specific impurities present.[6][16]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Pure (±)-camphene melts at 48-52°C.[1] A broad or depressed melting point indicates the presence of impurities.

Q: Can I use chromatography to purify this compound? A: While possible, flash column chromatography on silica gel is generally not the preferred method for bulk purification of this compound. This compound is relatively non-polar, which can make separation from other non-polar terpenes challenging. Furthermore, some terpenes can be unstable on acidic silica gel. Distillation and crystallization are far more scalable and cost-effective for achieving high purity.

References

Challenges in the scale-up of camphene synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Camphene Synthesis Scale-Up. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the challenges encountered when transitioning this compound synthesis from the laboratory bench to pilot and industrial scales. This resource is structured in a question-and-answer format to directly address the specific issues you may face, grounding every recommendation in established scientific principles and field-proven experience.

Introduction

This compound, a bicyclic monoterpene, is a critical industrial intermediate for the synthesis of valuable commercial chemicals, including isoborneol, camphor, and various fragrance esters like isobornyl acetate.[1][2][3] The most common and economically viable route to this compound is the acid-catalyzed isomerization of α-pinene, a readily available starting material derived from turpentine.[4][5]

While this transformation, a classic example of a Wagner-Meerwein rearrangement, is well-established, its scale-up presents significant hurdles.[6] Challenges such as managing reaction exothermicity, maintaining catalyst activity, controlling selectivity to minimize by-product formation, and implementing efficient purification strategies become exponentially more complex at larger scales.[7] This guide provides a structured approach to navigate these complexities, ensuring a safe, efficient, and reproducible manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for α-pinene isomerization, and how do I choose one for scale-up?

A1: The choice of catalyst is paramount for a successful scale-up. The ideal catalyst should offer high activity, high selectivity towards this compound, excellent stability for reuse, and be cost-effective. The primary candidates are heterogeneous solid acid catalysts, which simplify product workup by allowing for easy filtration.

Catalyst TypeKey AdvantagesKey DisadvantagesTypical Selectivity
Acidic TiO₂ (Titanium Dioxide) Well-established, cost-effective, good yields.[3]Long preparation times, catalyst recovery can be problematic, potential for batch-to-batch variability.[1]~60-85%[3][8]
Titanate Nanotubes (TNTs) High surface area, excellent activity and selectivity under mild conditions, outstanding reusability.[1][9]Higher initial cost compared to bulk TiO₂, synthesis requires specific hydrothermal treatment.[9]~78%[1][9]
Zeolites & Mesoporous Materials Tunable acidity, shape selectivity can improve product distribution.An excess of strong acid sites can increase the formation of secondary products like limonene.[4]Variable, can be >50%
Ion-Exchange Resins (e.g., Amberlyst) Commercially available, good performance comparable to acidic TiO₂.[1]Limited thermal stability compared to inorganic catalysts.~70%[1]

Expert Recommendation: For initial scale-up, Titanate Nanotubes (TNTs) often represent the best balance of performance, offering high conversion and selectivity under mild conditions, which simplifies thermal management and reduces by-product formation.[9] While traditional acidic TiO₂ is a viable, lower-cost alternative, be prepared to invest in optimizing its preparation and recovery processes.[1]

Q2: What are the most critical process parameters to control during the scale-up of this compound synthesis?

A2: Successfully scaling this process hinges on the precise control of several interconnected parameters:

  • Temperature: This is arguably the most critical parameter. The isomerization is strongly exothermic.[2] Insufficient heat removal can lead to temperature spikes, drastically reducing selectivity by promoting the formation of polymers and monocyclic terpenes.[2][6] Conversely, a temperature that is too low will result in impractically long reaction times.

  • Catalyst Loading: The amount of catalyst directly influences the reaction rate. While a higher loading can shorten reaction times, it also increases cost and can complicate filtration and mixing. This must be optimized to balance reaction speed with process efficiency.

  • Reaction Time: The reaction profile shows that primary products (this compound, limonene) form quickly, but prolonged reaction times can lead to the formation of undesired secondary by-products.[9][10] Real-time monitoring is crucial to stop the reaction at the optimal point.

  • Mixing/Agitation: In a heterogeneous catalytic system, efficient mixing is vital to ensure good contact between the α-pinene and the catalyst particles.[11] Poor agitation can create localized "hot spots" and concentration gradients, leading to non-uniform reaction rates and poor selectivity.

Q3: The isomerization of α-pinene is highly exothermic. How does this impact scale-up and what are the safety implications?

A3: The exothermic nature of the Wagner-Meerwein rearrangement is a major safety and process control challenge during scale-up.[2] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation far less efficient than in laboratory glassware.[12]

Impact and Mitigation:

  • Thermal Runaway Risk: Uncontrolled exotherms can cause the reaction temperature to rise rapidly, potentially leading to a runaway reaction where the pressure exceeds the vessel's limits. This increases the risk of fire due to the flammability of this compound and α-pinene.[13][14]

  • Control Strategy: A robust reactor cooling system (e.g., vessel jacket, internal cooling coils) is mandatory.[11] One effective industrial strategy is to operate the reaction under reflux. The evaporation of the reactant and product mixture provides highly efficient evaporative cooling, helping to maintain a stable temperature.[6]

  • Procedural Safeguards: Implement a controlled rate of reagent addition or a gradual heating ramp to manage the rate of heat generation.[11] Ensure the process is equipped with emergency pressure relief systems.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low α-Pinene Conversion

You've run the reaction for the expected duration, but GC analysis shows a significant amount of unreacted α-pinene.

  • Potential Cause A: Ineffective Catalyst

    • Causality: The catalyst may have lost activity from previous runs, or the initial activation was incomplete. The acidic sites required for the rearrangement are either blocked or were not properly formed.

    • Solution:

      • Verify Activity: Test the catalyst on a small, proven laboratory scale first.

      • Regenerate: If the catalyst has been used before, it likely requires regeneration. Coking and poisoning are common deactivation mechanisms.[4][15] (See Protocol 2 for a regeneration procedure).

      • Increase Loading: As a temporary measure, a modest increase in catalyst loading (e.g., from 2 wt% to 3 wt%) can compensate for lower activity, but this is not a long-term solution.

  • Potential Cause B: Sub-Optimal Reaction Temperature

    • Causality: Reaction kinetics are highly dependent on temperature.[16][17] If the temperature is too low, the rate of isomerization will be significantly slower than predicted, leading to incomplete conversion within the allotted time.

    • Solution:

      • Temperature Mapping: Ensure your temperature probe is accurately measuring the internal reaction temperature, not just the jacket temperature.

      • Optimize Temperature: Systematically increase the reaction temperature in small increments (e.g., 5-10 °C). For many titanate-based catalysts, the optimal range is 110-130 °C.[9] Be aware that temperatures above 150-160°C can drastically increase by-product formation.[2]

Problem 2: Poor Selectivity to this compound (High By-product Formation)

Your conversion is high, but the yield of this compound is low due to the formation of undesired isomers and polymers.

  • Causality: The isomerization of α-pinene proceeds via a carbocation intermediate, which can rearrange into multiple products. Reaction conditions, particularly temperature and catalyst acidity, dictate the final product distribution.[10]

    • High Temperature: Favors the formation of more thermodynamically stable (but undesired) monocyclic terpenes (limonene, terpinene) and high-molecular-weight polymers.[2][9]

    • Excessive Catalyst Acidity: Catalysts with very strong Brønsted acid sites can promote side reactions and polymerization over the desired this compound pathway.[4]

  • Solution:

    • Refine Temperature Control: This is the most effective lever. Lowering the temperature, even by 10-15 °C, can significantly improve selectivity. A two-stage temperature process can be effective: an initial higher temperature to kickstart the reaction, followed by a lower temperature for the remainder of the conversion to minimize by-product formation.[2]

    • Optimize Catalyst: If temperature changes are insufficient, consider a catalyst with milder acidity. The goal is to have sufficient acid sites for the rearrangement to this compound but not so strong that they drive further isomerization. Titanate nanotubes often provide this balance.[4]

    • Limit Reaction Time: Monitor the reaction closely. Once this compound concentration plateaus, cool the reaction to prevent its subsequent conversion into other products.[9]

Diagram: Isomerization Pathway of α-Pinene

The following diagram illustrates the reaction network, showing how the initial carbocation can lead to the desired product (this compound) or various by-products.

G cluster_main Reaction Pathway cluster_byproducts Common By-products alpha_Pinene alpha_Pinene Carbocation_Intermediate Carbocation_Intermediate alpha_Pinene->Carbocation_Intermediate Acid Catalyst (H+) This compound This compound Carbocation_Intermediate->this compound Wagner-Meerwein Rearrangement Tricyclene Tricyclene Carbocation_Intermediate->Tricyclene Proton Loss Limonene Limonene Carbocation_Intermediate->Limonene Ring Opening Polymers Polymers This compound->Polymers High Temp. Limonene->Polymers High Temp.

Caption: Reaction network for α-pinene isomerization.

Problem 3: Catalyst Deactivation After a Few Cycles

The catalyst performs well initially, but its activity drops significantly after one or two runs, making the process uneconomical.

  • Potential Cause A: Coking

    • Causality: At elevated temperatures, organic molecules can decompose on the catalyst surface, forming non-volatile, carbonaceous deposits (coke). This coke physically blocks the active acid sites, rendering the catalyst inactive.[18]

    • Solution: Implement a regeneration protocol involving oxidative calcination. Heating the catalyst in a controlled stream of air or oxygen will burn off the carbon deposits and restore activity. (See Protocol 2 ).

  • Potential Cause B: Poisoning

    • Causality: Impurities in the α-pinene feedstock (e.g., sulfur or nitrogen compounds) can irreversibly bind to the active sites of the catalyst, "poisoning" it.

    • Solution:

      • Feedstock Analysis: Analyze the incoming α-pinene for common catalyst poisons.

      • Purification: If necessary, purify the feedstock using distillation or guard beds before it enters the main reactor.

      • Chemical Washing: For some types of poisoning, a chemical wash with an acidic or basic solution can remove the adsorbed species.[18][19]

Diagram: Catalyst Deactivation and Regeneration Cycle

G Active Active Catalyst Porous structure with accessible acid sites Deactivated Deactivated Catalyst Coke deposits block active sites Active->Deactivated Isomerization Reaction (Coking) Deactivated->Active Regeneration (Calcination in Air)

Caption: Cycle of catalyst deactivation by coking and regeneration.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Scale-Up of α-Pinene Isomerization

This protocol provides a general framework. Specific parameters must be optimized for your chosen catalyst and equipment.

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted (e.g., with nitrogen). Verify that the cooling system, agitator, and temperature/pressure sensors are fully operational.

  • Catalyst Charging: Charge the reactor with the solid acid catalyst (e.g., 1-5 wt% relative to α-pinene).

  • Reactant Charging: Under nitrogen, charge the reactor with α-pinene.

  • Reaction Execution:

    • Start agitation to ensure the catalyst is well-suspended.

    • Begin heating the mixture to the target reaction temperature (e.g., 120 °C).

    • Closely monitor the internal temperature and cooling system performance to manage the exotherm.

  • Reaction Monitoring:

    • At regular intervals (e.g., every 15-30 minutes), carefully take a small, quenched sample from the reaction mixture.

    • Analyze the sample by Gas Chromatography (GC) to determine the conversion of α-pinene and the selectivity to this compound. (See Protocol 3 ).

  • Reaction Completion & Work-up:

    • Once the desired conversion is reached and this compound concentration is maximized, rapidly cool the reactor to below 50 °C to quench the reaction.

    • Filter the reaction mixture to recover the catalyst. The catalyst can be washed with a non-polar solvent (e.g., hexane) and set aside for regeneration.

    • The crude product filtrate, containing this compound, unreacted α-pinene, and by-products, is now ready for purification.

  • Purification: Purify the crude product via fractional vacuum distillation to separate the this compound from lower-boiling (tricyclene) and higher-boiling (limonene, polymers) components.[2]

Protocol 2: Catalyst Regeneration via Calcination

This procedure is effective for removing coke deposits from inorganic catalysts like TiO₂ or zeolites.

  • Catalyst Recovery: After the reaction, filter the catalyst and wash it thoroughly with a solvent like hexane or toluene to remove any residual organic material.

  • Drying: Dry the washed catalyst in an oven at 100-120 °C for 4-6 hours to remove the wash solvent.

  • Calcination:

    • Place the dried catalyst in a suitable furnace (e.g., a tube furnace or muffle furnace) equipped with a controlled air or gas inlet.

    • Heat the catalyst under a slow flow of air. The temperature ramp and final temperature depend on the catalyst's thermal stability. A typical program is:

      • Ramp to 450-500 °C at a rate of 5 °C/minute.

      • Hold at this temperature for 3-5 hours.

    • This process will combust the carbonaceous deposits.

  • Cooling: After the hold period, cool the catalyst slowly to room temperature under a dry air or nitrogen stream.

  • Storage: Store the regenerated catalyst in a desiccator to prevent moisture absorption before its next use.

Protocol 3: GC-FID Monitoring of Reaction Progress

Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard method for monitoring this reaction.

  • Instrumentation:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms, or similar).

    • Injector: Split/splitless inlet, operated at ~250 °C.

    • Detector: FID, operated at ~280 °C.

    • Carrier Gas: Helium or Hydrogen.

  • Sample Preparation:

    • Take ~0.1 mL of the reaction mixture.

    • Dilute with 1-2 mL of a suitable solvent (e.g., hexane, ethyl acetate).

    • If desired, add an internal standard for more precise quantification.

  • GC Oven Program:

    • Initial Temp: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 200 °C.

    • Final Hold: Hold at 200 °C for 5 minutes. (This program should be optimized to achieve good separation of α-pinene, this compound, tricyclene, and limonene).

  • Analysis:

    • Conversion (%): [(Initial Area of α-pinene - Final Area of α-pinene) / Initial Area of α-pinene] * 100

    • Selectivity to this compound (%): [Area of this compound / (Sum of Areas of All Products)] * 100

Safety Considerations

Scaling up chemical processes introduces risks that must be rigorously managed.[14]

  • Flammability: this compound and α-pinene are flammable solids/liquids.[13][20] All equipment must be properly grounded to prevent static discharge. The process area should be well-ventilated and free of ignition sources.[13]

  • Health Hazards: this compound dust and vapors can cause eye, nose, and throat irritation.[21] Appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and respiratory protection if ventilation is inadequate, must be worn.[20]

  • Environmental Hazards: this compound is very toxic to aquatic life with long-lasting effects.[13] Avoid release into the environment. All waste streams must be handled and disposed of according to local regulations.[20]

Diagram: Troubleshooting Workflow for Low this compound Yield

G Start Low this compound Yield Detected Check_Conversion Is α-Pinene Conversion Low? Start->Check_Conversion Check_Selectivity Is Selectivity to this compound Low? Check_Conversion->Check_Selectivity No Low_Conversion_Causes Potential Causes: - Ineffective Catalyst - Low Temperature - Poor Mixing Check_Conversion->Low_Conversion_Causes Yes Low_Selectivity_Causes Potential Causes: - Temperature Too High - Catalyst Too Acidic - Reaction Time Too Long Check_Selectivity->Low_Selectivity_Causes Yes End Process Optimized Check_Selectivity->End No Low_Conversion_Solutions Solutions: 1. Regenerate/Replace Catalyst 2. Increase Temperature 3. Improve Agitation Low_Conversion_Causes->Low_Conversion_Solutions Low_Conversion_Solutions->End Low_Selectivity_Solutions Solutions: 1. Lower Temperature 2. Use Milder Catalyst 3. Optimize Reaction Time Low_Selectivity_Causes->Low_Selectivity_Solutions Low_Selectivity_Solutions->End

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Minimizing Racemization During Chiral Separations of Camphene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for chiral analysis. This guide is designed for researchers, scientists, and drug development professionals who are working on the enantioselective separation of camphene. This compound, a bicyclic monoterpene, presents unique challenges due to its susceptibility to racemization, particularly under acidic conditions.[1] This document provides in-depth, field-proven insights and troubleshooting strategies to help you maintain the stereochemical integrity of your samples throughout the analytical workflow.

Section 1: Frequently Asked Questions - The Fundamentals

This section addresses the core principles of this compound's stereochemistry and the analytical challenges it poses.

Q1: What is racemization and why is it a critical issue for this compound analysis?
Q2: What is the primary mechanism of this compound racemization?

A: this compound racemization is readily initiated by a variety of acidic reagents, including solid acid catalysts like titanium dioxide or residual acids from synthesis.[1][5][6] The mechanism involves the formation of a carbocation intermediate through protonation. This planar, achiral carbocation can then be deprotonated from either face, leading to the formation of either the original enantiomer or its mirror image. Studies have shown this can proceed through complex rearrangements, including Wagner-Meerwein and Nametkin shifts, which involve hydride and methyl group migrations.[1][7][8] This process effectively scrambles the stereocenter, leading to a loss of optical purity.[9]

G cluster_0 Racemization Pathway Start (+)-Camphene Intermediate Planar Carbocation (Achiral Intermediate) Start->Intermediate H+ (Acid Catalyst) End_R (+)-Camphene Intermediate->End_R -H+ End_S (-)-Camphene Intermediate->End_S -H+

Caption: Acid-catalyzed racemization of this compound via an achiral carbocation.

Q3: Which analytical techniques are most suitable for the chiral separation of this compound?

A: Gas Chromatography (GC) is the most widely documented and effective technique for the enantioselective analysis of volatile terpenes like this compound.[10] Success relies on the use of specialized Chiral Stationary Phases (CSPs). Specifically, capillary columns containing derivatized cyclodextrins have demonstrated excellent resolving power for this compound and other chiral monoterpenes.[10][11] While High-Performance Liquid Chromatography (HPLC) with CSPs is a powerful tool for chiral separations of less volatile compounds, GC is generally preferred for this compound due to its volatility.[12][13]

Section 2: Troubleshooting Guide - Solving Common Problems

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Problem Area: Low or Inconsistent Enantiomeric Excess (% ee)
Q4: My starting material has a high % ee, but the post-separation result is significantly lower. What are the likely causes during my GC analysis?

A: A drop in % ee during GC analysis strongly suggests on-column racemization. The two most common culprits are excessive temperature and active acidic sites within the GC system.

  • Injector Temperature: While this compound is volatile, an excessively high injector temperature can provide the activation energy needed to promote acid-catalyzed racemization, especially if any acidic sites are present.

    • Solution: Reduce the injector temperature to the lowest point that still ensures efficient and reproducible volatilization of your sample. Start about 20-30°C above the boiling point of your solvent and optimize from there.

  • Active Sites: Acidic sites on the glass liner, column inlet, or the stationary phase itself can act as catalysts for racemization.[1][5]

    • Solution 1 (Liner): Use a deactivated glass liner. Silanized liners are designed to cover active silanol groups that can be acidic. Regularly replace the liner and septum to prevent the buildup of non-volatile acidic residues.

    • Solution 2 (Column): Ensure you are using a high-quality, well-deactivated chiral column. If the column is old or has been exposed to acidic samples, its performance may be compromised. Consider trimming the first few centimeters from the column inlet or, if necessary, replacing the column.

Q5: Could my sample preparation be causing racemization before the sample is even injected?

A: Absolutely. This compound is often synthesized via the isomerization of α-pinene using solid acid catalysts like titanium dioxide or sulfated zirconia.[6][14][15] If the final product is not meticulously purified to remove all traces of these acidic catalysts, racemization can occur in the sample vial.

  • Solution 1 (Purification): After synthesis, neutralize any residual acid. A simple workup with a dilute sodium bicarbonate wash followed by drying over a neutral agent (like anhydrous sodium sulfate) is often effective.

  • Solution 2 (Solvent Choice): Dissolve the purified this compound in a high-purity, neutral, and aprotic solvent for analysis. Avoid acidic solvents or solvents that may contain acidic impurities.

  • Solution 3 (Storage): Analyze samples as quickly as possible after preparation. If storage is necessary, keep solutions at a low temperature (2-8°C) and protected from light to minimize any potential degradation or racemization over time.[2]

Problem Area: Poor Chromatographic Resolution or Peak Shape
Q6: How do I select the optimal Chiral Stationary Phase (CSP) for this compound?

A: The selection of the CSP is the most critical factor for achieving baseline separation. For this compound and related terpenes, cyclodextrin-based phases are the industry standard.[10] These phases separate enantiomers based on the differential formation of transient diastereomeric inclusion complexes. The table below summarizes common choices.

Chiral Stationary Phase (CSP) TypeCommon Name / DerivativeSuitability for this compoundKey Considerations
Beta-Cyclodextrin Permethylated (e.g., Rt-βDEXsm)Excellent Often provides baseline resolution for this compound and many other terpenes like α-pinene and limonene.[10]
Beta-Cyclodextrin 2,3-di-O-methyl-6-O-TBDMSVery Good A common phase (e.g., HP-chiral-20B) used for essential oil analysis, showing good separation for this compound enantiomers.[11][16]
Gamma-Cyclodextrin TrifluoroacetylatedGood Can offer different selectivity compared to beta-cyclodextrins; useful if co-elution is an issue on other phases.

Recommendation: Start with a permethylated beta-cyclodextrin column, as it has a broad range of applicability for chiral monoterpenes.[10]

Q7: My peaks are broad or tailing, which is compromising my resolution and integration. How can I improve the peak shape?

A: Poor peak shape is usually due to non-ideal chromatographic conditions or interactions within the system.

  • Oven Temperature Program: A slow temperature ramp is crucial for chiral separations on cyclodextrin phases. A rapid ramp does not allow sufficient time for the enantiomers to interact with the CSP, leading to poor resolution and broad peaks.

    • Solution: Use a slow oven ramp rate (e.g., 1-3°C/min) through the elution range of this compound. Start with a lower initial oven temperature to ensure good focusing of the analytes at the head of the column.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium or Hydrogen) must be optimized for the column's internal diameter. A flow rate that is too high or too low will reduce column efficiency, leading to broader peaks.

    • Solution: Set the carrier gas flow rate to the optimal linear velocity recommended by the column manufacturer (typically around 25-35 cm/s for Helium in a 0.25 mm ID column).

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks and a loss of resolution.

    • Solution: Dilute your sample or reduce the injection volume. Chiral columns have a lower sample capacity than standard achiral columns.

Section 3: Protocols & Workflows

This section provides a validated starting protocol for your experiments and a logical workflow diagram to guide your process.

Protocol 1: Recommended Starting Conditions for Chiral GC-FID Analysis of this compound

This protocol provides a robust starting point. Optimization will likely be required based on your specific instrument and sample matrix.

  • GC System: Agilent 7890A or equivalent with Flame Ionization Detector (FID).

  • Chiral Column: HP-chiral-20B (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent permethylated beta-cyclodextrin column.[11]

  • Carrier Gas: Helium, constant flow mode at 1.0 mL/min.

  • Injector:

    • Mode: Split (Split ratio 100:1).[11]

    • Temperature: 220°C (Optimize downwards if racemization is suspected).

    • Liner: Deactivated, single-taper split liner.

  • Oven Program:

    • Initial Temp: 40°C, hold for 5 minutes.[11]

    • Ramp 1: 1°C/min to 130°C.[11]

    • Ramp 2: 2°C/min to 200°C, hold for 3 minutes.[11]

  • Detector (FID):

    • Temperature: 250°C.

    • H2 Flow: 30 mL/min.

    • Air Flow: 400 mL/min.

    • Makeup Gas (N2): 25 mL/min.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a high-purity solvent (e.g., hexane or ethyl acetate) to a concentration of ~100-500 µg/mL.

    • Ensure the sample is free of particulate matter.

  • Injection: 1 µL.

Workflow for Minimizing this compound Racemization

This diagram illustrates the critical control points in the analytical process to ensure stereochemical integrity.

Caption: Workflow highlighting critical points to prevent this compound racemization.

References

Technical Support Center: A Troubleshooting Guide for Camphene Quantification in Essential Oils

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of essential oils. This guide is designed for researchers, scientists, and drug development professionals who are working on the accurate quantification of camphene. This compound, a bicyclic monoterpene, is a key aromatic and bioactive component in many essential oils derived from plants like turpentine, cypress, and ginger.[1][2][3] Its precise measurement is critical for quality control, product formulation, and research into the therapeutic properties of these complex natural products.

However, quantifying this compound presents several analytical challenges, from co-elution with isomeric compounds to matrix interferences. This guide provides in-depth, field-tested solutions to common problems encountered during gas chromatography (GC) based analysis, structured in a practical question-and-answer format.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the quantification of this compound in essential oil matrices. Each answer provides not just a solution, but the underlying scientific rationale to empower you to make informed decisions in your own experimental design.

Q1: My this compound peak is co-eluting with another compound, likely α-pinene. How can I achieve baseline separation?

A1: This is a classic challenge in terpene analysis. This compound and α-pinene are structural isomers, which often results in similar retention times on non-polar GC columns.[4][5][6] Achieving separation requires optimizing your chromatographic selectivity.

Core Causality: Separation in GC is governed by the differential partitioning of analytes between the mobile (carrier gas) and stationary phases. To separate isomers, you must exploit subtle differences in their polarity or shape using a more selective stationary phase or by fine-tuning the temperature program.

Troubleshooting Steps:

  • Stationary Phase Selection: The most effective solution is to use a GC column with a more polar stationary phase.

    • Non-Polar Columns (e.g., DB-1, HP-5ms): These separate primarily by boiling point. Since this compound (b.p. 159 °C) and α-pinene (b.p. 155 °C) have very close boiling points, they will co-elute.[7]

    • Intermediate to Polar Columns (e.g., DB-WAX, HP-INNOWax): These polyethylene glycol (PEG) phases introduce polar interactions (dipole-dipole, hydrogen bonding). This allows for separation based on differences in polarity, not just boiling point, which is often sufficient to resolve these isomers.[8]

  • Temperature Program Optimization: If changing the column is not an option, you can improve resolution by modifying the oven temperature program.

    • Lower the Initial Temperature: Start the oven program at a lower temperature (e.g., 40-50 °C) to enhance interactions with the stationary phase at the head of the column.

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-3 °C/min) gives the compounds more time to interact with the stationary phase, which can significantly improve the separation between closely eluting peaks.

  • Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) flow rate is set to the optimal linear velocity for your column's internal diameter. Deviating from this can decrease column efficiency and worsen resolution.

Workflow: Chromatographic Optimization for Isomer Separation

G cluster_0 Problem Identification cluster_1 Primary Solution cluster_2 Secondary Solution (If Column Change is Not Possible) A Poor Resolution (this compound/α-Pinene) B Switch to Polar Stationary Phase (e.g., WAX column) A->B Recommended D Optimize Oven Program A->D Alternative C Baseline Separation Achieved B->C E Lower Initial Temp & Reduce Ramp Rate (2-3°C/min) D->E F Check Carrier Gas Linear Velocity E->F G Improved Separation F->G

Caption: Workflow for resolving co-eluting isomers like this compound.

Q2: I'm observing poor peak shape (tailing) for my this compound standard and samples. What are the likely causes and solutions?

A2: Peak tailing is a common issue in GC that can compromise integration accuracy and thus, quantification.[9] It typically indicates that a portion of the analyte molecules are being unnecessarily retained at some point in the system.

Core Causality: Tailing occurs due to active sites in the GC flow path or issues with the sample introduction. If all peaks in your chromatogram are tailing, the problem is likely physical (e.g., a bad column cut or installation).[10] If only certain peaks, especially polar ones, are tailing, it's likely a chemical interaction issue.

Troubleshooting Steps:

  • Inlet Contamination: The inlet is a high-temperature zone where non-volatile matrix components from essential oils can accumulate.

    • Solution: Perform inlet maintenance. Replace the inlet liner and septum. Use a liner with glass wool to trap non-volatile residues, but be aware that active sites on the wool can also cause tailing for sensitive compounds.

  • Column Contamination/Activity: Active sites (e.g., exposed silanols) on the column can interact with analytes.

    • Solution: Trim the first 15-20 cm from the front of the GC column. This removes the section most likely to be contaminated. If tailing persists, the column may be permanently damaged and require replacement.

  • Improper Column Installation: A poor column cut or incorrect insertion depth into the inlet/detector can create "dead volume," causing turbulence in the gas flow and leading to tailing peaks.[9]

    • Solution: Re-cut the column using a ceramic scoring wafer to ensure a clean, square cut. Re-install it according to the manufacturer's specifications for your GC model.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks. This is common with major components in essential oils.

    • Solution: Dilute your sample further. A typical concentration range for GC analysis is 1-100 µg/mL.[11] If you are injecting a 1/10 dilution of an essential oil, try a 1/100 or 1/1000 dilution.

Q3: My calibration curve for this compound is non-linear, especially at higher concentrations. What should I check?

A3: A non-linear calibration curve can lead to significant quantification errors. The most common cause is detector saturation or issues with standard preparation.

Core Causality: For a calibration curve to be linear, the detector response must be directly proportional to the analyte concentration. At high concentrations, detectors like Flame Ionization Detectors (FID) or Mass Spectrometers (MS) can become saturated, meaning they can no longer produce a proportional response.

Troubleshooting Steps:

  • Check for Detector Saturation: This is the most probable cause.

    • Solution: Narrow your calibration range. Prepare a new set of standards that do not exceed the linear dynamic range of your detector. Analyze the highest concentration standard from your curve; if the peak is flat-topped or excessively broad, it's a clear sign of saturation.[7] A typical linear range for terpenes is often between 1-100 µg/mL.[11][12]

  • Verify Standard Preparation: Errors in serial dilutions can introduce non-linearity.

    • Solution: Prepare fresh calibration standards from a certified stock solution. Use calibrated pipettes and ensure the solvent and standards are fully homogenized before each dilution.

  • Choose the Correct Regression Model: If a slight, consistent curve is observed, a linear model may not be appropriate.

    • Solution: Your instrument software can likely apply a quadratic fit to the calibration curve. However, it is always best practice to work within the linear range of the instrument. Ensure your regression has a coefficient of determination (r²) > 0.99.[11]

Table 1: Example Calibration Data for this compound

Calibration LevelConcentration (µg/mL)Peak Area (FID Counts)
11.015,250
25.076,100
310.0151,500
425.0378,000
550.0755,000
6100.01,510,000
Q4: The this compound concentration in my sample seems unexpectedly low or high. How can I verify my results and check for matrix effects?

A4: Unexpected results warrant a systematic check of your method's accuracy. The complex and variable nature of essential oils (the "matrix") can interfere with quantification.

Core Causality: Matrix effects occur when other components in the sample enhance or suppress the analytical signal of your target analyte, leading to inaccurate quantification.[13][14]

Verification and Troubleshooting:

  • Analyze a Certified Reference Material (CRM): If available, analyze a CRM with a known concentration of this compound. This is the gold standard for verifying the accuracy of your entire analytical method.

  • Perform a Standard Addition Experiment: This is a powerful technique to test for and correct matrix effects.[14][15] The principle is to add known amounts of a this compound standard to your sample and observe the response.

    Protocol: Standard Addition for this compound Quantification

    • Prepare Samples: Aliquot four equal volumes of your diluted essential oil sample into separate vials (e.g., 1.0 mL each).

    • Spike Samples: Add increasing volumes of a known concentration this compound standard solution to three of the vials. The fourth vial (unspiked) will serve as your zero point.

      • Vial 1: 1.0 mL Sample + 0 µL Standard

      • Vial 2: 1.0 mL Sample + 10 µL Standard

      • Vial 3: 1.0 mL Sample + 20 µL Standard

      • Vial 4: 1.0 mL Sample + 30 µL Standard

    • Dilute to Final Volume: Dilute all vials to the same final volume with your solvent (e.g., to 2.0 mL).

    • Analyze and Plot: Analyze each solution by GC. Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis).

    • Determine Concentration: Extrapolate the linear regression line back to the x-axis. The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.[16][17]

  • Check Sample Preparation: Ensure your sample dilution is accurate. Volatile compounds like this compound can be lost if samples are left open or stored improperly.

Q5: How do I properly identify the this compound peak in a complex essential oil chromatogram?

A5: Confident peak identification is crucial and should never rely on retention time alone. International standards recommend using a combination of methods for robust identification.[18][19][20]

Core Causality: Retention times can shift between runs and instruments. Co-elution is also common. Therefore, using orthogonal methods—one based on chromatographic behavior (retention index) and one on chemical structure (mass spectrometry)—is essential for authoritative identification.

Identification Methods:

  • Mass Spectrometry (GC-MS): This is the most definitive method for identification.[21][22]

    • Mechanism: The mass spectrometer fragments the eluting compound into a unique pattern (mass spectrum).

    • Procedure: Compare the experimental mass spectrum of your unknown peak against a spectral library, such as the NIST/Wiley library. A high match factor (>800) provides strong evidence for identification.

  • Linear Retention Index (LRI): This method normalizes retention times relative to a series of n-alkane standards, making the value more transferable between labs and methods.[23]

    • Procedure:

      • Prepare a mix of n-alkanes (e.g., C8-C20).

      • Analyze the alkane mix using the same GC method as your sample.

      • Calculate the LRI of your unknown peak using the retention times of the n-alkanes that bracket it.

      • Compare the calculated LRI to published values for this compound on a similar stationary phase.

Table 2: Example Linear Retention Indices for this compound

Stationary Phase TypeColumn ExampleReported LRI for this compound
Non-polar (5% Phenyl)DB-5, HP-5ms~953
Polar (PEG)DB-WAX~1130
(Note: LRI values can vary slightly based on exact method conditions. Source: NIST Chemistry WebBook[24])

Diagram: Decision Tree for Peak Identification

G A Unknown Peak in Chromatogram B Run GC-MS Analysis A->B C Compare Mass Spectrum to NIST/Wiley Library B->C D Match Factor > 800? C->D E Tentative Identification: This compound D->E Yes K Identification Not Confirmed. Re-evaluate. D->K No F Run n-Alkane Series (C8-C20) E->F G Calculate Linear Retention Index (LRI) F->G H Compare LRI to Database Value G->H I LRI Match? H->I J CONFIRMED IDENTIFICATION I->J Yes I->K No

References

Improving the selectivity of camphene in pinene isomerization.

Author: BenchChem Technical Support Team. Date: January 2026

A-Pillar Guide to Maximizing Camphene Selectivity

Welcome to the technical support center for the isomerization of α-pinene to this compound. This guide is designed for researchers, scientists, and drug development professionals actively engaged in this important chemical transformation. This compound is a valuable intermediate in the synthesis of fragrances, pharmaceuticals like camphor, and various specialty chemicals.[1][2] Achieving high selectivity for this compound while minimizing the formation of byproducts such as limonene, terpinolene, and tricyclene is a primary challenge.[2][3]

This guide provides in-depth, experience-driven advice in a question-and-answer format to address common issues encountered during experimentation. We will delve into the "why" behind experimental choices, grounding our recommendations in established reaction mechanisms and catalyst science.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the isomerization of α-pinene to this compound, and how does it influence byproduct formation?

The isomerization of α-pinene to this compound is primarily governed by the Wagner-Meerwein rearrangement, an acid-catalyzed carbocation rearrangement.[4] Understanding this mechanism is crucial for troubleshooting selectivity issues.

  • Step 1: Protonation & Carbocation Formation: The reaction initiates with the protonation of the double bond in α-pinene by an acid catalyst, forming a tertiary carbocation.

  • Step 2: Wagner-Meerwein Rearrangement: This unstable intermediate undergoes a rapid rearrangement of its carbon skeleton to form the more stable bornyl cation.

  • Step 3: Deprotonation & Product Formation: The bornyl cation can then be deprotonated to yield this compound.

However, the initial carbocation can also undergo other transformations, leading to a variety of byproducts. For instance, it can rearrange to form monocyclic terpenes like limonene and terpinolene.[5] Tricyclene is another common byproduct that can form in equilibrium with this compound.[3] The catalyst's properties and reaction conditions dictate the favorability of one pathway over another.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low Selectivity for this compound with High Yields of Monocyclic Terpenes (Limonene, Terpinolene).

Root Cause Analysis:

The formation of monocyclic terpenes is often indicative of excessive catalyst acidity or inappropriate reaction temperatures.[1] Catalysts with very strong Brønsted acid sites can promote the opening of the bicyclic pinene structure to form monocyclic carbocations, which then deprotonate to yield limonene and its isomers.[6][7] Similarly, higher reaction temperatures can provide the necessary activation energy for these alternative reaction pathways.[1]

Corrective Actions:

  • Catalyst Selection & Modification:

    • Opt for Catalysts with Moderate Acidity: Catalysts like titanate nanotubes and certain modified titanium dioxides have shown high selectivity for this compound due to their appropriate surface acidity.[1][8] Avoid catalysts with excessively strong acid sites, such as some zeolites or sulfated zirconia, which may favor monocyclic products.[1]

    • Consider Lewis Acidity: Catalysts with a higher proportion of Lewis acid sites over Brønsted acid sites can sometimes favor this compound formation.[6]

    • Catalyst Characterization: It is highly recommended to characterize your catalyst's acidity (e.g., via ammonia temperature-programmed desorption or pyridine-FTIR) to correlate its properties with catalytic performance.

  • Optimization of Reaction Temperature:

    • Systematic Temperature Screening: Conduct a series of experiments at different temperatures to identify the optimal range for this compound selectivity. For many solid acid catalysts, this is often between 100°C and 150°C.[1]

    • Avoid Excessive Temperatures: Temperatures above 160°C can significantly decrease this compound selectivity by promoting the formation of monocyclic byproducts and polymers.[3][4]

Issue 2: Significant Formation of Polymeric Byproducts.

Root Cause Analysis:

Polymerization is a common issue in acid-catalyzed reactions of terpenes. It is often exacerbated by high catalyst concentrations, prolonged reaction times, and elevated temperatures.[3] The presence of strong acid sites can also promote intermolecular reactions, leading to the formation of high-molecular-weight polymers.

Corrective Actions:

  • Control Catalyst Loading:

    • An optimal catalyst concentration is key. While a higher loading can increase the reaction rate, an excess can lead to undesired side reactions. It is advisable to start with a low catalyst loading (e.g., 0.1-2.0% by weight) and incrementally increase it.[3][4]

  • Monitor Reaction Time:

    • The conversion of α-pinene and the selectivity towards this compound should be monitored over time. In many systems, this compound selectivity reaches a plateau, after which further reaction time may lead to the formation of byproducts.[1][9]

  • Implement a Two-Stage Temperature Profile:

    • A patented approach involves an initial refluxing stage to achieve high conversion, followed by a secondary reaction at a lower temperature (below 160°C) to complete the isomerization while minimizing polymer formation.[3]

Issue 3: Catalyst Deactivation and Poor Reusability.

Root Cause Analysis:

Catalyst deactivation can occur due to several factors, including the deposition of coke or polymeric materials on the active sites, or structural changes in the catalyst itself. This is a significant concern in industrial applications.[6]

Corrective Actions:

  • Regeneration Protocols:

    • For many solid catalysts, a calcination step can effectively remove organic deposits and restore activity.[6] The specific temperature and atmosphere for calcination will depend on the catalyst material.

    • Washing with a suitable solvent, such as acetone, has also been shown to regenerate some catalysts.[10]

  • Choice of Robust Catalysts:

    • Materials like titanate nanotubes have demonstrated excellent reusability over multiple cycles without significant loss of activity.[1][11] When selecting a catalyst, consider its long-term stability under the reaction conditions.

  • Solvent Effects:

    • While many modern processes are solvent-free, the choice of solvent can influence catalyst stability and selectivity.[1][12] If using a solvent, ensure it is inert under the reaction conditions and does not contribute to catalyst deactivation.

Experimental Protocols & Data

Protocol 1: Synthesis of Titanate Nanotube (TNT) Catalyst

This protocol is adapted from a method demonstrating high selectivity for this compound.[1]

  • Hydrothermal Synthesis:

    • Disperse commercial TiO₂ powder in a 10 M NaOH aqueous solution.

    • Transfer the suspension to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at 130°C for 24 hours.

    • After cooling, filter and wash the solid product with deionized water until the pH of the filtrate is neutral.

    • Dry the resulting sodium titanate nanotubes at 80°C overnight.

  • Acid Modification:

    • Stir the dried sodium titanate nanotubes in a 0.1 M HCl solution for 4 hours.

    • Filter and wash the product with deionized water until no Cl⁻ ions are detected in the filtrate (tested with AgNO₃).

    • Dry the final titanate nanotube catalyst at 100°C for 12 hours.

Protocol 2: α-Pinene Isomerization Reaction
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add α-pinene and the prepared catalyst (e.g., 0.05 g of TNTs-Cl per 1 mL of α-pinene).[9]

    • Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 120°C).[9]

  • Reaction Execution:

    • Stir the reaction mixture at a constant rate.

    • Take aliquots at different time intervals to monitor the reaction progress by gas chromatography (GC).

  • Product Analysis:

    • Analyze the composition of the reaction mixture using GC to determine the conversion of α-pinene and the selectivity for this compound and other byproducts.

Data Presentation

Table 1: Influence of Reaction Temperature on α-Pinene Conversion and this compound Selectivity using Titanate Nanotube Catalyst.

Temperature (°C)α-Pinene Conversion (%)This compound Selectivity (%)Reference
10040.2~65[1]
11098.7~75[1]
12097.878.5[1]
130>98<78.5[1]

Data synthesized from literature values for illustrative purposes.[1]

Table 2: Comparison of Various Catalysts for α-Pinene Isomerization.

CatalystReaction Temp (°C)α-Pinene Conversion (%)This compound Selectivity (%)Reference
Titanate Nanotubes (TNTs-Cl)12097.878.5[1]
Sulfated ZirconiaNot specifiedHighLow[1]
Zeolite BetaNot specifiedHighLow[1]
Ti-SBA-15Not specifiedHighHigh[1]
Acid-activated Montmorillonite100>9639-49[7]

Visualizations

Pinene_Isomerization_Pathway cluster_reactants Reactant cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products alpha-Pinene alpha-Pinene Pinyl_Carbocation Pinyl_Carbocation alpha-Pinene->Pinyl_Carbocation + H+ Acid_Catalyst H+ Bornyl_Carbocation Bornyl_Carbocation Pinyl_Carbocation->Bornyl_Carbocation Wagner-Meerwein Rearrangement Monocyclic_Carbocation Monocyclic_Carbocation Pinyl_Carbocation->Monocyclic_Carbocation Ring Opening This compound This compound Bornyl_Carbocation->this compound - H+ Tricyclene Tricyclene Bornyl_Carbocation->Tricyclene - H+ Limonene Limonene Monocyclic_Carbocation->Limonene - H+ Other_Monocyclics Other Monocyclic Terpenes Monocyclic_Carbocation->Other_Monocyclics - H+

Caption: Reaction mechanism for α-pinene isomerization.

Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_solutions_mono Solutions for Monocyclics cluster_solutions_poly Solutions for Polymers Start Low this compound Selectivity High_Monocyclics High Monocyclic Byproducts? Start->High_Monocyclics High_Polymers High Polymer Formation? High_Monocyclics->High_Polymers No Check_Catalyst Evaluate Catalyst Acidity High_Monocyclics->Check_Catalyst Yes Reduce_Loading Reduce Catalyst Loading High_Polymers->Reduce_Loading Yes End Improved Selectivity High_Polymers->End No Optimize_Temp Optimize Temperature (Lower if necessary) Check_Catalyst->Optimize_Temp Optimize_Temp->End Reduce_Time Optimize Reaction Time Reduce_Loading->Reduce_Time Two_Stage_Temp Implement Two-Stage Temperature Profile Reduce_Time->Two_Stage_Temp Two_Stage_Temp->End

Caption: Troubleshooting workflow for low this compound selectivity.

References

Technical Support Center: Solvent Effects in Camphene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for camphene-related synthetic chemistry. As a Senior Application Scientist, I've frequently collaborated with research teams facing challenges in optimizing reactions involving this versatile bicyclic monoterpene. A recurring and critical theme is the profound influence of the solvent system on reaction rate, selectivity, and even the mechanistic pathway.

This guide is structured as a series of frequently asked questions and troubleshooting protocols to address common issues encountered in the lab. We will move beyond simple procedural steps to explore the underlying causality, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My acid-catalyzed this compound hydration to isoborneol is sluggish. Why is the reaction rate so sensitive to the water concentration in my solvent system?

A: This is a classic issue that stems from a trade-off between reactant solubility, water's role as a nucleophile, and mass transfer limitations, especially with heterogeneous catalysts.

This compound is a nonpolar hydrocarbon, making it poorly soluble in highly polar solvents like pure water. For the reaction to occur, this compound must come into contact with the acidic catalyst and water molecules.

  • In Homogeneous Systems: A co-solvent is necessary to create a single phase.

  • In Heterogeneous Systems (e.g., solid acid catalysts): The solvent's role is even more complex. Using a catalyst like an HY zeolite, which has a very hydrophilic surface, an excess of water can create a dense layer of water molecules within the catalyst's pores. This layer can act as a barrier, hindering the nonpolar this compound molecules from accessing the active acidic sites[1].

Conversely, too little water means a low concentration of the nucleophile, which will also slow the reaction. Therefore, an optimal solvent ratio exists. For instance, in studies using aqueous acetone for this compound hydration, the catalytic activity increases with water content up to a certain point (e.g., a 1:1 V/V mixture), after which the rate decreases due to the aforementioned phase and mass transfer issues[1].

Q2: I'm synthesizing isobornyl acetate from this compound and acetic acid, but my yield is low and I'm getting significant amounts of isoborneol. How does the solvent composition cause this?

A: This is a common selectivity problem where your solvent (acetic acid) and a contaminant (water) are competing as nucleophiles. The reaction proceeds via a carbocation intermediate after this compound is protonated by an acid catalyst. This carbocation can then be attacked by either acetic acid (to form the desired isobornyl acetate) or water (to form the isoborneol byproduct).

Research has shown a direct correlation between the water content in the acetic acid and the product distribution[2][3].

  • Low Water Content: Favors the formation of isobornyl acetate, leading to high selectivity for your target product[2].

  • Increasing Water Content: As the ratio of water to acetic acid increases, the selectivity shifts towards isoborneol. However, this often comes at the cost of a rapidly decreasing overall this compound conversion rate, likely due to increased mass transfer resistance at the oil-water interface[2].

Therefore, to maximize the yield of isobornyl acetate, it is crucial to use anhydrous or near-anhydrous acetic acid. If isoborneol is the desired product, a controlled amount of water can be intentionally added to the acetic acid medium[2][3].

Q3: My this compound reaction is producing a complex mixture of isomers. How does the solvent influence the underlying Wagner-Meerwein rearrangement?

A: The Wagner-Meerwein rearrangement is a hallmark of this compound chemistry and is fundamentally a carbocation 1,2-rearrangement[4]. The solvent plays a critical role in stabilizing the carbocation intermediates and transition states involved in this process.

The key steps are:

  • Protonation of the this compound double bond to form a tertiary carbocation.

  • Rearrangement of this carbocation to a more stable secondary carbocation (this may seem counterintuitive, but it is driven by relief of steric strain)[5].

  • Nucleophilic attack on the rearranged carbocation.

The nature of the solvent dictates the "lifetime" and "freedom" of the carbocationic species:

  • Polar Protic Solvents (e.g., water, acetic acid): These solvents are excellent at solvating and stabilizing discrete, "free" carbocations through hydrogen bonding and strong dipole interactions. This can facilitate the rearrangement and subsequent capture by the nucleophile[6].

  • Nonpolar Solvents: In nonpolar media, the formation of fully dissociated, free carbocations is less likely. Instead, the reaction may proceed through tighter ion pairs, where the counter-ion (e.g., a chloride ion from HCl addition) never fully escapes the influence of the carbocation[5]. This can influence the stereoselectivity of the subsequent nucleophilic attack[5].

Therefore, if you are observing an unexpected distribution of products, consider that the polarity of your solvent is directly modulating the stability and nature of the carbocationic intermediates central to the Wagner-Meerwein pathway.

Troubleshooting Guides

Issue: Low Conversion in Acid-Catalyzed this compound Hydration
Symptom Potential Cause Recommended Solution
Reaction stalls at low conversion.Poor solubility of this compound. this compound is nonpolar and requires a co-solvent to mix with water.Introduce a polar aprotic co-solvent like acetone or 1,4-dioxane to create a homogeneous reaction phase[1][7].
Using a solid acid catalyst, the rate is slow despite high water content.Mass transfer limitation. Excess water can block the hydrophobic this compound from reaching active sites on hydrophilic catalysts[1].Systematically vary the water-to-co-solvent ratio to find the optimal balance. A 1:1 (V/V) acetone:water mixture is often a good starting point[1].
Reaction is slow even with optimized solvent ratio.Insufficient catalyst activity or loading. The acid strength and number of active sites may be too low.Increase catalyst loading or switch to a stronger acid catalyst. Phosphotungstic acid, for example, has shown higher activity than some resins[7].
Issue: Poor Selectivity in Isobornyl Acetate Synthesis
Symptom Potential Cause Recommended Solution
Significant formation of isoborneol alongside isobornyl acetate.Presence of water in the reaction medium. Water competes with acetic acid as a nucleophile, leading to the hydration product[2].Use anhydrous acetic acid. If this is not possible, quantify the water content and correlate it with product ratios to understand the tolerance of your system.
Conversion of this compound decreases when attempting to drive the reaction towards isoborneol by adding more water.Increased mass transfer resistance. The addition of water to acetic acid can create biphasic conditions, slowing the overall reaction[2].Consider adding a different co-solvent, such as ethyl acetate, which has been shown to improve the yield of isoborneol in acetic acid/water systems[2][3].

Data & Protocols

Data Summary: Effect of Solvent Composition on this compound Reactions

The following tables summarize quantitative data from the literature, illustrating the critical impact of solvent ratios.

Table 1: Effect of Acetone:Water Ratio on this compound Hydration (Data synthesized from studies using PW4-SBA-15-SO3H catalyst)[1]

Acetone:Water Ratio (V/V)This compound Conversion (%)Selectivity to Isoborneol (%)
90:10~60~75
70:30~85~85
50:50>9990
30:70~90~88
10:90~70~80

Table 2: Effect of Water:Acetic Acid Ratio on Product Distribution (Data synthesized from studies using tartaric acid-boric acid catalyst)[2]

Water:Acetic Acid Ratio (w/w)This compound Conversion (%)GC Content of Isobornyl Acetate (%)GC Content of Isoborneol (%)
0.0886.578.92.9
Increasing RatioDecreases RapidlyDecreasesIncreases
Experimental Protocol: Solvent Screening for this compound Hydration

This protocol provides a framework for systematically evaluating the effect of solvent composition on reaction rate.

Objective: To determine the optimal acetone:water ratio for the acid-catalyzed hydration of this compound to isoborneol.

Materials:

  • This compound (95%+)

  • Acetone (ACS grade)

  • Deionized Water

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Internal standard for GC analysis (e.g., dodecane)

  • Reaction vials/flasks with magnetic stir bars

  • Heating block or oil bath with temperature control

  • Gas Chromatograph with FID (GC-FID)

Procedure:

  • Catalyst Preparation: Wash the solid acid catalyst with deionized water and then acetone, and dry under vacuum at 60°C for 12 hours.

  • Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard (dodecane) in acetone.

  • Reaction Setup:

    • In a series of five reaction vials, add a pre-weighed amount of the dried catalyst (e.g., 50 mg).

    • To each vial, add the required volumes of acetone and water to achieve the desired V/V ratios (e.g., 90:10, 70:30, 50:50, 30:70, 10:90), keeping the total volume constant (e.g., 5 mL).

  • Reaction Initiation:

    • Place the vials in the heating block pre-heated to the desired reaction temperature (e.g., 60°C) and begin stirring.

    • Allow the solvent and catalyst to equilibrate for 10 minutes.

    • Initiate the reaction (t=0) by adding a precise volume of the this compound/dodecane stock solution to each vial.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot (~50 µL) from each vial.

    • Immediately quench the aliquot in a GC vial containing a small amount of a neutral solvent (e.g., ethyl acetate) and a drying agent (e.g., Na₂SO₄) to stop the reaction.

  • Analysis:

    • Analyze the quenched samples by GC-FID.

    • Calculate the conversion of this compound and the selectivity to isoborneol at each time point for each solvent ratio using the internal standard for quantification.

  • Data Interpretation: Plot this compound conversion vs. time for each solvent system to determine the initial reaction rates. Plot final conversion and selectivity vs. the acetone:water ratio to identify the optimal composition.

Visualized Mechanisms & Workflows

Visualizing the processes involved can clarify complex relationships between reactants, intermediates, and experimental steps.

G cluster_0 Acid-Catalyzed this compound Reaction Pathway cluster_1 Solvent/Nucleophile Attack This compound This compound Protonation Protonation (+H⁺) This compound->Protonation Carbocation1 Tertiary Carbocation (Initial Intermediate) Protonation->Carbocation1 WM_Rearrangement Wagner-Meerwein Rearrangement Carbocation1->WM_Rearrangement Carbocation2 Secondary Carbocation (Rearranged) WM_Rearrangement->Carbocation2 Isoborneol Isoborneol (via H₂O) Carbocation2->Isoborneol Polar Protic (H₂O) Isobornyl_Acetate Isobornyl Acetate (via AcOH) Carbocation2->Isobornyl_Acetate Polar Protic (AcOH) G cluster_workflow Experimental Workflow for Solvent Optimization A Define Reaction Goal (e.g., Maximize Rate vs. Selectivity) B Select Solvent Candidates A->B C Polar Protic (e.g., H₂O, AcOH) B->C Stabilize Intermediates D Polar Aprotic (e.g., Acetone, MeCN) B->D Solubilize Reactants E Nonpolar (e.g., Toluene, Hexane) B->E Limit Ionization F Run Small-Scale Parallel Reactions (Varying solvent ratios) C->F D->F E->F G Analyze Results (GC/HPLC for Conversion & Selectivity) F->G H Identify Lead Solvent System(s) G->H I Fine-Tune Optimization (Temperature, Catalyst Load) H->I J Validate & Scale-Up I->J

References

Preventing polymerization of camphene during storage.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Camphene Stability. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and handling of this compound. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting strategies to prevent its polymerization and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

This compound is a bicyclic monoterpene, a valuable chiral building block in synthesizing various pharmaceutical compounds and fragrances.[1] It exists as a volatile, white crystalline solid with a pungent camphor-like odor.[2][3] The primary concern with this compound is its propensity to undergo polymerization, isomerization, and oxidation during storage.[4][5] These degradation pathways can lead to a decrease in purity, the formation of unwanted byproducts, and potentially impact the outcome and reproducibility of your research.

Q2: I've noticed a change in the physical appearance and odor of my stored this compound. What could be the cause?

Changes in the physical state, such as clumping, discoloration, or a significant alteration in odor, are often indicators of this compound degradation. These changes can be attributed to thermal degradation, oxidation, or acid-catalyzed polymerization.[6][7] Exposure to heat, light, air (oxygen), and acidic contaminants can initiate these degradation processes.[3][6][7]

Q3: What are the primary factors that trigger the polymerization of this compound during storage?

The polymerization of this compound is primarily initiated by:

  • Heat: Elevated temperatures can provide the activation energy needed for polymerization reactions. Thermal degradation can lead to the formation of various oxidative byproducts.[2][6][7]

  • Light: UV radiation can generate free radicals, which can initiate chain-reaction polymerization.

  • Oxygen (Air): this compound can undergo auto-oxidation in the presence of air, forming peroxides and other oxygenated derivatives that can act as polymerization initiators.[6][7]

  • Acidic Catalysts: The presence of acidic impurities can significantly accelerate the isomerization of this compound and promote cationic polymerization.[3][4][8][9]

Troubleshooting Guide: Preventing this compound Polymerization

This section provides a structured approach to troubleshoot and mitigate this compound polymerization.

Issue 1: Suspected Polymerization in a Recently Opened Container
  • Symptoms: The this compound appears clumpy, has a yellowish tint, or exhibits a different odor than a fresh sample.

  • Root Cause Analysis: This is likely due to exposure to air and moisture upon opening the container, potentially accelerated by improper storage conditions (e.g., elevated temperature).

  • Immediate Action:

    • Immediately purge the container headspace with an inert gas (e.g., argon or nitrogen) before resealing.

    • Store the container in a cool, dark place, preferably in a refrigerator or a designated flammables cabinet.[10][11]

  • Long-Term Prevention:

    • Aliquot the this compound into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material.

    • Always use clean, dry spatulas and glassware to avoid introducing contaminants.

Issue 2: Gradual Degradation of this compound Over Long-Term Storage
  • Symptoms: A noticeable decrease in purity is observed in routine analytical tests (e.g., GC-MS) over several months.

  • Root Cause Analysis: This slow degradation is often a result of suboptimal storage conditions, allowing for slow oxidation and/or thermally induced changes.

  • Preventative Protocol:

    • Optimal Storage Conditions: Store this compound at or below the recommended temperature of 0-8°C in a tightly sealed container.[1]

    • Inert Atmosphere: For long-term storage, it is highly recommended to store this compound under an inert atmosphere (argon or nitrogen).

    • Use of Stabilizers: Consider the addition of a suitable antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (typically in the ppm range) to inhibit oxidative degradation.[1][12]

Diagram: Key Factors Influencing this compound Stability

G cluster_storage Storage Conditions cluster_contaminants Contaminants Temperature Temperature Degradation Degradation Temperature->Degradation Light Light Light->Degradation Atmosphere (O2) Atmosphere (O2) Atmosphere (O2)->Degradation Acidic Impurities Acidic Impurities Acidic Impurities->Degradation Moisture Moisture Moisture->Degradation This compound This compound This compound->Degradation

Caption: Factors leading to this compound degradation.

Experimental Protocols

Protocol 1: Recommended Storage Procedure for this compound
  • Container: Use an amber glass bottle with a PTFE-lined cap to protect from light and ensure an airtight seal.

  • Inert Atmosphere: Before sealing, flush the headspace of the container with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace any air.

  • Sealing: Tightly seal the container immediately after flushing. For added security, wrap the cap with paraffin film.

  • Storage Location: Store the sealed container in a refrigerator or a designated cold storage unit at 0-8°C.[1]

  • Labeling: Clearly label the container with the date of receipt, date opened, and storage conditions.

Protocol 2: Monitoring this compound Purity using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for assessing the purity of this compound and detecting potential degradation products.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating terpenes.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/minute.

    • Final Hold: Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to create a calibration curve if quantitative analysis is required.

Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Integrate the peak area of this compound and any impurity peaks.

  • Calculate the purity of this compound as a percentage of the total peak area.

  • Compare the chromatogram to that of a fresh, high-purity standard to identify any new peaks that may correspond to degradation products. Common degradation products can include camphenilone and other oxygenated derivatives.[6][13][14]

Data Summary Table

ParameterRecommended ConditionRationale
Storage Temperature 0-8°CMinimizes thermal degradation and polymerization.[1]
Storage Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidative degradation.[6][7]
Container Amber Glass, PTFE-lined capProtects from light and ensures an airtight seal.[15]
Stabilizer (Optional) BHT (low ppm)Scavenges free radicals to inhibit oxidation.[1][12]

Mechanism of Stabilization: The Role of Phenolic Antioxidants

The addition of a hindered phenolic antioxidant like BHT is a proactive measure to prevent the oxidative degradation of this compound. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxyl radical, which may have formed on the this compound molecule. This process neutralizes the reactive radical, terminating the chain reaction of oxidation.[16][17][18]

Diagram: Workflow for this compound Storage and Quality Control

G Start Start Receive_this compound Receive this compound Shipment Start->Receive_this compound Initial_QC Initial Quality Control (GC-MS) Receive_this compound->Initial_QC Store Store under Optimal Conditions (0-8°C, Inert Atmosphere) Initial_QC->Store Use_In_Experiment Use in Experiment Store->Use_In_Experiment Periodic_QC Periodic Quality Control (GC-MS) Use_In_Experiment->Periodic_QC Check_Purity Purity > 95%? Periodic_QC->Check_Purity Check_Purity->Store Yes End End Check_Purity->End No - Dispose

Caption: Recommended workflow for this compound handling.

References

Validation & Comparative

A Comparative Guide to Camphene and Limonene as Bio-based Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the selection of an appropriate solvent is a critical decision that influences reaction kinetics, yield, purity, and the overall environmental footprint of a synthetic process. With the growing emphasis on green chemistry, there is a significant shift away from petroleum-derived solvents towards sustainable, bio-based alternatives. Among these, terpenes, a large and diverse class of organic compounds produced by a variety of plants, have emerged as promising candidates. This guide provides an in-depth comparative analysis of two prominent monoterpenes: camphene and limonene, offering researchers, scientists, and drug development professionals the technical insights required to make informed decisions for their specific applications.

Introduction to this compound and Limonene: Structure and Origin

This compound and limonene are both cyclic monoterpenes with the same chemical formula, C10H16, but with distinct structural arrangements that dictate their physical and chemical properties.[1][2]

  • This compound is a bicyclic monoterpene, existing as a white crystalline solid at room temperature.[1][3] It is a minor constituent of many essential oils, including turpentine, cypress oil, and camphor oil, and is industrially produced by the catalytic isomerization of the more abundant α-pinene.[3][4] Its characteristic sharp, pine-like aroma has led to its use in fragrances.[1]

  • Limonene is a monocyclic monoterpene, most commonly found as the D-enantiomer, which is the major component in the oil of citrus fruit peels.[2][5][6] It is a colorless liquid with a strong, pleasant citrus scent.[6] D-limonene is primarily obtained as a byproduct of the orange juice industry through methods like centrifugal separation and steam distillation.[2]

The structural differences between the bicyclic this compound and the monocyclic limonene are fundamental to their varying solvent characteristics.

G cluster_this compound This compound cluster_limonene Limonene Camphene_Structure Camphene_Structure Limonene_Structure Limonene_Structure

Caption: Chemical structures of this compound and Limonene.

Physical and Chemical Properties: A Side-by-Side Comparison

The utility of a solvent is largely determined by its physical and chemical properties. The following table provides a comparative summary of key parameters for this compound and limonene.

PropertyThis compoundLimonene
Chemical Formula C10H16[1]C10H16[2]
Molar Mass 136.23 g/mol [1]136.238 g/mol [2]
Appearance White crystalline solid[1]Colorless liquid[2]
Odor Sharp, pine-like, camphoraceous[1][3]Orange/lemon-like (D-limonene)[2][6]
Melting Point 48–52 °C[1]-74.35 °C[2]
Boiling Point ~159 °C[1]176 °C[2]
Density (at 20°C) 0.84 g/cm³[1]0.8411 g/cm³[2]
Flash Point 36 °C (closed cup)[7][8]48 °C (closed cup)
Water Solubility Insoluble[3][7][9]Insoluble[2]
Solubility in Organic Solvents Soluble in ether, cyclohexane, chloroform; slightly soluble in ethanol[7]Miscible with benzene, chloroform, ether, oils[2]
Hansen Solubility Parameters (MPa^0.5) δD: 16.4, δP: 1.8, δH: 3.1[10]δD: 17.2, δP: 1.8, δH: 4.3[10]

Expert Analysis: The most striking difference is their physical state at room temperature; this compound is a solid while limonene is a liquid. This has significant practical implications for handling and application. For processes requiring a solid solvent that can be melted for use, this compound is a viable option. Limonene's liquid state makes it a more direct replacement for many conventional liquid solvents.

Their Hansen Solubility Parameters (HSPs) offer deeper insight into their solvency power.[11] HSPs quantify the cohesive energy of a solvent based on three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[12] Both this compound and limonene are predominantly nonpolar, as indicated by their high δD values and low δP and δH values.[10] Limonene's slightly higher δD and δH suggest it has a marginally broader solvency range for compounds with some hydrogen bonding capability compared to this compound.[10] The principle of "like dissolves like" dictates that solvents with HSPs similar to a solute will be most effective at dissolving it.[11]

Solvency Performance in Pharmaceutical Contexts

Both this compound and limonene are effective solvents for nonpolar compounds and can serve as alternatives to traditional solvents like toluene and xylene.[2][13]

Limonene has been extensively studied and is recognized for its strong solvency power, comparable to turpentine.[5] It is effective at dissolving oils, greases, and certain polymers like polystyrene.[2][5][13] In pharmaceutical applications, limonene is used to enhance the skin penetration of medicinal ointments and creams.[14] It has also been explored for its ability to dissolve and extract various natural products and active pharmaceutical ingredients (APIs).[15][16] For example, d-limonene has shown greater efficacy in extracting carotenoids from carrots than n-hexane, a common petroleum-based solvent.[15]

This compound is also a capable solvent for nonpolar substances and is used in various chemical reactions and as a solvent for resins and lacquers.[3][17][18] Its role as a precursor in the synthesis of other important chemicals, including pharmaceuticals, underscores its utility.[17][18] While less documented as a direct solvent for APIs compared to limonene, its chemical properties suggest it would be effective for dissolving nonpolar drug molecules. A study on deep eutectic solvents showed that a mixture of menthol and camphor (a derivative of this compound) significantly increased the solubility of several poorly soluble drugs, including furosemide and quercetin.[19]

Experimental Protocol: Comparative Solubility Assessment of a Model API

To provide a practical framework for evaluating these solvents, the following protocol outlines a standardized shake-flask method for determining the solubility of a model nonpolar API.[20]

Objective: To quantitatively compare the solubility of a model API (e.g., ibuprofen) in this compound and d-limonene at a specified temperature.

Materials:

  • Model API (e.g., Ibuprofen, USP grade)

  • D-Limonene (≥98% purity)

  • This compound (≥95% purity)

  • Scintillation vials (20 mL)

  • Thermostatically controlled shaker bath

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Syringe filters (0.45 µm, PTFE)

  • Volumetric flasks and pipettes

  • Mobile phase for HPLC (e.g., acetonitrile/water with phosphoric acid)

Methodology:

G start Start: Prepare Saturated Solutions step1 Step 1: Add excess API to 5 mL of each solvent (Limonene & melted this compound) in separate vials. start->step1 step2 Step 2: Place vials in a shaker bath at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium. step1->step2 step3 Step 3: Allow solutions to stand for 2 hours to let undissolved solids settle. step2->step3 step4 Step 4: Carefully withdraw an aliquot from the supernatant of each vial. step3->step4 step5 Step 5: Filter the aliquot through a 0.45 µm PTFE syringe filter. step4->step5 step6 Step 6: Dilute the filtered solution with a suitable solvent (e.g., mobile phase) to a concentration within the HPLC calibration range. step5->step6 step7 Step 7: Analyze the diluted samples by HPLC to determine the API concentration. step6->step7 end_node End: Compare solubility values (mg/mL). step7->end_node

Caption: Workflow for comparative solubility determination.

Causality and Self-Validation:

  • Why excess API? Using an excess of the solid solute ensures that the solution becomes saturated, which is essential for determining the maximum solubility at a given temperature.

  • Why 24 hours of shaking? This duration is typically sufficient to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

  • Why filtration? Filtering the supernatant is crucial to remove any undissolved microparticles, which would otherwise lead to an overestimation of the solubility.

  • Why HPLC? HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the dissolved API, ensuring the reliability of the results. A pre-validated HPLC method with a calibration curve is essential for this step.

Health, Safety, and Environmental (HSE) Profile

A critical aspect of solvent selection is the evaluation of its HSE profile. Both this compound and limonene are generally considered to have a more favorable profile than many conventional solvents.

AspectThis compoundLimonene
Source Primarily from isomerization of α-pinene (from pine trees)[1][4]Byproduct of the citrus industry[2][13]
Biodegradability Readily biodegradable[8]Readily biodegradable[13][21]
Toxicity Toxic by ingestion; dust and crystals can cause eye, nose, and throat irritation.[3][4][7] Not found to be a skin sensitizer or genotoxic in recent assessments.[3][22]Low acute toxicity.[23] Can be a skin irritant.[23] Autoxidized products can be skin sensitizers.[2][23]
Flammability Flammable solid[7]Combustible liquid[2]
Environmental Impact Not considered Persistent, Bioaccumulative, and Toxic (PBT).[22]Generally recognized as safe (GRAS) by the FDA for food applications.[24] Does not negatively affect the environment according to the EPA.[13] Oxidation may contribute to aerosol and photochemical smog formation.[23]

Expert Analysis: Both solvents are derived from renewable resources and are biodegradable, which are significant advantages from a green chemistry perspective.[1][8][13][21] Limonene is often touted as being particularly eco-friendly due to its origin as a waste byproduct.[21]

In terms of safety, both require careful handling. This compound is a flammable solid, and its dust can be an irritant.[4][7] Limonene is a skin irritant, and its oxidation products are known skin sensitizers.[23] This is an important consideration for applications involving prolonged dermal contact or open-air use where oxidation can occur.[2] Proper ventilation and personal protective equipment are necessary when working with either solvent.

Applications in Drug Development and Research

The choice between this compound and limonene will depend on the specific requirements of the application.

  • Limonene is an excellent choice for:

    • A general-purpose, nonpolar, bio-based solvent to replace toluene, xylene, or hexane in cleaning applications or extractions.[2][13]

    • Formulations requiring enhanced skin penetration for topical and transdermal drug delivery.[14]

    • Applications where a pleasant citrus odor is desired or acceptable.[5]

    • Processes where a liquid solvent is required for ease of handling.

  • This compound is well-suited for:

    • Use as a chemical intermediate and building block for the synthesis of other molecules, including camphor and various pharmaceutical compounds.[1][4][18]

    • Applications where a solid solvent that can be melted is advantageous, potentially for controlled release formulations or specific reaction conditions.

    • Processes where the sharp, pine-like odor is not a concern or is masked by other components.

Conclusion and Future Outlook

Both this compound and limonene represent viable and more sustainable alternatives to conventional petroleum-based solvents. Limonene stands out as a versatile, liquid solvent with a well-documented history of use in cleaning, extraction, and pharmaceutical formulations.[2][13][14] Its derivation from citrus waste adds to its appeal as a green solvent.[21] this compound, while a solid at room temperature, is a valuable chemical precursor and a capable nonpolar solvent in its own right.[1][17]

The choice between them is not a matter of one being universally superior, but rather a nuanced decision based on the specific physical state, solvency requirements, safety considerations, and process conditions of the intended application. As the pharmaceutical industry continues to embrace green chemistry principles, the role of terpene-based solvents like this compound and limonene is set to expand, driving further research into their applications and the development of new, even more effective bio-based solvent systems.

References

A Comparative Guide to the Biological Activity of Camphene and Other Key Monoterpenes

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of natural product research and drug development, monoterpenes have emerged as a class of compounds with significant therapeutic potential. As volatile secondary metabolites found in the essential oils of numerous plants, they exhibit a wide array of biological activities.[1] This guide provides an in-depth, objective comparison of the biological activities of camphene, a bicyclic monoterpene, with other structurally related and commercially significant monoterpenes such as α-pinene, β-pinene, and limonene. Our analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating these promising natural compounds.

Introduction to this compound and its Contemporaries

This compound (C₁₀H₁₆), chemically known as 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane, is a prominent constituent of various essential oils, notably from genera like Thymus, Origanum, and Salvia.[1] Its unique bicyclic structure distinguishes it from other common monoterpenes like the bicyclic α-pinene and β-pinene, and the monocyclic limonene. This structural diversity is a key determinant of their differing biological activities and mechanisms of action. This guide will delve into a comparative analysis of their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Comparative Analysis of Biological Activities

Antioxidant Activity

Oxidative stress, arising from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of chronic diseases. Monoterpenes are recognized for their potential to mitigate oxidative damage.[2] The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[3]

While this compound has been reported to possess antioxidant properties, quantitative data directly comparing its efficacy to other monoterpenes can vary depending on the specific assay and experimental conditions.[4][5] Studies have shown that (+)-camphene exhibits a strong antioxidant effect in thiobarbituric acid reactive substances (TBARS) and total radical-trapping antioxidant parameter (TRAP) assays and demonstrates significant scavenging activity against hydroxyl and superoxide radicals.[4]

Table 1: Comparative Antioxidant Activity of Selected Monoterpenes

MonoterpeneAssayIC50 Value (or % Inhibition)Reference
This compound TBARS AssaySignificant inhibition[4]
TRAP/TAR AssayStrongest antioxidant effect compared to p-cymene and geranyl acetate[4]
α-Pinene DPPH Assay--
ABTS Assay--
Limonene DPPH AssayStrong radical scavenging activity[2]
ABTS Assay--
Anti-inflammatory Activity

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various diseases. Monoterpenes have demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[6] These pathways regulate the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][7]

This compound has been shown to reduce the production of pro-inflammatory cytokines.[2][6] A common method to assess anti-inflammatory potential is to measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.[6]

Table 2: Comparative Anti-inflammatory Activity of Selected Monoterpenes

MonoterpeneCell LineIC50 for NO Inhibition (µM)Reference
This compound RAW 264.7Data not in comparable format, but reduces pro-inflammatory cytokines[6]
α-Pinene RAW 264.7~233[6]
(-)-Limonene RAW 264.7> 666[6]
β-Myrcene Human ChondrocytesSignificant inhibition at 50 µg/mL[6]

The data suggests that while limonene shows weaker NO inhibition, α-pinene is more potent. Although a direct IC50 for this compound is not available in a comparable format, its ability to reduce pro-inflammatory cytokines underscores its anti-inflammatory potential.[6]

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Macrophage cluster_2 Monoterpene Action LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->iNOS MAPK->COX2 MAPK->Cytokines NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins This compound This compound This compound->NFkB Inhibition This compound->MAPK Inhibition OtherMonoterpenes Other Monoterpenes OtherMonoterpenes->NFkB Inhibition OtherMonoterpenes->MAPK Inhibition

Caption: Monoterpene inhibition of inflammatory signaling pathways.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the search for new therapeutic agents. Monoterpenes have demonstrated broad-spectrum antimicrobial activity against various pathogens.[8] Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[9][10] The MIC is the lowest concentration of an antimicrobial agent that prevents visible microbial growth, while the MBC is the lowest concentration required to kill 99.9% of the bacteria.[9][11]

This compound has been shown to possess both antibacterial and antifungal properties.[1][12] Its mechanism of action can involve the disruption of the cell membrane integrity of microorganisms.

Table 3: Comparative Antimicrobial Activity of Selected Monoterpenes

MonoterpeneMicroorganismMIC (µg/mL)Reference
This compound Bacillus thuringiensis≤ 500[12]
Staphylococcus aureus610[12]
Escherichia coli540[12]
α-Pinene Staphylococcus aureus--
Escherichia coli--
Limonene Staphylococcus aureus--
Escherichia coli--
Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Several monoterpenes have been investigated for their cytotoxic and apoptotic effects on various cancer cell lines.[13][14][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[16][17]

This compound has demonstrated notable anticancer activity.[13] It has been shown to induce apoptosis in melanoma cells through the intrinsic pathway, primarily by causing endoplasmic reticulum stress, leading to a loss of mitochondrial membrane potential and upregulation of caspase-3 activity.[18] In vivo studies have also shown that this compound can inhibit the growth of highly aggressive melanoma cells.[18]

Table 4: Comparative Anticancer Activity of Selected Monoterpenes

MonoterpeneCancer Cell LineIC50 (µM)Mechanism of ActionReference
This compound Melanoma (B16F10-Nex2)-Induces apoptosis via ER stress[18]
Thymoquinone Lung (A549)47Activates caspase-dependent apoptosis[13]
Carvone --Reduces cell viability[13]
Linalool --Tumor inhibition[13]

Note: IC50 values are highly dependent on the cell line and experimental conditions. The table provides a qualitative comparison of the reported anticancer activities.

G cluster_0 This compound Action cluster_1 Cancer Cell This compound This compound ER Endoplasmic Reticulum (ER) This compound->ER Induces Stress Ca_release Ca²⁺ Release ER->Ca_release Mitochondria Mitochondria Ca_release->Mitochondria MMP_loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_loss Caspase3 Caspase-3 Activation MMP_loss->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis in cancer cells.

Experimental Protocols

For researchers looking to validate or expand upon these findings, the following are detailed, step-by-step methodologies for key in vitro assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH free radical.[3]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store in a dark bottle at 4°C.[3]

    • Prepare serial dilutions of the test compound (e.g., this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.[3]

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test sample or standard solution.

    • Add a fixed volume of the DPPH working solution to all wells.[3]

    • Mix thoroughly and incubate in the dark at room temperature for 30 minutes.[3]

  • Data Analysis:

    • Measure the absorbance at approximately 517 nm.[3]

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

      AcontrolA{control}Acontrol​
      - ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      ) / ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      ] x 100.[3]

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[3]

G cluster_0 DPPH Assay Workflow A Prepare DPPH solution and test compound dilutions B Add test compound and DPPH solution to microplate A->B C Incubate in the dark (30 minutes) B->C D Measure absorbance at ~517 nm C->D E Calculate % inhibition and IC50 value D->E

Caption: Workflow for the DPPH antioxidant assay.

Nitric Oxide (NO) Inhibition Assay

This assay quantifies the anti-inflammatory effect of a compound by measuring the inhibition of NO production in LPS-stimulated macrophages.[7]

  • Cell Culture:

    • Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.[7]

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[7]

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[7]

    • Incubate for 24 hours.[7]

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.[7]

    • In a new 96-well plate, mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[7]

    • Incubate at room temperature for 10-15 minutes, protected from light.[7]

  • Data Analysis:

    • Measure the absorbance at 540 nm.[7]

    • The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

Antimicrobial Susceptibility Testing (MIC/MBC)

This method determines the lowest concentration of an antimicrobial agent that inhibits or kills a specific microorganism.[10]

  • Preparation:

    • Perform a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well plate.[10]

    • Prepare a standardized bacterial suspension.[10]

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension.[10]

    • Incubate the plate under appropriate conditions (e.g., 35 ± 2°C for 16–20 hours).[10]

  • MIC Determination:

    • Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration with no visible growth.[10]

  • MBC Determination:

    • Subculture aliquots from the wells showing no growth onto drug-free agar plates.[10]

    • Incubate the plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[10]

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.[19][20]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.[20]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are formed by viable cells.[20]

  • Formazan Solubilization and Data Acquisition:

    • Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[20]

    • Measure the absorbance at approximately 570 nm.[20]

    • Calculate the percentage of cell viability relative to untreated control cells.

Conclusion

This comparative guide highlights the diverse and potent biological activities of this compound in relation to other well-studied monoterpenes. While this compound demonstrates significant antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, its efficacy relative to other monoterpenes can be context-dependent, varying with the specific biological endpoint and experimental model. The provided experimental protocols offer a standardized framework for researchers to further elucidate the therapeutic potential of these fascinating natural compounds. As the demand for novel, effective, and safe therapeutic agents continues to grow, this compound and its fellow monoterpenes represent a valuable and promising frontier in drug discovery and development.

References

A Senior Application Scientist's Guide to Enantioselective Analysis of Camphene via Chiral Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Camphene's Biological Profile

This compound, a bicyclic monoterpene, is a prominent constituent of many essential oils and a valuable chiral building block in chemical synthesis.[1] Its molecular structure features two stereogenic centers, giving rise to two enantiomers: (+)-camphene and (-)-camphene. While possessing identical physical and chemical properties in an achiral environment, these enantiomers can exhibit distinct biological activities due to the stereospecific nature of biological receptors.

Emerging research underscores the enantiomer-dependent bioactivity of terpenes. For instance, derivatives of (-)-camphene have demonstrated potent antibacterial activity against pathogenic strains like Staphylococcus aureus and Enterococcus spp.[2][3] Conversely, related monoterpenes such as (+)-camphor have shown notable insecticidal properties.[4] This stereospecificity highlights the critical need for robust enantioselective analytical methods to accurately determine the enantiomeric composition of this compound in various matrices, from essential oils to pharmaceutical intermediates. Such analyses are crucial for quality control, authenticity assessment, and understanding the pharmacological or toxicological profiles of this compound-containing products.[5]

This guide provides a comparative overview of three powerful chiral chromatography techniques for the enantioselective analysis of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC). We will delve into the principles, advantages, and practical considerations of each technique, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their applications.

Comparative Analysis of Chiral Chromatography Techniques for this compound Enantioseparation

The separation of this compound enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP). The differential stability of these complexes leads to different retention times for the two enantiomers, enabling their separation. The choice of chromatographic technique and CSP is paramount for achieving optimal resolution.

Chiral Gas Chromatography (GC): The Gold Standard for Volatile Terpenes

Chiral GC is a well-established and highly effective technique for the enantioseparation of volatile compounds like this compound. The most successful CSPs for this application are derivatized cyclodextrins, which are macrocyclic oligosaccharides that form inclusion complexes with the analyte. The chiral recognition is influenced by the size of the cyclodextrin cavity and the nature of the derivatizing groups.

Key Advantages of Chiral GC for this compound Analysis:

  • High Efficiency and Resolution: Capillary GC columns offer excellent peak resolution, allowing for the accurate quantification of enantiomeric excess.

  • Sensitivity: Flame Ionization Detection (FID) provides high sensitivity for hydrocarbons like this compound.

  • Compatibility with Mass Spectrometry (MS): Chiral GC-MS enables positive identification of the enantiomers based on their mass spectra.

Commonly Used Chiral Stationary Phases:

  • Derivatized β- and γ-cyclodextrins are particularly effective. For instance, columns with 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin diluted in a polysiloxane stationary phase have shown excellent separation of this compound enantiomers.

Table 1: Representative Experimental Data for Chiral GC Analysis of this compound Enantiomers

ParameterValue
Column 25 m x 0.25 mm ID, 0.25 µm film thickness with 30% 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin in SE-52
Carrier Gas Hydrogen at 50 cm/s
Injector Temperature 250 °C
Detector Temperature 250 °C (FID)
Oven Program 60 °C (1 min hold), then 2 °C/min to 180 °C
Elution Order (-)-Camphene followed by (+)-Camphene
Resolution (Rs) > 1.5 (baseline separation)

Note: The data presented is a representative example based on published methodologies for monoterpene analysis.

Chiral High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes

Chiral HPLC is a highly versatile technique that can be adapted for the enantioseparation of a wide array of compounds, including non-volatile or thermally labile molecules. For this compound, polysaccharide-based CSPs, such as cellulose and amylose derivatives, are the most effective. These CSPs offer a broad range of enantioselectivity and can be used in both normal-phase and reversed-phase modes.

Key Advantages of Chiral HPLC for this compound Analysis:

  • Broad Applicability: Suitable for a wide range of compounds and sample matrices.

  • Preparative Scale Capabilities: Easily scalable for the isolation of pure enantiomers.

  • Variety of CSPs: A wide selection of commercially available polysaccharide-based columns provides diverse selectivities.

Commonly Used Chiral Stationary Phases:

  • Cellulose and amylose derivatives, such as Chiralcel® OD-H and Chiralpak® AD-H, are widely used for terpene separations.

Table 2: Representative Experimental Data for Chiral HPLC Analysis of this compound Enantiomers

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (99:1, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Expected Elution Order Dependent on the specific CSP and mobile phase
Expected Resolution (Rs) Good separation is anticipated based on literature for similar terpenes.
Chiral Supercritical Fluid Chromatography (SFC): A Green and Efficient Alternative

Chiral SFC has emerged as a powerful alternative to both GC and HPLC for enantioselective analysis. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often modified with a small amount of an organic solvent like methanol or ethanol. SFC combines the advantages of both GC (low viscosity, high diffusivity) and HPLC (use of a liquid-like mobile phase).

Key Advantages of Chiral SFC for this compound Analysis:

  • High Throughput: The low viscosity of the mobile phase allows for high flow rates and rapid separations.

  • Reduced Solvent Consumption: Primarily uses environmentally benign CO2, making it a "greener" technique.

  • Preparative Scale Efficiency: Ideal for preparative separations due to the ease of solvent removal and higher loading capacities compared to HPLC.

  • Orthogonal Selectivity: Can often provide different elution orders and selectivities compared to HPLC, offering a valuable alternative for challenging separations.[1]

Commonly Used Chiral Stationary Phases:

  • Polysaccharide-based CSPs are the most widely used and have demonstrated excellent performance for a broad range of chiral compounds in SFC.[6]

Table 3: Representative Experimental Data for Chiral SFC Analysis of this compound Enantiomers

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase CO2 / Methanol (95:5, v/v)
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 210 nm
Expected Outcome Fast and efficient separation of enantiomers is expected.

Note: While a specific application note for this compound enantioseparation by SFC was not found in the initial search, the provided conditions are representative for chiral SFC of monoterpenes.

Experimental Protocols and Workflows

Detailed Protocol for Chiral GC-MS Analysis of this compound

This protocol provides a step-by-step guide for the enantioselective analysis of this compound in an essential oil matrix using a cyclodextrin-based chiral GC column.

1. Sample Preparation: a. Dilute the essential oil sample 1:100 (v/v) in a suitable solvent such as n-hexane or dichloromethane. b. If necessary, filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions: a. GC System: Agilent 7890B GC or equivalent. b. MS System: Agilent 5977B MSD or equivalent. c. Chiral Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a derivatized β-cyclodextrin (e.g., Rt-βDEXsm). d. Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min. e. Injector: Split/splitless injector at 250 °C, with a split ratio of 50:1. f. Injection Volume: 1 µL. g. Oven Temperature Program: i. Initial temperature: 50 °C, hold for 2 minutes. ii. Ramp 1: 2 °C/min to 120 °C. iii. Ramp 2: 10 °C/min to 220 °C, hold for 5 minutes. h. MSD Parameters: i. Transfer line temperature: 230 °C. ii. Ion source temperature: 230 °C. iii. Electron ionization at 70 eV. iv. Scan range: 40-350 amu.

3. Data Analysis: a. Identify the peaks for (-)-camphene and (+)-camphene based on their retention times, which should be confirmed by injecting individual enantiomeric standards if available. b. Integrate the peak areas of the two enantiomers. c. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dilution Dilute Essential Oil (1:100 in Hexane) Filtration Filter Sample (0.45 µm) Dilution->Filtration Injection Inject 1 µL into GC Filtration->Injection Separation Chiral Separation (Cyclodextrin Column) Injection->Separation Detection MS Detection (EI, Scan Mode) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % ee Integration->Calculation Method_Selection cluster_goals Analytical Objectives cluster_techniques Chromatographic Techniques Start Define Analytical Goal Qualitative Qualitative Screening & Identification Start->Qualitative Quantitative Quantitative Analysis (% ee) Start->Quantitative Preparative Preparative Isolation Start->Preparative GC Chiral GC Qualitative->GC Volatile Matrix HPLC Chiral HPLC Qualitative->HPLC Non-volatile Matrix Quantitative->GC High Resolution Needed Quantitative->HPLC Versatility Preparative->HPLC Established Method SFC Chiral SFC Preparative->SFC Green & Efficient

References

A Comparative Guide to the Catalytic Synthesis of Camphene from α-Pinene and β-Pinene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Camphene, a bicyclic monoterpene, is a highly sought-after chemical intermediate in the pharmaceutical and fragrance industries. It serves as a critical precursor for the synthesis of valuable compounds such as camphor, isobornyl acetate, and other fragrance materials.[1] The primary industrial route to this compound involves the catalytic isomerization of pinenes, which are abundant and renewable feedstocks derived from turpentine, a byproduct of the pulp and paper industry.[2] Turpentine oil is predominantly composed of α-pinene and β-pinene, making both isomers viable starting materials for this compound synthesis.[2]

This guide provides a comparative analysis of the synthesis of this compound from its two principal precursors, α-pinene and β-pinene. We will delve into the mechanistic pathways, compare the efficacy of various catalytic systems with supporting experimental data, and provide detailed protocols for researchers and chemical engineers. Our focus is on elucidating the scientific principles that govern catalyst selection and reaction optimization to achieve high yields and selectivity.

Mechanistic Considerations: A Tale of Two Isomers

The acid-catalyzed isomerization of both α-pinene and β-pinene to this compound proceeds through a series of carbocationic rearrangements. However, the initial steps and the overall efficiency of the conversion differ, which has significant implications for industrial production.

The α-Pinene Pathway: A Direct Rearrangement

The isomerization of α-pinene to this compound is a classic example of a Wagner-Meerwein rearrangement. The reaction is initiated by the protonation of the double bond in the α-pinene molecule by an acid catalyst, forming a tertiary carbocation. This is followed by a ring expansion and a subsequent 1,2-hydride shift to yield the more stable this compound structure. The acidity of the catalyst plays a crucial role; Brønsted acid sites are particularly effective in facilitating this transformation.[3]

G cluster_alpha α-Pinene Isomerization α-Pinene α-Pinene Pinanyl Cation Pinanyl Cation α-Pinene->Pinanyl Cation H+ (Catalyst) Bornyl Cation Bornyl Cation Pinanyl Cation->Bornyl Cation Wagner-Meerwein Rearrangement This compound This compound Bornyl Cation->this compound -H+

The β-Pinene Pathway: An Indirect Route

The conversion of β-pinene to this compound is generally considered to be less direct than that of α-pinene. While direct isomerization to this compound is possible, a predominant pathway involves an initial isomerization of β-pinene to α-pinene, which then undergoes the Wagner-Meerwein rearrangement described above.[4] Some catalysts can also promote the formation of other byproducts like limonene from β-pinene. This initial isomerization step can impact the overall yield and selectivity towards this compound, making the choice of catalyst even more critical.

G cluster_beta β-Pinene Isomerization Pathways β-Pinene β-Pinene α-Pinene α-Pinene β-Pinene->α-Pinene Isomerization Limonene & other byproducts Limonene & other byproducts β-Pinene->Limonene & other byproducts This compound This compound α-Pinene->this compound Wagner-Meerwein Rearrangement

Comparative Performance of Catalytic Systems

The choice of catalyst is paramount in directing the isomerization of pinenes towards high-purity this compound while minimizing the formation of undesirable byproducts such as limonene, terpinolene, and polymeric materials. Solid acid catalysts are favored in industrial settings due to their ease of separation from the reaction mixture and potential for regeneration and reuse.[1]

A comparative study utilizing a titanate-based catalyst demonstrated that while both pinene isomers can be effectively converted to this compound, α-pinene consistently provides a higher yield under identical reaction conditions.[3]

Starting MaterialCatalystTemperature (°C)Reaction Time (h)Conversion (%)This compound Yield (%)Reference
α-Pinene Titanate Nanotubes901>9577[3]
β-Pinene Titanate Nanotubes901>9567[3]
α-Pinene Acid-activated TiO2110-1202-4~9878.5[1]
α-Pinene Sulfated Zirconia120499.643[3]
α-Pinene W2O3–Al2O3 (sol-gel)1506~95~42

Analysis of Performance Data:

The data clearly indicates that while high conversions of both α- and β-pinene can be achieved, the selectivity towards this compound is generally higher when starting with α-pinene. The titanate-based catalysts show remarkable efficiency for both isomers, but the yield from β-pinene is approximately 10% lower.[3] This difference can be attributed to the multi-step nature of the β-pinene conversion, which opens up pathways to other isomeric byproducts. Catalysts with excessively strong acid sites, such as some zeolites and sulfated zirconia, can lead to a higher degree of byproduct formation, thus reducing the selectivity for this compound.[1] The moderate acidity of titanate-based materials appears to be optimal for favoring the desired Wagner-Meerwein rearrangement while suppressing side reactions.[3]

Experimental Protocols

To ensure reproducibility and provide a practical guide for laboratory-scale synthesis, the following detailed experimental protocols are provided.

Protocol 1: Synthesis of Titanate Nanotube Catalyst

This protocol is adapted from the hydrothermal synthesis method.

Materials:

  • Titanium dioxide (TiO2) nanoparticles (anatase)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Disperse TiO2 nanoparticles in a 10 M NaOH aqueous solution in a Teflon-lined autoclave.

  • Heat the autoclave at 130-150°C for 24-48 hours.

  • After cooling to room temperature, filter and wash the solid product with deionized water until the pH of the filtrate is neutral.

  • Wash the resulting sodium titanate nanotubes with a 0.1 M HCl solution to exchange Na+ with H+.

  • Wash again with deionized water to remove excess acid.

  • Dry the final titanate nanotube catalyst at 100°C overnight.

G Start Start Disperse TiO2 in NaOH Disperse TiO2 in NaOH Hydrothermal Treatment\n(130-150°C, 24-48h) Hydrothermal Treatment (130-150°C, 24-48h) Disperse TiO2 in NaOH->Hydrothermal Treatment\n(130-150°C, 24-48h) Filter & Wash\n(Neutral pH) Filter & Wash (Neutral pH) Hydrothermal Treatment\n(130-150°C, 24-48h)->Filter & Wash\n(Neutral pH) Acid Wash (0.1M HCl) Acid Wash (0.1M HCl) Filter & Wash\n(Neutral pH)->Acid Wash (0.1M HCl) Final Wash with DI Water Final Wash with DI Water Acid Wash (0.1M HCl)->Final Wash with DI Water Dry at 100°C Dry at 100°C Final Wash with DI Water->Dry at 100°C End End Dry at 100°C->End

Protocol 2: Comparative Isomerization of α- and β-Pinene

This protocol outlines the general procedure for the liquid-phase isomerization reaction.

Materials:

  • α-pinene (≥98% purity)

  • β-pinene (≥98% purity)

  • Titanate nanotube catalyst (from Protocol 1)

  • Cyclohexane (solvent)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the pinene isomer (α- or β-pinene), cyclohexane as the solvent, and the titanate nanotube catalyst. A typical reactant-to-catalyst ratio is 100:5 by weight.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) with an internal standard.

  • Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration or centrifugation.

  • The liquid product can be further purified by fractional distillation if required.

Conclusion and Future Outlook

Both α-pinene and β-pinene are viable and abundant precursors for the synthesis of this compound. However, this comparative analysis, supported by experimental data, demonstrates that α-pinene is the more efficient starting material, consistently providing higher yields of this compound under similar catalytic conditions.[3] The isomerization of β-pinene often proceeds via an initial conversion to α-pinene, which introduces an additional reaction step and potential for byproduct formation.

The development of highly selective catalysts, such as titanate nanotubes with moderate acidity, has significantly improved the efficiency of this compound synthesis from both isomers.[1][3] Future research should focus on further enhancing the catalytic activity and selectivity for the direct conversion of β-pinene to this compound, which would improve the overall atom economy of turpentine valorization. Additionally, exploring flow chemistry systems with immobilized catalysts could offer advantages in terms of process control, scalability, and catalyst longevity for the industrial production of this valuable chemical intermediate.

References

A Comparative Guide to Solid Acid Catalysts for Camphene Synthesis via α-Pinene Isomerization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the performance of various solid acid catalysts for the synthesis of camphene through the isomerization of α-pinene. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the nuances of different catalyst systems, offering supporting experimental data, detailed protocols, and mechanistic insights to inform catalyst selection and process optimization.

Introduction: The Significance of this compound and the Role of Solid Acid Catalysis

This compound, a bicyclic monoterpene, is a valuable intermediate in the chemical industry, serving as a precursor for the synthesis of fragrances, insecticides, and pharmaceuticals, most notably camphor.[1] The most common route to this compound is the acid-catalyzed isomerization of α-pinene, a readily available and renewable feedstock derived from turpentine.[2]

Traditionally, this transformation has been carried out using homogeneous acid catalysts, which suffer from issues of corrosion, difficult separation, and waste generation. The shift towards green and sustainable chemistry has spurred extensive research into solid acid catalysts, which offer advantages such as ease of separation, reusability, and reduced environmental impact.[3] This guide will explore the performance of several classes of solid acid catalysts in this important industrial reaction.

The isomerization of α-pinene to this compound is a classic example of a Wagner-Meerwein rearrangement, a carbocation-mediated process.[4] The efficiency and selectivity of this reaction are highly dependent on the properties of the solid acid catalyst, including the nature, strength, and density of its acid sites (both Brønsted and Lewis), as well as its textural properties like surface area and pore structure.

The Reaction Mechanism: A Wagner-Meerwein Rearrangement

The isomerization of α-pinene over a solid acid catalyst proceeds through a series of carbocation intermediates. The generally accepted mechanism is depicted below:

G cluster_0 Initiation cluster_1 Rearrangement & Product Formation alpha_pinene α-Pinene pinanyl_cation Pinanyl Cation alpha_pinene->pinanyl_cation + H+ alpha_pinene->pinanyl_cation bornyl_cation Bornyl Cation pinanyl_cation->bornyl_cation Wagner-Meerwein Rearrangement pinanyl_cation->bornyl_cation p_menthadiene_cation p-Menthadiene Cation pinanyl_cation->p_menthadiene_cation Ring Opening pinanyl_cation->p_menthadiene_cation This compound This compound bornyl_cation->this compound - H+ bornyl_cation->this compound tricyclene Tricyclene bornyl_cation->tricyclene - H+ bornyl_cation->tricyclene limonene Limonene p_menthadiene_cation->limonene - H+ p_menthadiene_cation->limonene

Figure 1: General reaction mechanism for the acid-catalyzed isomerization of α-pinene.

The reaction is initiated by the protonation of the double bond in α-pinene on an acid site of the catalyst, forming a tertiary carbocation known as the pinanyl cation. This intermediate can then undergo two primary transformations: a Wagner-Meerwein rearrangement, which involves a 1,2-alkyl shift, leading to the formation of the bornyl cation. Deprotonation of the bornyl cation yields the desired product, this compound, or its isomer, tricyclene. Alternatively, the pinanyl cation can undergo ring-opening to form a p-menthadiene cation, which upon deprotonation, leads to the formation of monocyclic terpenes such as limonene and terpinolene. The selectivity towards this compound is therefore a function of the catalyst's ability to promote the Wagner-Meerwein rearrangement over the ring-opening pathway.

Comparative Performance of Solid Acid Catalysts

The choice of solid acid catalyst significantly influences the conversion of α-pinene and the selectivity towards this compound. This section provides a comparative analysis of different classes of solid acid catalysts, supported by experimental data from the literature.

Titanium Dioxide-Based Catalysts

Titanium dioxide (TiO₂) in its various forms, particularly anatase, is one of the most widely studied and industrially applied catalysts for α-pinene isomerization.[2][5] Its catalytic activity is attributed to the presence of both Brønsted and Lewis acid sites on its surface. The performance of TiO₂ catalysts can be significantly enhanced through various modifications, such as acid activation and nanostructuring.[1][5]

Acid activation of TiO₂ precursors has been shown to increase the surface area and total acidity of the resulting catalyst, leading to improved performance.[5] For instance, TiO₂ nanopowder activated with hydrochloric acid demonstrated complete conversion of α-pinene with a this compound selectivity of 63.96%.[5] Another promising approach is the use of titanate nanotubes (TNTs), which exhibit high surface area and unique morphology. TNTs prepared by hydrothermal reconstitution and modified with hydrochloric acid achieved an impressive 97.8% α-pinene conversion with 78.5% selectivity to this compound under solvent-free conditions.[6]

Table 1: Performance of Titanium Dioxide-Based Catalysts

CatalystReaction Temperature (°C)Reaction Time (h)α-Pinene Conversion (%)This compound Selectivity (%)Reference
Acid-activated TiO₂ nanopowder140410063.96[5]
Titanate Nanotubes (TNTs-Cl)140697.878.5[6]
SO₄²⁻/TiO₂ Solid Superacid150-~9540[7]
Zeolites

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic properties, making them attractive catalysts for various organic transformations, including α-pinene isomerization. Both natural and synthetic zeolites have been investigated for this reaction.[8] The catalytic activity and selectivity of zeolites are influenced by their framework topology, Si/Al ratio (which determines the acid site density), and the nature of the acid sites (Brønsted vs. Lewis).[8]

Acid-treated natural zeolites, such as clinoptilolite, have shown good catalytic activity.[8] The acid treatment enhances the catalyst's selectivity towards this compound while reducing the formation of byproducts like limonene.[8] Synthetic zeolites, such as Beta, ZSM-5, and MWW-type zeolites (MCM-22, MCM-36, etc.), have also been extensively studied, often in the context of α-pinene oxide isomerization, a related reaction that provides insights into the catalytic behavior of these materials.[9][10] For instance, MCM-22 has demonstrated high selectivity towards campholenic aldehyde (a product of α-pinene oxide isomerization), highlighting the shape-selective nature of these catalysts.[9]

Table 2: Performance of Zeolite Catalysts

CatalystReaction Temperature (°C)Reaction Time (h)α-Pinene Conversion (%)This compound Selectivity (%)Reference
Acid-treated Natural Zeolite130-155-HighModerate[8]
Modification β-molecular sieve---~45[11]
H-USY 15 (steamed)Room Temp-100High selectivity to campholenic aldehyde from α-pinene oxide[12]
Clay Catalysts

Clay minerals, particularly montmorillonite, are naturally occurring, inexpensive, and environmentally benign materials that can act as efficient solid acid catalysts.[13] Their catalytic activity stems from the presence of both Brønsted and Lewis acid sites.[3] Acid activation of clays can further enhance their catalytic performance.

Studies have shown that acid-treated dioctahedral and trioctahedral smectite clays can achieve around 50% α-pinene conversion after 1 hour at 100°C, with this compound selectivities in the range of 52.6–54.5%.[14] Montmorillonite K10, a commercially available acid-activated clay, has also been reported as an effective catalyst for this reaction.[15]

Table 3: Performance of Clay Catalysts

CatalystReaction Temperature (°C)Reaction Time (h)α-Pinene Conversion (%)This compound Selectivity (%)Reference
Acid-treated Smectite Clays1001~5052.6 - 54.5[14]
Halloysite155-165-90~60[11]
Ion-Exchange Resins

Ion-exchange resins, particularly strong acidic cation-exchange resins like Amberlyst, have emerged as viable alternatives to traditional solid acid catalysts.[16][17] These polymeric materials possess sulfonic acid groups that provide strong Brønsted acidity. They offer the advantage of high catalytic activity under relatively mild conditions.

Commercial ion-exchange resins have been successfully employed for the isomerization of α-pinene, with performance comparable to that of acidic TiO₂.[16] The reaction parameters, such as temperature and the α-pinene to catalyst ratio, can be optimized to maximize the yield of this compound.[16]

Table 4: Performance of Ion-Exchange Resins

CatalystReaction Temperature (°C)Reaction Time (h)α-Pinene Conversion (%)This compound Selectivity (%)Reference
Commercial Exchange Resin130-1601-5Comparable to acidic TiO₂-[16]
Amberlyst 35 and 15--Low conversion and selectivity under harsh conditions-[17]

Experimental Protocol: A Representative Procedure for α-Pinene Isomerization

This section outlines a detailed, step-by-step methodology for conducting the isomerization of α-pinene using a solid acid catalyst in a laboratory setting.

4.1. Catalyst Activation (if required)

Many solid acid catalysts require an activation step to remove adsorbed water and expose the active sites. A typical procedure is as follows:

  • Place the required amount of catalyst in a suitable vessel (e.g., a round-bottom flask or a tube furnace).

  • Heat the catalyst under a flow of inert gas (e.g., nitrogen or argon) or under vacuum at a specific temperature (typically 100-500°C, depending on the catalyst's thermal stability) for a defined period (e.g., 2-4 hours).

  • Cool the catalyst to the desired reaction temperature under the inert atmosphere.

4.2. Isomerization Reaction

The following procedure is for a batch reaction in a stirred reactor:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and an inlet for an inert gas.

  • Charge the flask with the activated solid acid catalyst (e.g., 0.1-20% by weight of α-pinene).[11]

  • Add α-pinene to the flask. The reaction can be performed neat (solvent-free) or in a suitable inert solvent.

  • Purge the system with an inert gas (e.g., nitrogen) to remove air.

  • Heat the reaction mixture to the desired temperature (typically 100-170°C) with constant stirring.[11]

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

  • After the desired conversion is achieved or the reaction time has elapsed, cool the reaction mixture to room temperature.

4.3. Product Isolation and Analysis

  • Separate the solid catalyst from the reaction mixture by filtration or centrifugation.

  • The catalyst can be washed with a suitable solvent, dried, and stored for potential reuse.

  • The liquid product mixture is then analyzed quantitatively by GC to determine the conversion of α-pinene and the selectivity towards this compound and other byproducts.

Experimental Workflow Diagram

G start Start catalyst_prep Catalyst Preparation & Activation start->catalyst_prep reaction_setup Reaction Setup (Reactor, α-pinene, catalyst) catalyst_prep->reaction_setup reaction Isomerization Reaction (Heating & Stirring) reaction_setup->reaction monitoring Reaction Monitoring (GC Analysis) reaction->monitoring monitoring->reaction Continue reaction workup Reaction Work-up (Cooling & Catalyst Separation) monitoring->workup Reaction complete analysis Product Analysis (GC, GC-MS) workup->analysis end End analysis->end

Figure 2: A typical experimental workflow for the solid-acid catalyzed isomerization of α-pinene.

Conclusion and Future Outlook

The choice of a solid acid catalyst for the isomerization of α-pinene to this compound is a critical decision that impacts both the efficiency and the economic viability of the process. This guide has provided a comparative overview of several promising catalyst systems, highlighting their respective strengths and weaknesses.

  • Titanium dioxide-based catalysts , especially in their nanostructured forms like titanate nanotubes, offer a compelling combination of high conversion and selectivity, making them a strong contender for industrial applications.[6]

  • Zeolites provide the advantage of shape selectivity and tunable acidity, which can be exploited to minimize the formation of undesirable byproducts.[8]

  • Clay catalysts represent a low-cost and environmentally friendly option, though their activity and selectivity may be lower than more engineered materials.[14]

  • Ion-exchange resins are effective under mild conditions but may have limitations in terms of thermal stability.[16]

Future research in this field will likely focus on the development of novel, highly selective, and robust solid acid catalysts. This includes the design of hierarchical porous materials to overcome diffusion limitations, the synthesis of catalysts with precisely controlled acid site distribution, and the exploration of bifunctional catalysts that can promote specific reaction pathways. The continued development of efficient and sustainable catalytic systems will be crucial for the environmentally responsible production of this compound and other valuable chemicals from renewable resources.

References

A Comparative Guide to the Antimicrobial Effects of Camphene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, natural compounds and their synthetic derivatives have emerged as a promising frontier. Among these, camphene, a bicyclic monoterpene found in various essential oils, has garnered significant attention. This guide provides a comprehensive comparative analysis of the antimicrobial properties of this compound and its key derivatives, offering researchers and drug development professionals a synthesized overview of the current experimental landscape, detailed testing protocols, and insights into their mechanisms of action.

Introduction: this compound - A Natural Scaffold for Antimicrobial Innovation

This compound is a volatile organic compound naturally present in the essential oils of plants such as conifers, nutmeg, cypress, and bergamot.[1] Traditionally used in fragrances and as a food additive, its inherent biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, have made it a compelling starting point for the development of new therapeutic agents.[2][3] The rigid bicyclic structure of this compound provides a unique scaffold that can be chemically modified to enhance its antimicrobial potency and spectrum. This guide will focus on two prominent classes of this compound derivatives: thiosemicarbazones and quaternary ammonium salts, comparing their efficacy against a range of microbial pathogens.

Experimental Methodologies for Antimicrobial Susceptibility Testing

To objectively compare the antimicrobial efficacy of different compounds, standardized and validated experimental protocols are paramount. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), which are fundamental assays in antimicrobial research.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[5][6]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Test Compounds:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted test compounds.

    • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

    • For essential oil-based compounds, a redox indicator like resazurin can be added to aid in the determination of microbial viability. A color change from blue to pink indicates microbial growth.[2]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[4][7] This assay is a crucial next step after determining the MIC to understand whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).

Experimental Protocol: MBC/MFC Determination

  • Subculturing from MIC Wells:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • Plate these aliquots onto fresh, appropriate agar plates (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC/MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[4][8]

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC/MFC Determination start Start prep_culture Prepare Microbial Culture start->prep_culture prep_compound Prepare this compound Derivative Stock start->prep_compound inoculation Inoculate Microtiter Plate prep_culture->inoculation serial_dilution Serial Dilution of Compound prep_compound->serial_dilution serial_dilution->inoculation incubation_mic Incubate (18-24h) inoculation->incubation_mic read_mic Read MIC incubation_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubation_mbc Incubate Agar Plates (18-24h) subculture->incubation_mbc read_mbc Determine MBC/MFC incubation_mbc->read_mbc end End read_mbc->end

Caption: Workflow for determining MIC and MBC/MFC.

Comparative Antimicrobial Efficacy

The antimicrobial activity of this compound itself is generally considered weak to moderate. However, chemical derivatization has proven to be a highly effective strategy for enhancing its potency and broadening its spectrum of activity. The following table summarizes experimental data on the antimicrobial effects of this compound and its derivatives against a range of microorganisms.

Table 1: Comparative Antimicrobial Activity of this compound and Its Derivatives (MIC in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Thiosemicarbazide & Thiosemicarbazone Derivatives
(-)-Camphene-based Thiosemicarbazide (TSC)Staphylococcus aureus1.9 - 31.2[4]
Enterococcus spp.1.9 - 31.2[4]
(-)-Camphene-based 4-hydroxy-thiosemicarbazone (4-OH-TSZ)Staphylococcus aureus1.9 - 31.2[4]
Enterococcus spp.1.9 - 31.2[4]
Various (-)-Camphene-based ThiosemicarbazonesMycobacterium tuberculosis H37Rv3.9 - >250[9][10]
N(4)-[2,2-dimethyl-3-methylnorbornane]-thiosemicarbazideTrichophyton mentagrophytes55 µmol/L
Quaternary Ammonium Salt (QAS) Derivatives
This compound-based QAS (dodecyl group)Staphylococcus aureus0.24[1][7]
Bacillus subtilis0.49[1]
Escherichia coli0.49[1][7]
Klebsiella pneumoniae0.98[1]
Candida albicans0.98[1]
Aspergillus niger0.98[1]
This compound-based QAS (tetradecyl group)Staphylococcus aureus0.49[1]
Bacillus subtilis0.98[1]
Escherichia coli0.98[1]
Klebsiella pneumoniae1.95[1]
Candida albicans1.95[1]
Aspergillus niger1.95[1]

Analysis of Comparative Efficacy:

The data clearly indicates that the derivatization of this compound significantly enhances its antimicrobial activity.

  • Thiosemicarbazone derivatives show potent activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus spp., including multidrug-resistant strains, with MIC values as low as 1.9 µg/mL.[4] They also exhibit promising activity against Mycobacterium tuberculosis.[9][10]

  • Quaternary ammonium salt (QAS) derivatives of this compound demonstrate broad-spectrum and highly potent antimicrobial effects. Notably, a derivative with a dodecyl group exhibits MIC values below 1 µg/mL against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][7] The length of the alkyl chain in these QAS derivatives plays a critical role in their activity, with chain lengths of 10-14 carbons showing the highest potency.[1][7]

Mechanisms of Antimicrobial Action: A Comparative Perspective

The structural modifications to the this compound scaffold not only enhance potency but also influence the mechanism of antimicrobial action.

Thiosemicarbazone Derivatives: Targeting Essential Cellular Processes

The antimicrobial activity of thiosemicarbazone derivatives is often attributed to their ability to chelate metal ions, which are essential cofactors for many microbial enzymes. Molecular studies and docking simulations suggest a dual-targeting mechanism for some thiosemicarbazides, involving the inhibition of DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication and cell division in bacteria. By inhibiting these enzymes, the derivatives effectively halt bacterial proliferation.

In fungi, some this compound-based thiosemicarbazide derivatives have been shown to disrupt the cell wall. Evidence suggests that these compounds can interfere with chitin synthesis, a critical component of the fungal cell wall, leading to structural damage and impaired cell division.

Quaternary Ammonium Salt Derivatives: Disrupting Microbial Membranes

Quaternary ammonium salts are cationic surfactants known for their membrane-disrupting properties. The positively charged nitrogen atom in the QAS derivatives of this compound is electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This interaction leads to the insertion of the lipophilic this compound moiety and the alkyl chain into the lipid bilayer, causing a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death. The broad-spectrum activity of these derivatives is a direct consequence of this membrane-targeting mechanism, as the fundamental structure of the cell membrane is conserved across a wide range of microorganisms.

Proposed Mechanisms of Action

G cluster_tsc Thiosemicarbazone Derivatives cluster_qas Quaternary Ammonium Salt Derivatives tsc This compound-Thiosemicarbazone metal_chelation Metal Ion Chelation tsc->metal_chelation enzyme_inhibition Inhibition of DNA Gyrase/ Topoisomerase IV tsc->enzyme_inhibition cell_wall_disruption Fungal Cell Wall Disruption tsc->cell_wall_disruption bacterial_death Bacterial Cell Death metal_chelation->bacterial_death enzyme_inhibition->bacterial_death fungal_death Fungal Cell Death cell_wall_disruption->fungal_death qas This compound-QAS membrane_binding Electrostatic Binding to Negatively Charged Membrane qas->membrane_binding membrane_insertion Insertion into Lipid Bilayer membrane_binding->membrane_insertion membrane_disruption Membrane Disruption & Leakage of Cytoplasmic Contents membrane_insertion->membrane_disruption cell_death Microbial Cell Death membrane_disruption->cell_death

Caption: Contrasting mechanisms of action.

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of key structure-activity relationships for this compound derivatives:

  • Addition of Functional Groups: The introduction of thiosemicarbazone and quaternary ammonium salt moieties to the this compound scaffold is a critical determinant of antimicrobial activity, transforming a weakly active natural product into potent antimicrobial agents.

  • Lipophilicity and Chain Length in QAS: For the quaternary ammonium salt derivatives, a clear correlation exists between the length of the N-alkyl substituent and antimicrobial potency. An optimal lipophilicity, achieved with alkyl chains of 10-14 carbons, appears to be crucial for effective interaction with and disruption of the microbial cell membrane.[1][7] Shorter or longer chains result in decreased activity.

  • Substituents on the Aromatic Ring of Thiosemicarbazones: The nature of substituents on the aromatic ring of thiosemicarbazone derivatives can influence their activity, likely by altering their electronic properties and ability to chelate metal ions. However, more extensive studies are needed to fully elucidate these relationships.

Conclusion and Future Perspectives

This comparative guide demonstrates that the chemical modification of this compound is a highly effective strategy for the development of potent and broad-spectrum antimicrobial agents. Thiosemicarbazone derivatives of this compound show particular promise against Gram-positive bacteria and mycobacteria, while quaternary ammonium salt derivatives exhibit remarkable broad-spectrum activity against bacteria and fungi.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of a wider range of this compound derivatives against a standardized panel of clinically relevant microorganisms are needed for a more definitive assessment of their relative efficacy.

  • In-depth Mechanistic Elucidation: Advanced techniques should be employed to further unravel the molecular mechanisms of action, including the identification of specific enzymatic targets and a detailed characterization of membrane interactions.

  • In Vivo Efficacy and Toxicology: Promising candidates from in vitro studies must be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The versatility of the this compound scaffold, coupled with the potent antimicrobial activity of its derivatives, positions this class of compounds as a highly promising area for the discovery and development of the next generation of antimicrobial drugs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Camphene

Author: BenchChem Technical Support Team. Date: January 2026

As a bicyclic monoterpene, camphene is a valuable precursor in the synthesis of fragrances, camphor, and certain pesticides.[1][2] Its utility in research and development, however, is paired with significant safety and environmental considerations. This compound is a flammable solid that is very toxic to aquatic life with long-lasting effects.[3][4][5][6] Therefore, adherence to stringent disposal protocols is not merely a matter of regulatory compliance but a fundamental responsibility for ensuring laboratory safety and environmental stewardship.

This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound waste, grounded in an understanding of its chemical properties and associated hazards.

Hazard Assessment: The Foundation of Safe Disposal

The cornerstone of any chemical handling protocol is a thorough understanding of the substance's intrinsic hazards. This compound is classified as a UN Class 4.1 Flammable Solid, meaning it can be readily ignited by friction, heat, sparks, or flames.[3][7][8] Its relatively low flash point underscores this risk. Furthermore, its classification as a substance that is very toxic to aquatic life dictates that it must be prevented from entering any watercourse.[3][5][6]

The causality for its hazardous classification stems from its chemical nature. As a hydrocarbon, it readily combusts. Its low solubility in water and high toxicity to aquatic organisms mean that even small releases can have significant, lasting negative impacts on the environment.[1][6]

For immediate reference, the key physicochemical and hazard properties of this compound are summarized below.

PropertyValueSource
Chemical Formula C₁₀H₁₆[1][9]
Molar Mass 136.23 g/mol [1][9]
Appearance Colorless to white crystalline solid with a camphor-like odor[1][7]
Flash Point 92°F / 33°C (closed cup)[10][11]
Melting Point 122°F / 50°C[7][9]
UN Number 1325[7][9]
Hazard Class 4.1 (Flammable Solid)[6][7]
GHS Classifications Flammable Solid (Category 1/2), Eye Irritation (Category 2), Aquatic Hazard (Acute 1, Chronic 1)[3][4][5][12]

Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite

Before handling this compound in any form—pure, in solution, or as waste—the correct PPE must be worn. This equipment serves as the primary barrier against direct exposure and is critical for mitigating health risks.[13]

  • Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. This is essential to prevent skin contact, which can cause irritation.[7][10][14]

  • Eye Protection : Safety goggles are mandatory to protect against dust particles and potential splashes, as this compound is an eye irritant.[3][5][6] For larger quantities or splash-prone activities, a face shield should be used in conjunction with goggles.[14]

  • Body Protection : A standard laboratory coat should be worn to protect against incidental contact.[14]

  • Respiratory Protection : If there is a risk of inhaling dust, especially when handling powdered this compound in a poorly ventilated area, a NIOSH-approved respirator is necessary.[3][15]

The rationale for this level of PPE is directly linked to the hazards identified in Section 1. Each piece of equipment is chosen to specifically counter the risks of irritation and accidental exposure.[14][16]

Waste Segregation and Containment: A Critical Control Point

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container. This compound may react vigorously with strong oxidizing agents.[7][10] Therefore, this compound waste must never be mixed with oxidizers (e.g., nitrates, perchlorates, permanganates).

Protocol for Waste Containment:

  • Select an Appropriate Container : Use a dedicated, leak-proof container made of a material compatible with this compound (e.g., glass or high-density polyethylene).[17][18] The container must have a secure, tight-fitting lid.

  • Label the Container Clearly : The container must be labeled as "Hazardous Waste" and clearly identify the contents as "Waste this compound".[17][19] Include the date accumulation started. Vague labels like "Solvent Waste" are not acceptable.[17]

  • Keep the Container Closed : The waste container must remain sealed at all times, except when actively adding waste.[17] This minimizes the release of flammable vapors.

  • Store in a Designated Area : Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[3][8][20] This area must be away from all sources of ignition, such as heat, sparks, and open flames.[3][5][8]

Spill Management Protocol

Accidents can happen, and a prepared response is key to mitigating the impact of a spill. The immediate priorities are to control the spread of the material and eliminate ignition sources.

Step-by-Step Spill Cleanup Methodology:

  • Ensure Safety : Alert personnel in the immediate area and evacuate if necessary. If the spill is large or in a confined space, evacuate and call emergency services.[21]

  • Eliminate Ignition Sources : Immediately turn off all nearby equipment, open flames, and other potential sources of ignition.[4][5][22]

  • Ventilate the Area : Increase ventilation to the area to disperse flammable vapors.

  • Don PPE : Wear the appropriate PPE as described in Section 2 before approaching the spill.

  • Contain the Spill : For solid spills, prevent the dispersion of dust by carefully covering it.[6][23]

  • Absorb and Collect :

    • Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[7][24] Work from the outside of the spill inward to prevent spreading.[25]

    • Crucially, do not use combustible materials like paper towels or sawdust , as this creates a significant fire hazard.[21]

    • Once the this compound is fully absorbed, use non-sparking tools to carefully sweep the material into the designated hazardous waste container.[6]

  • Decontaminate : Wipe down the spill area with an appropriate solvent (e.g., isopropanol), using fresh absorbent material to collect the residue. All cleaning materials must also be disposed of as hazardous waste.[21]

  • Package and Label : Securely seal the container holding the spill debris and label it clearly as "Hazardous Waste: this compound Spill Debris."

Final Disposal Pathways

Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the sanitary sewer.[3][17] This is illegal and environmentally irresponsible due to its flammability and high aquatic toxicity.[3][6] The only acceptable disposal route for laboratory-generated this compound waste is through a licensed hazardous waste management service.

The decision-making process for handling this compound waste is outlined in the workflow diagram below.

CampheneDisposalWorkflow cluster_source Waste Characterization start This compound Waste Generated contaminated_solids Contaminated Solids (e.g., gloves, absorbent) start->contaminated_solids unused_chemical Unused/Expired Pure this compound start->unused_chemical spill_debris Spill Cleanup Debris start->spill_debris containment Segregate in a Dedicated, Labeled, and Closed Hazardous Waste Container contaminated_solids->containment unused_chemical->containment spill_debris->containment storage Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources containment->storage disposal Arrange Pickup by Institutional EHS or Certified Waste Handler storage->disposal final_disposal Final Disposition: High-Temperature Incineration with Emission Controls disposal->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

Primary Disposal Method: High-Temperature Incineration

Licensed waste disposal facilities will typically use high-temperature incineration to destroy this compound waste.[10][20] This process is conducted in a specialized incinerator equipped with afterburners and scrubbers.[10] This method is scientifically sound because:

  • Complete Destruction : The high temperatures ensure the complete thermal decomposition of the this compound molecule into simpler, non-hazardous components like carbon dioxide and water.

  • Emission Control : The afterburners and scrubbers are critical for neutralizing any potentially harmful byproducts of combustion, ensuring that the process itself does not pollute the atmosphere.[10]

For any questions regarding waste pickup schedules or specific container requirements, you should always consult your institution's Environmental Health & Safety (EHS) department.[26] They are the authoritative resource for ensuring compliance with all local, state, and federal regulations.[19]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Camphene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Camphene, a bicyclic monoterpene, is a valuable precursor in chemical synthesis and finds use in various applications, from fragrances to potential biofuels.[1] However, its physical and chemical properties, primarily its flammability and potential as an irritant, demand a rigorous and well-understood approach to personal protection.

This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive operational plan grounded in the specific hazards of this compound, ensuring that every procedural step is a self-validating system of safety. We will explore the causality behind each PPE choice, empowering you to handle this compound with the highest degree of safety and confidence.

Hazard Assessment: Understanding the 'Why' Behind the Protection

Effective PPE selection is not arbitrary; it is a direct response to a thorough risk assessment of the chemical's intrinsic properties. This compound is a colorless to white crystalline solid with a characteristic camphor-like odor.[2][3][4] The primary hazards that dictate our protective strategy are detailed below.

Hazard CategoryDescriptionRationale for Protection
Physical Hazard Flammable Solid (Category 1 or 2) .[5][6][7][8] this compound has a low flash point, reported between 26°C and 36°C, meaning it can form flammable vapor/air mixtures at or above this temperature.[2][3] It can be ignited by sparks, open flames, or heat.[6][7]All handling procedures must occur away from ignition sources. PPE must not be a source of static discharge. Engineering controls like explosion-proof ventilation are critical.[6][8]
Health Hazard Serious Eye Irritation (Category 2A) .[2][6][7][8] Direct contact with this compound dust or crystals can cause significant redness, pain, and irritation to the eyes.[2]Mandatory eye protection is required at all times to prevent contact with dust or splashes.
Potential Skin & Respiratory Irritation . While some sources state no or minor skin irritation[5], others classify it as an irritant.[9][10] Inhalation of dust can lead to respiratory tract irritation, causing symptoms like coughing.[2][9]Protective gloves and clothing are necessary to prevent skin contact. Respiratory protection should be used when dust generation is likely.
Environmental Hazard Very toxic to aquatic life with long-lasting effects .[2][6][8][9][11] Spills and improper disposal can cause significant harm to aquatic ecosystems.Procedures must be in place to contain spills and prevent this compound from entering drains or waterways.[11][12] All waste, including contaminated PPE, must be treated as hazardous.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is crucial to recognize its place within the hierarchy of safety controls. PPE is the last line of defense. The most effective safety strategies involve eliminating or substituting the hazard, followed by engineering and administrative controls.

cluster_controls Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE caption Fig 1. Hierarchy of Safety Controls.

Caption: Fig 1. Hierarchy of Safety Controls.

For this compound, engineering controls such as working in a certified chemical fume hood are paramount to control flammable vapors and dust. Administrative controls, like Standard Operating Procedures (SOPs) and thorough training, are equally vital. The PPE recommendations below are designed to protect you when these other controls are in place.

Core PPE Requirements for Handling this compound

Based on the hazard assessment, the following PPE is mandatory for all procedures involving this compound.

Eye and Face Protection: Shielding Against Irritation

The classification of this compound as a serious eye irritant necessitates robust protection.[2][6][7][8]

  • Minimum Requirement: Safety glasses with side shields compliant with ANSI Z87.1 or EN 166 standards.

  • Best Practice/High-Risk Operations: When handling larger quantities or if there is a significant risk of dust generation or splashing, chemical splash goggles should be worn.[13]

  • Maximum Protection: For tasks with a high splash potential, such as large-scale transfers, a face shield should be worn in conjunction with safety goggles.[10]

Skin and Body Protection: A Barrier Against Contact
  • Gloves: Protective gloves are essential to prevent skin contact.[2][6] Given this compound's solubility in organic solvents, the choice of material is critical.

    • Recommended Materials: Nitrile or neoprene gloves provide good chemical resistance.[14]

    • Protocol: Always inspect gloves for tears or punctures before use. Wash the exterior of the gloves before removal, and wash hands thoroughly with soap and water after removing gloves.[14]

  • Protective Clothing: A standard flame-resistant laboratory coat is required to protect against incidental contact with this compound dust. For larger scale operations, chemical-resistant coveralls may be necessary.[6][11] Clothing should be long-sleeved.

Respiratory Protection: Preventing Inhalation of Dusts

While routine handling of small quantities in a fume hood may not require respiratory protection, it is essential under certain conditions.

  • When is it required?

    • When weighing or transferring this compound outside of a fume hood.

    • If significant dust is generated during handling.[2][11]

    • During spill cleanup operations.

  • What type? A NIOSH-approved or EN 149 compliant air-purifying respirator equipped with a particulate filter (e.g., N95, P100) is recommended.[2][11] Ensure proper fit testing and training before use.

Operational Plan: From Preparation to Disposal

A systematic workflow ensures that safety checks are integrated at every stage of handling.

cluster_workflow This compound Handling Workflow Prep 1. Preparation - Assemble all materials. - Verify fume hood function. Donning 2. Don PPE - Inspect all PPE. - Don in correct sequence. Prep->Donning Handling 3. Chemical Handling - Weigh/transfer in hood. - Keep container closed. Donning->Handling PostHandling 4. Post-Handling - Secure waste. - Decontaminate surfaces. Handling->PostHandling Doffing 5. Doff PPE - Remove in correct sequence. - Avoid self-contamination. PostHandling->Doffing Disposal 6. Disposal - Dispose of PPE & chemical waste in labeled containers. Doffing->Disposal caption Fig 2. Safe Handling Workflow for this compound.

Caption: Fig 2. Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and certified.

    • Confirm that a Class B (for flammable liquids/solids) or dry chemical fire extinguisher is nearby.[6]

    • Assemble all necessary equipment (spatulas, weigh boats, containers) and a designated hazardous waste container.

  • Donning PPE:

    • Don a lab coat.

    • Don safety glasses or goggles.

    • Don respiratory protection, if required by your risk assessment.

    • Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling this compound:

    • Perform all manipulations, including weighing and transferring, within the fume hood to contain dust and flammable vapors.[7]

    • Keep containers of this compound closed when not in use.

    • Use equipment that will not generate sparks. Ground and bond containers during large transfers to prevent static discharge.[6][11]

  • Spill Response:

    • Small Spill: In a fume hood, gently sweep up the solid material using a non-sparking tool, place it in a sealed, labeled container for disposal.[6] Clean the area with a suitable solvent.

    • Large Spill: Evacuate the immediate area. Eliminate all ignition sources.[15] Alert laboratory safety personnel. Contain the spill if it is safe to do so.

  • Doffing and Disposal of PPE:

    • Remove gloves first, peeling them off without touching the outside surface with bare skin.

    • Remove lab coat and any other protective clothing.

    • Remove eye and respiratory protection.

    • Wash hands thoroughly with soap and water.

    • Dispose of all contaminated disposable PPE (gloves, etc.) in a designated hazardous waste container.[16]

Emergency Procedures for Exposure

In the event of an exposure, immediate and correct action is critical.

cluster_emergency Emergency Exposure Response Exposure Exposure Occurs Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Flush_Eyes Immediately flush with water for at least 15 minutes. Remove contact lenses. Eye->Flush_Eyes Wash_Skin Wash affected area with plenty of soap and water. Skin->Wash_Skin Fresh_Air Move to fresh air immediately. Inhalation->Fresh_Air Seek_Medical Seek Medical Attention Flush_Eyes->Seek_Medical Wash_Skin->Seek_Medical Fresh_Air->Seek_Medical caption Fig 3. Decision Tree for this compound Exposure.

Caption: Fig 3. Decision Tree for this compound Exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so.[6][11] Seek immediate medical attention.[6]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[6][11] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2][6] If symptoms such as coughing or difficulty breathing occur, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2][6] Seek immediate medical attention.[11]

Waste Disposal Plan

Due to its high toxicity to aquatic life, all this compound waste and contaminated materials must be handled as hazardous waste.[6][12]

  • Chemical Waste: Collect all waste this compound and residues in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be placed in a designated hazardous waste container.[16]

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[6][11] Do not dispose of this compound down the drain.[11][12]

By integrating this expert-level understanding of this compound's hazards with meticulous operational protocols, you build a resilient safety culture. This guide serves not just as a set of instructions, but as a framework for critical thinking, ensuring that your valuable research is conducted with the utmost integrity and safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.